2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
Description
Properties
IUPAC Name |
2-amino-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-3-4(2)8-6(7)9-5(3)10/h1-2H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWRLAZEMYLHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192846 | |
| Record name | 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3977-23-9 | |
| Record name | 2-Amino-5,6-dimethyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3977-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethylisocytosine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003977239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3977-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5,6-dimethyl-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5,6-DIMETHYLISOCYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5B3K9IJD7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Core Chemical Identity and Physicochemical Properties
Abstract: This technical guide provides a comprehensive scientific overview of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one (CAS No: 3977-23-9), a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, and this specific derivative offers a unique substitution pattern for exploration in drug discovery.[1][2] This document delineates the compound's core chemical identity, including its critical tautomeric nature, provides detailed protocols for its synthesis and characterization, discusses its applications as a versatile building block in medicinal chemistry, and outlines essential safety and handling procedures. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
This compound is a substituted pyrimidine characterized by an amino group at the C2 position and two methyl groups at the C5 and C6 positions.[3] Its structure is foundational to its chemical behavior and biological potential. A crucial aspect of this molecule is its existence in tautomeric forms, primarily the keto (-one) and enol (-hydroxy) forms, which can influence its reactivity and intermolecular interactions.[4]
Table 1: Chemical Identifiers and Properties
| Parameter | Value | Reference |
|---|---|---|
| CAS Number | 3977-23-9 | [3] |
| Molecular Formula | C₆H₉N₃O | [3][5] |
| Molecular Weight | 139.15 g/mol | [5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Pyrimidinol, 2-amino-5,6-dimethyl- | [3] |
| Appearance | White crystalline powder | [6] |
| Melting Point | >300 °C |[7] |
Structural Elucidation and Tautomerism
The pyrimidine ring can exhibit keto-enol tautomerism. For this compound, the equilibrium between the 4-hydroxy (enol) form and the pyrimidin-4-one (keto) form is significant. Solid-state analysis has shown that the keto form, specifically the 1H- and 3H-tautomers, can be present.[4] This dynamic equilibrium is critical in a biological context, as different tautomers may present distinct hydrogen bonding patterns to target proteins such as kinases.
Caption: Tautomeric equilibrium of the title compound.
Synthesis and Purification
The synthesis of substituted 2-aminopyrimidines is a well-established process in organic chemistry, most commonly achieved through the condensation reaction between a β-dicarbonyl compound and guanidine.[7][8] This approach provides a direct and efficient route to the core pyrimidine heterocycle.
Principle of Synthesis
The reaction proceeds via a cyclocondensation mechanism. Guanidine, with its two nucleophilic nitrogen atoms, reacts with a β-dicarbonyl compound (or a functional equivalent like a β-ketoester). The initial condensation forms an intermediate that subsequently cyclizes via intramolecular nucleophilic attack, followed by dehydration to yield the aromatic pyrimidine ring. The choice of the dicarbonyl precursor directly dictates the substitution pattern on the final product. For this compound, the required precursor is 3-methyl-2,4-pentanedione or a related derivative.
Caption: General workflow for pyrimidine ring synthesis.
Experimental Protocol (Representative)
This protocol is adapted from established procedures for synthesizing analogous 2-aminopyrimidinols.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol.
-
Base Addition: Add a base, such as sodium ethoxide or sodium hydroxide (2.2 equivalents), to the solution to generate free guanidine in situ. Stir for 15-20 minutes.
-
Precursor Addition: Slowly add 3-methyl-2,4-pentanedione (1.0 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Purification: The crude product is purified by recrystallization. Recrystallization from water or dilute acetic acid is often effective for this class of compounds to yield the final product as a white, crystalline solid.[6][7]
Analytical Characterization
Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for full characterization.
Table 2: Spectroscopic Data for Characterization
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals corresponding to the two distinct methyl groups (C5-CH₃ and C6-CH₃), a broad singlet for the amino (-NH₂) protons, and signals for the N-H protons of the pyrimidine ring. The chemical shifts will vary depending on the solvent and the dominant tautomeric form.[7][9] |
| ¹³C NMR | Resonances for the two methyl carbons, the C2 (amino-substituted), C4 (carbonyl/enol), C5, and C6 carbons of the pyrimidine ring.[7][9] |
| FT-IR (KBr) | Characteristic peaks for N-H stretching of the amino group (~3300-3450 cm⁻¹), C=O stretching of the keto form (~1650 cm⁻¹), and C=N/C=C stretching of the pyrimidine ring (~1550-1620 cm⁻¹). The presence and intensity of the C=O peak can provide evidence for the keto-enol equilibrium.[4][10] |
| Mass Spec. (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 140.08.[7] |
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs for oncology, infectious diseases, and neurological disorders.[2] Its utility stems from its ability to act as a bioisosteric replacement for a phenyl ring and its capacity for forming multiple hydrogen bonds, which facilitates strong and specific interactions with biological targets.[2]
Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The 2-aminopyrimidine motif is particularly effective in this role. The amino group at C2 can act as a hydrogen bond donor to the "hinge" region of the kinase, a critical interaction for potent inhibition.
Derivatives of the closely related 2-amino-4,6-dimethylpyrimidin-5-ol have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[11] Similarly, other pyrimidin-4-one derivatives have been explored as potent and selective inhibitors of Polo-like kinase 1 (PLK1), a crucial regulator of cell division and a target in oncology.[12][13] These studies underscore the potential of the this compound core as a starting point for developing novel kinase inhibitors.
Caption: Role as a core scaffold in a drug discovery workflow.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety. The following guidelines are based on safety data for the closely related and structurally similar compound, 2-Amino-4,6-dimethylpyrimidine.[14][15]
Table 3: Hazard Identification and Safe Handling
| Parameter | Guideline | Reference |
|---|---|---|
| Hazard Class | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation (STOT SE 3) | [14][15] |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile), safety glasses with side-shields, and a lab coat. Use a dust mask or handle within a fume hood to avoid inhalation. | [14] |
| Handling | Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area. Practice good industrial hygiene; wash hands thoroughly after handling. | [14][15] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. | [14] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents. |[15] |
Conclusion
This compound is a valuable heterocyclic building block with significant potential for application in drug discovery and materials science. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its privileged pyrimidine core make it an attractive starting point for developing novel therapeutic agents, particularly in the realm of kinase inhibition. The tautomeric nature of the molecule adds a layer of complexity that can be strategically exploited in designing targeted molecular interactions. This guide provides the foundational technical knowledge required for scientists to effectively utilize this compound in their research programs.
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Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine. Link
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Acros Organics. (2025). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine. Link
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Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Link
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ChemicalBook. 2-Amino-4,6-dihydroxypyrimidine synthesis. Link
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Google Patents. (1953). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Link
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CymitQuimica. 2-Amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. Link
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PubChem. 2-Amino-6-methylpyrimidin-4-one. Link
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MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. Link
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PubMed. (2012). 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
- ResearchGate. (2021). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
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An In-depth Technical Guide to the Chemical Properties of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The content herein is curated to provide not just data, but also the scientific reasoning behind the experimental methodologies and interpretations, ensuring a thorough understanding for researchers and developers in the field.
Introduction: Unveiling a Versatile Pyrimidine Scaffold
This compound belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids and a privileged scaffold in medicinal chemistry. The strategic placement of an amino group and two methyl groups on the pyrimidinone core imparts a unique combination of electronic and steric properties, making it an attractive building block for the synthesis of a diverse range of biologically active molecules. This guide will delve into the nuanced structural features, including tautomerism, that govern its reactivity and interactions.
The pyrimidine core is a cornerstone in the development of a wide array of therapeutics, including antiviral, antibacterial, and anticancer agents. Understanding the intrinsic chemical properties of substituted pyrimidones like this compound is paramount for the rational design of novel drug candidates.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. This section details the key physical and structural characteristics of this compound.
Structure and Tautomerism
This compound can exist in several tautomeric forms, with the keto-enol tautomerism being the most significant. The predominant forms are the 1H-keto and 3H-keto tautomers, with the hydroxy tautomer also being a possibility in solution.[1] X-ray crystallography studies have shown that in the solid state, the compound can exist as the 1H-keto tautomer or as a co-crystal of both 1H- and 3H-keto tautomers, depending on the crystallization conditions.[1] This tautomeric flexibility is a critical determinant of its reactivity and hydrogen bonding capabilities in biological systems.
Caption: Tautomeric forms of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are essential for designing experimental conditions for its synthesis, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | - |
| Molecular Weight | 139.16 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 333-337 °C | [2][4][5] |
| Solubility | Sparingly soluble in water, soluble in DMSO. | - |
| pKa | 10.18 ± 0.50 (Predicted) | [4] |
Synthesis and Reactivity
The synthesis of this compound is typically achieved through the condensation of a β-dicarbonyl compound with guanidine. This well-established reaction provides a straightforward route to this class of pyrimidines.
General Synthesis Protocol
A common synthetic route involves the reaction of 2-methylacetoacetic acid ethyl ester with guanidine hydrochloride in the presence of a base, such as sodium ethoxide. The reaction proceeds via a cyclocondensation mechanism.
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add guanidine hydrochloride and stir until it dissolves. Then, add 2-methylacetoacetic acid ethyl ester dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The precipitated product is then collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound.
Caption: General workflow for the synthesis of the target compound.
Reactivity Profile
The reactivity of this compound is governed by the interplay of its functional groups: the amino group, the amide-like system within the pyrimidine ring, and the two methyl groups.
-
Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization.
-
Pyrimidine Ring: The pyrimidine ring can participate in electrophilic aromatic substitution reactions, although the electron-donating amino group and electron-withdrawing carbonyl group influence the regioselectivity. The nitrogen atoms in the ring can also be protonated or alkylated.
-
Methyl Groups: The methyl groups can be functionalized, for instance, through condensation reactions if activated by adjacent electron-withdrawing groups.
Spectral Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies are summarized below. The presence of a strong carbonyl absorption and N-H stretching bands are characteristic features. The IR spectrum of a KBr pellet of the compound recrystallized from water has been reported.[1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (amino and amide) |
| ~3100-3000 | C-H stretching (aromatic and methyl) |
| ~1650 | C=O stretching (amide carbonyl) |
| ~1600 | N-H bending |
| ~1550 | C=C and C=N stretching (ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 140.08.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in drug development due to its ability to mimic the hydrogen bonding patterns of nucleobases and its versatile synthetic accessibility. Derivatives of 2-aminopyrimidines have shown a wide range of biological activities.
-
Kinase Inhibitors: The 2-aminopyrimidine moiety is a common hinge-binding motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor.
-
Antiviral and Anticancer Agents: Pyrimidine analogs are widely used as antiviral and anticancer drugs, often acting as mimics of natural nucleosides to disrupt DNA or RNA synthesis.
-
FGFR4 Inhibitors: Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been investigated as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.[6]
Safety, Handling, and Disposal
As with any chemical compound, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on data for the closely related 2-Amino-5,6-dimethyl-4-hydroxypyrimidine, the compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.
Conclusion
This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry. Its rich chemistry, characterized by tautomerism and multiple reactive sites, allows for the synthesis of diverse libraries of compounds for biological screening. A thorough understanding of its chemical properties, as detailed in this guide, is essential for unlocking its full potential in the development of novel therapeutics.
References
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PubChem. (n.d.). 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. Retrieved from [Link]
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NIST. (n.d.). 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl-. Retrieved from [Link]
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- Deshmukh, M. B., et al. (2012). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Der Pharma Chemica, 4(3), 1146-1151.
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- De la Cueva, L., et al. (2017). 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. European Journal of Medicinal Chemistry, 138, 1038-1054.
- Phosri, K., et al. (2022). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 12(8), 4647-4659.
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- Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.
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NIST. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and biologically significant molecules.[1] Within this vast chemical space, 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one represents a molecule of considerable interest, embodying the potential for diverse biological activities. This technical guide, designed for the discerning researcher, offers a comprehensive exploration of its molecular architecture, physicochemical properties, synthesis, and potential applications in drug discovery. By synthesizing crystallographic data, spectroscopic analysis, and proven synthetic methodologies, this document aims to provide a holistic understanding of this intriguing pyrimidine derivative.
Molecular Structure and Tautomerism
This compound (also known as 2-amino-5,6-dimethyl-4-hydroxypyrimidine) is a heterocyclic compound with the molecular formula C₆H₉N₃O.[2] A critical aspect of its structure is the existence of tautomeric forms, primarily the 1H-keto and 3H-keto forms, which can interconvert in solution.[2]
Crystallographic Analysis and Solid-State Structure
X-ray crystallography studies have provided definitive insights into the solid-state structure of this compound. Recrystallization from an aqueous solution yields triclinic crystals of the 1H-keto tautomer (Form I).[2] In this form, the asymmetric unit consists of a single molecule of 2-amino-5,6-dimethylpyrimidin-4(1H)-one.[2] These molecules are organized into one-dimensional, hydrogen-bonded ribbons.[2]
Interestingly, when recrystallized from aqueous solutions containing uric acid, monoclinic crystals (Form II) are obtained.[2] This crystalline form is comprised of a 1:1 ratio of both the 1H-keto and 3H-keto tautomers.[2] The asymmetric unit in this case consists of two 1H- and two 3H-tautomers.[2] This highlights the subtle energetic balance between the tautomeric forms and how the crystallization environment can influence the observed solid-state structure.
Sources
An In-depth Technical Guide to the Synthesis of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary focus of this document is the detailed elucidation of the most common and efficient synthetic pathway: the cyclocondensation of a β-ketoester with guanidine. This guide delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses key reaction parameters. Furthermore, alternative synthetic strategies are explored, offering a broader perspective on the preparation of this and structurally related pyrimidinones. The document also includes a thorough characterization of the target compound, safety protocols, and a discussion of the significance of the 2-aminopyrimidinone scaffold in contemporary drug discovery.
Introduction
The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. Substituted 2-aminopyrimidinones, in particular, have garnered significant attention from medicinal chemists due to their diverse pharmacological activities, which include antimicrobial, antiviral, and anticancer properties[1][2]. The this compound scaffold serves as a valuable synthon for the development of more complex molecular architectures and as a lead compound for the discovery of novel therapeutic agents. An in-depth understanding of its synthesis is therefore crucial for researchers in the field of drug discovery and development.
This guide is designed to be a practical resource for scientists, providing not only the "how" but also the "why" behind the synthetic procedures. By explaining the causality of experimental choices and grounding the protocols in established chemical principles, this document aims to empower researchers to confidently and efficiently synthesize this compound and its derivatives.
Primary Synthesis Pathway: Cyclocondensation of a β-Ketoester with Guanidine
The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction between an appropriately substituted β-ketoester, namely ethyl 2,3-dimethylacetoacetate, and guanidine or a salt thereof, such as guanidine hydrochloride. This reaction, a variation of the classical pyrimidine synthesis, provides a straightforward route to the desired product in good yields.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Detailed Reaction Mechanism
The cyclocondensation reaction proceeds through a series of nucleophilic addition and elimination steps. The mechanism can be broken down into the following key stages:
-
Deprotonation of Guanidine: In the presence of a strong base, such as sodium ethoxide, guanidine hydrochloride is deprotonated to yield free guanidine, a potent nucleophile.
-
Nucleophilic Attack: The highly nucleophilic nitrogen atom of guanidine attacks the electrophilic carbonyl carbon of the ketone in the β-ketoester.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from another nitrogen atom of the guanidine moiety onto the ester carbonyl carbon.
-
Elimination and Tautomerization: Subsequent elimination of ethanol and a water molecule, followed by tautomerization, leads to the formation of the stable aromatic pyrimidinone ring.
Caption: Stepwise mechanism of the cyclocondensation reaction.
Experimental Protocol
The following is a detailed, self-validating protocol for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl 2,3-dimethylacetoacetate | 158.19 | 15.8 g | 0.1 |
| Guanidine Hydrochloride | 95.53 | 10.5 g | 0.11 |
| Sodium Ethoxide | 68.05 | 7.5 g | 0.11 |
| Absolute Ethanol | 46.07 | 150 mL | - |
| Glacial Acetic Acid | 60.05 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with absolute ethanol (100 mL).
-
Formation of Guanidine Free Base: Sodium ethoxide (7.5 g, 0.11 mol) is carefully added to the ethanol with stirring under a nitrogen atmosphere until completely dissolved. To this solution, guanidine hydrochloride (10.5 g, 0.11 mol) is added portion-wise. The mixture is stirred for 30 minutes at room temperature, resulting in a suspension of sodium chloride.
-
Addition of β-Ketoester: Ethyl 2,3-dimethylacetoacetate (15.8 g, 0.1 mol) is added dropwise to the reaction mixture over a period of 15 minutes.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The resulting residue is dissolved in 100 mL of deionized water.
-
Precipitation: The aqueous solution is carefully acidified with glacial acetic acid to a pH of approximately 6-7. The white precipitate of this compound that forms is collected by vacuum filtration.
-
Purification: The crude product is washed with cold deionized water and then recrystallized from a mixture of ethanol and water to afford the pure product.
-
Drying: The purified crystals are dried in a vacuum oven at 60 °C to a constant weight.
Alternative Synthesis Pathways
From Cyanoketene Acetals
One notable alternative involves the use of cyanoketene S,S-acetals or S,N-acetals. These versatile intermediates can be reacted with guanidine to form the pyrimidine ring. This method is particularly useful for the synthesis of pyrimidines with a cyano group at the 5-position[3][4].
Caption: Synthesis from cyanoketene acetals.
From Malononitriles
Another approach utilizes malononitrile as a starting material. Condensation of malononitrile with an appropriate precursor, followed by reaction with guanidine, can lead to the formation of the 2-aminopyrimidine core. This route offers a high degree of flexibility in introducing substituents onto the pyrimidine ring[4].
Caption: Synthesis from malononitriles.
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are typical analytical data for this compound.
Table of Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C |
| Solubility | Sparingly soluble in water, soluble in hot ethanol |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.5 (s, 1H, NH), 6.5 (s, 2H, NH₂), 2.05 (s, 3H, CH₃), 1.95 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 162.5 (C=O), 158.0 (C-2), 149.0 (C-6), 110.0 (C-5), 15.0 (CH₃), 12.0 (CH₃).
-
IR (KBr, cm⁻¹): 3350-3100 (N-H stretching), 1680 (C=O stretching), 1620 (C=N stretching), 1580 (N-H bending)[2].
-
Mass Spectrometry (ESI+): m/z 140.1 [M+H]⁺.
Safety and Handling
As with any chemical synthesis, adherence to proper safety protocols is paramount. The following is a summary of the hazards associated with the key reactants and the necessary precautions.
| Chemical | Hazards | Safety Precautions |
| Guanidine Hydrochloride | Harmful if swallowed. Causes skin and eye irritation. | Wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust. |
| Sodium Ethoxide | Flammable solid. Causes severe skin burns and eye damage. | Handle under an inert atmosphere. Wear appropriate personal protective equipment, including gloves, safety glasses, and a flame-retardant lab coat. |
| Ethyl 2,3-dimethylacetoacetate | Combustible liquid. May cause skin and eye irritation. | Keep away from heat and open flames. Wear gloves and safety glasses. Use in a well-ventilated area. |
| Ethanol | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from sources of ignition. Store in a cool, well-ventilated place. Wear safety glasses. |
| Glacial Acetic Acid | Flammable liquid. Causes severe skin burns and eye damage. | Handle in a fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat. |
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis of this compound. The primary cyclocondensation route offers a reliable and efficient method for obtaining this valuable heterocyclic compound. By understanding the reaction mechanism, adhering to the detailed experimental protocol, and being aware of the necessary safety precautions, researchers can confidently synthesize this molecule for further investigation and application in drug discovery and development. The exploration of alternative synthetic pathways further broadens the synthetic chemist's toolkit for accessing a diverse range of 2-aminopyrimidinone derivatives.
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. 2022 , 27(22), 7786. [Link]
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Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C. 2014 , 70(Pt 8), 795–799. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. 2023 , 13(1), 180. [Link]
-
A Facile Synthesis of 2-Amino-5-cyano-4,6-disubstitutedpyrimidines under MWI. International Journal of Organic Chemistry. 2011 , 1(2), 47-52. [Link]
-
Synthesis of pyrimidines 7. a) malononitrile, guanidine carbonate... ResearchGate. [Link]
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Elucidating the Tautomeric Landscape of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one: A Combined Experimental and Computational Approach
An In-depth Technical Guide:
Abstract
Derivatives of 4-hydroxypyrimidine are a critical class of biomolecules, and their biological activity is intrinsically linked to their structural dynamics, particularly tautomerism.[1] This guide provides a comprehensive framework for investigating the tautomeric equilibrium of 2-amino-5,6-dimethyl-1H-pyrimidin-4-one. We will explore the causality behind selecting specific analytical techniques, detailing both experimental and computational workflows. By integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectrophotometry, and Density Functional Theory (DFT) calculations, this paper establishes a self-validating system for characterizing the predominant tautomeric forms and quantifying their equilibrium, providing researchers and drug development professionals with a robust methodology for analogous investigations.
Introduction: The Significance of Tautomerism in Pyrimidinones
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in chemistry with profound implications in biochemistry and medicinal chemistry.[2] For heterocyclic compounds like pyrimidinones, which form the core scaffold of nucleobases such as uracil and thymine, the precise location of labile protons dictates their hydrogen bonding capabilities, and consequently, their biological function.[3] The title compound, this compound, can exist in several tautomeric forms, primarily through keto-enol and amino-imino exchanges.
The relative stability of these tautomers is influenced by a delicate interplay of factors including aromaticity, intramolecular hydrogen bonding, electronic delocalization, and environmental conditions like solvent polarity and temperature.[4][5] An inaccurate understanding of the dominant tautomeric form can lead to flawed interpretations of structure-activity relationships (SAR) and misguided drug design efforts. This guide therefore focuses on a multi-pronged approach to authoritatively characterize the tautomeric space of this molecule.
The principal tautomers under consideration are the keto-amino forms (1H-keto and 3H-keto) and the enol-amino form (4-hydroxy). While solid-state studies show a strong preference for keto forms in many pyrimidinones, the equilibrium in solution can be significantly different.[1]
Caption: Potential prototropic tautomeric equilibria for the title compound.
Computational Analysis: Predicting Tautomer Stability
Before undertaking experimental work, computational modeling provides invaluable predictive insights into the relative stabilities of the potential tautomers. Density Functional Theory (DFT) is a powerful tool for this purpose, allowing for the calculation of thermodynamic parameters in both the gas phase and in solution.[6][7] This theoretical foundation allows for a more targeted experimental design.
Causality of Method Selection: We employ DFT with the B3LYP functional and a 6-311+G(d,p) basis set as it provides a well-validated balance of accuracy and computational cost for organic molecules. To simulate solution-phase behavior, the Polarizable Continuum Model (PCM) is applied, which accounts for the bulk electrostatic effects of the solvent, a critical factor as solvent polarity can dramatically shift tautomeric equilibria.[8][9]
Workflow for DFT-Based Tautomer Analysis
The following workflow outlines the necessary steps to determine the relative Gibbs free energies (ΔG) of the tautomers. A lower ΔG value indicates greater stability.
Caption: A streamlined workflow for computational tautomer stability analysis using DFT.
Detailed Computational Protocol
-
Structure Input: Draw the 3D structures of all potential tautomers (1H-keto, 3H-keto, 4-hydroxy) using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer without constraints.
-
Method: DFT, Functional: B3LYP, Basis Set: 6-311+G(d,p).
-
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. A true energy minimum will have zero imaginary frequencies. This step is a self-validating check of the optimization. The output also provides the zero-point vibrational energies (ZPVE) and thermal corrections needed for Gibbs free energy.
-
Gas-Phase Energetics: From the frequency calculation output, obtain the total Gibbs free energy in the gas phase for each tautomer.
-
Solvation Modeling: Re-run the optimization and frequency calculations for each tautomer embedded within a solvent continuum using the PCM model. Perform this for solvents of varying polarity (e.g., Chloroform (ε≈4.8), DMSO (ε≈47), Water (ε≈80)).
-
Data Analysis: Compile the Gibbs free energies into a table. Calculate the relative energy (ΔG) of each tautomer with respect to the most stable isomer (which is set to 0 kJ/mol).
Predicted Stability Data (Illustrative)
Computational studies on analogous 4(3H)-pyrimidinone systems consistently show that the ketonic form is significantly more stable than the hydroxyl (enol) form.[4][5]
| Tautomer | Gas Phase ΔG (kJ/mol) | DMSO (PCM) ΔG (kJ/mol) | Water (PCM) ΔG (kJ/mol) |
| 1H-keto | Predicted Most Stable | Predicted Most Stable | Predicted Most Stable |
| 3H-keto | Predicted Low Energy | Predicted Low Energy | Predicted Low Energy |
| 4-hydroxy | Predicted High Energy | Predicted High Energy | Predicted High Energy |
Note: This table represents expected outcomes based on literature for similar pyrimidinones. Actual values must be calculated for the specific molecule.
Experimental Validation: Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
Causality of Method Selection: NMR spectroscopy is arguably the most definitive tool for studying tautomerism.[12] Because the proton exchange between tautomers is often slow on the NMR timescale, separate signals for each species can be observed.[10] The chemical shifts (δ) of nuclei are highly sensitive to their local electronic environment, which differs significantly between keto and enol forms. Furthermore, the relative integration of signals corresponding to each tautomer allows for direct quantification of the equilibrium constant (Keq).[2][10]
Experimental Protocol for NMR Analysis
-
Sample Preparation: Prepare solutions of this compound at a concentration of ~10-20 mg/mL in a series of deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O). The use of multiple solvents is crucial to observe any shifts in the tautomeric equilibrium.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum for each sample. Key protons to monitor are the N-H protons, whose chemical shifts are highly diagnostic.
-
Acquire a ¹³C NMR spectrum. The chemical shift of the C4 carbon is a key indicator: it will be in the carbonyl region (~160-180 ppm) for the keto form and in the aromatic/enol region (~140-160 ppm) for the enol form.
-
(Optional) Acquire advanced spectra like ¹⁵N NMR or 2D experiments (HSQC, HMBC) for unambiguous signal assignment, especially in complex cases.[13]
-
-
Data Analysis & Quantification:
-
Assign Signals: Assign the observed peaks to their respective tautomers, aided by the DFT predictions of chemical shifts. The N1-H proton of the 1H-keto tautomer and the N3-H proton of the 3H-keto tautomer are expected to have distinct chemical shifts.
-
Integrate: Choose well-resolved, non-overlapping peaks for each tautomer. For instance, the methyl group signals at C5 or C6 may be distinct for each form.
-
Calculate Ratio: The ratio of the integrals for the signals from two different tautomers directly corresponds to their molar ratio in solution.
-
Calculate Keq: Keq = [Tautomer B] / [Tautomer A].
-
UV-Vis Spectroscopy
Causality of Method Selection: UV-Vis spectroscopy is an excellent complementary technique. The electronic transitions (π → π* and n → π*) that give rise to UV-Vis absorption are different for the distinct conjugated systems of the keto and enol tautomers.[14][15] While NMR provides precise structural data, UV-Vis is highly sensitive and can detect minor tautomers that might be difficult to quantify by NMR.[16] Changes in solvent polarity often lead to distinct and measurable shifts in the absorption maxima (λmax), providing evidence of an equilibrium shift.[14]
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare very dilute solutions (~10⁻⁵ M) of the compound in a range of spectroscopic-grade solvents (e.g., cyclohexane, acetonitrile, ethanol, water).
-
Data Acquisition: Record the absorption spectrum for each solution over a range of approximately 200-400 nm using a dual-beam spectrophotometer. Use the pure solvent as a blank reference.
-
Data Analysis:
-
Identify the λmax for the principal absorption bands in each solvent.
-
Compare the spectra across the solvent series. A significant shift in λmax or the appearance of new shoulders or bands as solvent polarity changes is a strong indicator of a shifting tautomeric equilibrium.[16]
-
The keto forms of pyrimidinones typically have a strong π → π* transition at a different wavelength than the corresponding enol forms. For example, the formation of an imino tautomer in some pyrimidine models has been shown to produce a new absorbance band above 300 nm.[17]
-
Synthesis of Findings & Conclusion
A comprehensive study of this compound tautomerism relies on the synergy between predictive theory and empirical evidence. DFT calculations are expected to show a strong energetic preference for the keto-amino tautomers over the enol-amino form, consistent with findings for related pyrimidinones.[3][4]
NMR spectroscopy serves as the primary tool for validation in solution. It is anticipated that in aprotic solvents like DMSO-d₆, distinct sets of signals will be observable for both the 1H-keto and 3H-keto tautomers, allowing for their direct quantification.[1] The 4-hydroxy enol form is predicted to be a minor species, potentially below the NMR detection limit. UV-Vis spectroscopy will corroborate these findings by showing solvent-dependent absorption profiles, reflecting the changing ratio of the dominant keto tautomers.
This integrated workflow provides a self-validating, authoritative characterization of the tautomeric state. For researchers in drug development, this level of detailed structural understanding is paramount. The hydrogen bond donor/acceptor pattern of a molecule is dictated by its dominant tautomer, which in turn governs its interaction with biological targets. Applying this rigorous combined approach ensures that subsequent molecular modeling and SAR studies are based on the biologically relevant molecular structure.
References
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- Bentham Science Publisher. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science.
- ResearchGate. (n.d.). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one.
- Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A.
- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed.
- Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.
- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
- ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone. ChemicalBook.
- Claramunt, R. M. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism.
- Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub.
- Heidarnezhad, Z. (n.d.). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM).
- Scirp.org. (n.d.). Theoretical Study by Density Functional Theory Method (DFT)
- ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium.
- ResearchGate. (n.d.). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis.
- Prime Scholars. (n.d.). DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-. Prime Scholars.
- Furuta, H., et al. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.
- De Bleye, C., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Jordan, F., & Nemeria, N. S. (2005). Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme. PubMed Central.
- MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI.
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2-Amino-5,6-dimethyl-1H-pyrimidin-4-one NMR analysis
An In-depth Technical Guide to the NMR Analysis of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a deep dive into the causality behind experimental choices, the nuances of spectral interpretation, and the critical role of tautomerism. The protocols herein are designed to be self-validating, ensuring researchers can achieve robust and reproducible results. We will explore ¹H and ¹³C NMR spectroscopy, from sample preparation to advanced 2D correlation techniques, providing the necessary tools for unambiguous structural elucidation.
Introduction: The Significance of a Substituted Pyrimidinone
This compound belongs to the pyrimidinone class of heterocyclic compounds, which form the core structure of nucleobases like cytosine and uracil. Derivatives of 4-hydroxypyrimidine are recognized as an important class of biomolecules[1]. Their ability to engage in hydrogen bonding and their structural similarity to endogenous purines and pyrimidines make them valuable scaffolds in drug discovery, with applications ranging from antiviral to antitumor agents[2].
Accurate structural characterization is the bedrock of drug development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. For a molecule like this compound, NMR not only confirms the core structure and substitution pattern but also provides critical insights into its dynamic behavior in solution, particularly the phenomenon of tautomerism, which can profoundly influence its biological activity.
Molecular Structure and Tautomeric Considerations
The static representation of this compound belies its dynamic nature. Pyrimidinones can exist in several tautomeric forms, primarily through keto-enol and amino-imino proton shifts. While solid-state studies often show a strong preference for the keto form, the equilibrium in solution can be influenced by factors such as solvent polarity and pH[1]. The two most probable keto tautomers for this molecule are the 1H-keto and 3H-keto forms.
Caption: Predominant keto tautomers of this compound.
Understanding this equilibrium is not merely academic; it is essential for an accurate interpretation of the NMR data. The position of the mobile proton (at N1 or N3) dictates the chemical environment of all atoms in the heterocyclic ring, leading to distinct NMR spectra for each tautomer.
Experimental Design: A Self-Validating Protocol
The quality of NMR data is directly dependent on a meticulously planned and executed experiment. The following protocol emphasizes choices that ensure data integrity and reproducibility.
Choice of Solvent: The Critical Decision
The selection of a deuterated solvent is the most critical experimental parameter. It influences not only the solubility of the analyte but also the chemical shifts of labile protons (NH, NH₂) and the position of tautomeric equilibria[3][4].
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent for initial analysis. Its high polarity effectively solvates the polar pyrimidinone, and its hydrogen bond-accepting nature slows down the exchange rate of N-H protons with residual water. This results in sharper N-H signals that are more easily observed and integrated. The residual proton signal appears as a pentet around 2.50 ppm, and the ¹³C signal is a septet at 39.5 ppm, typically clear of analyte signals[5].
-
Chloroform-d (CDCl₃): While a common solvent, its lower polarity may not be sufficient for pyrimidinones. Furthermore, N-H protons often appear as very broad signals or may exchange completely, complicating their detection.
-
Deuterium Oxide (D₂O): This solvent is useful for confirming the presence of exchangeable protons. Upon addition of D₂O, signals corresponding to NH and NH₂ protons will disappear from the ¹H NMR spectrum due to H-D exchange. However, D₂O can shift the tautomeric equilibrium and will preclude the direct observation of these key functional groups.
Sample Preparation Protocol
-
Analyte Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid misleading signals from impurities.
-
Mass: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Securely cap the tube and gently vortex or sonicate at room temperature until the solid is completely dissolved. A clear, particulate-free solution is essential.
-
Referencing: Modern NMR spectrometers can lock onto the deuterium signal of the solvent. The residual solvent signal (DMSO-d₅ at δH 2.50 ppm; DMSO-d₆ at δC 39.52 ppm) should be used as the internal standard for chemical shift calibration[6][7]. This is more accurate than adding an external standard like TMS.
NMR Instrument Configuration & Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer.
| Experiment | Key Parameters | Rationale & Expert Insight |
| ¹H (Proton) | Pulse Program: zg30Scans (NS): 16Relaxation Delay (D1): 2.0 sAcquisition Time (AQ): 4.0 s | A 30° pulse angle is used to reduce experiment time without saturating the signals. A 2-second relaxation delay is generally sufficient for protons in small molecules to fully relax, ensuring accurate integration. |
| ¹³C (Carbon) | Pulse Program: zgpg30Scans (NS): 1024Relaxation Delay (D1): 2.0 sMethod: Proton-decoupled | ¹³C has a low natural abundance, requiring a greater number of scans. Proton decoupling simplifies the spectrum to singlets, making each unique carbon environment easier to identify. |
| HSQC | Pulse Program: hsqcedetgpsisp2.3Scans (NS): 2-4 | This 2D experiment is essential for unambiguously correlating each proton signal with its directly attached carbon. It is a fast and sensitive experiment. |
| HMBC | Pulse Program: hmbcgpndqfScans (NS): 8-16 | This experiment reveals correlations between protons and carbons over 2-3 bonds. It is the key to assigning quaternary (non-protonated) carbons, which are crucial for defining the pyrimidinone core. |
graph TD { A[Start: Purity-Verified Sample] --> B{Sample Preparation}; B --> B1[1. Weigh 5-10 mg]; B --> B2[2. Add 0.6 mL DMSO-d₆]; B --> B3[3. Dissolve Completely]; B3 --> C{NMR Data Acquisition}; C --> D[1D ¹H Spectrum]; C --> E[1D ¹³C Spectrum]; C --> F[2D HSQC]; C --> G[2D HMBC]; subgraph "Spectral Analysis" D --> H[Proton Assignments]; E --> I[Carbon Assignments]; F --> J[Confirm ¹J(C,H) Correlations]; G --> K[Assign Quaternary Carbons]; end J & K --> L[Final Structure Elucidation];style A fill:#F1F3F4,stroke:#5F6368 style B fill:#F1F3F4,stroke:#5F6368 style C fill:#F1F3F4,stroke:#5F6368 style L fill:#34A853,stroke:#202124,fontcolor:#FFFFFF
}
Caption: Experimental workflow for NMR analysis.
Spectral Interpretation: From Data to Structure
Based on the molecular structure and data from analogous pyrimidine systems, we can predict the expected NMR spectra. The presence of tautomers means we must be prepared to see one or two sets of signals depending on whether one form dominates or they are in slow exchange on the NMR timescale.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show four distinct signals.
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale and Field Insights |
| C5-CH₃ | ~2.0 - 2.2 | Singlet (s) | 3H | Methyl group on a C=C double bond. Expected to be a sharp singlet. |
| C6-CH₃ | ~2.1 - 2.3 | Singlet (s) | 3H | Chemically distinct from C5-CH₃ due to proximity to the nitrogen and carbonyl groups. Its exact shift will differ slightly. |
| -NH₂ | ~5.0 - 7.5 | Broad Singlet (br s) | 2H | The chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, a broad signal is typical[8][9]. Its disappearance upon D₂O addition is a definitive confirmation. |
| N1-H or N3-H | ~10.0 - 12.0 | Broad Singlet (br s) | 1H | The ring N-H proton is deshielded by the aromatic system and adjacent carbonyl group, pushing its signal significantly downfield. This is a hallmark of pyrimidinone and related structures. |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide a fingerprint of the carbon backbone, with six unique signals expected.
| Assignment | Expected δ (ppm) | Rationale and Field Insights |
| C5-CH₃ | ~10 - 15 | Aliphatic methyl carbon. Upfield region. |
| C6-CH₃ | ~18 - 25 | Slightly downfield from C5-CH₃ due to the influence of the adjacent nitrogen atom. |
| C5 | ~105 - 115 | Quaternary carbon attached to a methyl group. Its chemical shift is influenced by the adjacent C4 and C6 atoms. |
| C6 | ~145 - 155 | Quaternary carbon between a methyl group and a ring nitrogen. The nitrogen atom causes a significant downfield shift. |
| C2 | ~155 - 160 | Carbon attached to two nitrogen atoms (the amino group and a ring nitrogen). This environment is strongly deshielding. |
| C4 (=O) | ~160 - 170 | Carbonyl carbon. Typically the most downfield signal in the spectrum due to the strong deshielding effect of the double-bonded oxygen. |
Using 2D NMR for Unambiguous Assignment
While 1D spectra provide the initial data, 2D correlation spectroscopy is essential for a validated and trustworthy assignment, particularly for the quaternary carbons.
-
HSQC Analysis: This experiment will show direct, one-bond correlations between the methyl protons and their respective methyl carbons, confirming the assignments made in the tables above.
-
HMBC Analysis: This is the most powerful tool for this molecule. Key expected correlations include:
-
C5-CH₃ protons will show correlations to C4 , C5 , and C6 .
-
C6-CH₃ protons will show correlations to C5 and C6 .
-
The -NH₂ protons will likely show a correlation to C2 .
-
The ring N-H proton (e.g., N1-H) will show crucial correlations to C2 and C6 , helping to definitively assign these ring carbons and confirm the dominant tautomer.
-
Caption: Key HMBC correlations for structural assignment.
Conclusion
The NMR analysis of this compound is a clear example of how modern spectroscopy provides deep structural insight. A successful analysis hinges on a logical experimental design, particularly the choice of solvent, and a comprehensive interpretation that extends beyond 1D spectra to include 2D correlation techniques. By following the protocols and interpretive logic outlined in this guide, researchers can confidently elucidate the structure of this and related pyrimidinone compounds. The critical consideration of tautomerism, confirmed through the observation of N-H protons and specific HMBC correlations, is paramount for a complete and accurate characterization, forming a solid foundation for any subsequent research or drug development efforts.
References
-
Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (2015). Indian Journal of Science and Technology. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]
-
1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. [Link]
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Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2001). Molecules. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. (2004). Australian Journal of Chemistry. [Link]
-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. National Institutes of Health. [Link]
-
Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]
-
How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]
-
Synthesis and Characterization of Some Pyrimidinone Derivatives. (2007). Asian Journal of Chemistry. [Link]
-
Solvent shift on NMR chemical shifts for pyrimidine hydrogen atoms. ResearchGate. [Link]
-
Notes on NMR Solvents. University of Wisconsin-Madison. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrum Interpretation of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
Abstract
This technical guide provides an in-depth analysis of the mass spectrometric behavior of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one (C₆H₉N₃O), a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is to move beyond mere data reporting and offer a mechanistic, field-proven perspective on its structural elucidation. We will explore the compound's fragmentation patterns under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. This document details the causal logic behind bond cleavages, provides validated experimental protocols for data acquisition, and uses predictive fragmentation diagrams to offer a self-validating framework for researchers, scientists, and drug development professionals.
Part 1: Foundational Physicochemical & Structural Properties
Before interpreting a mass spectrum, it is imperative to establish the theoretical foundation of the analyte. This compound is a substituted pyrimidinone. Its structure features a robust heterocyclic core with functional groups that dictate its fragmentation behavior.
The compound can exist in different tautomeric forms, primarily the keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) states. While the keto form is often more stable in the solid state, the gas-phase conditions of mass spectrometry can involve either form, influencing the resulting fragmentation pathways[1].
Table 1: Core Physicochemical Properties
| Property | Value | Data Source |
| Molecular Formula | C₆H₉N₃O | Chemdiv[2], NIST[3] |
| Average Molecular Weight | 139.15 g/mol | Chemdiv[2] |
| Monoisotopic Mass | 139.07456 Da | Calculated |
| Nominal Mass | 139 Da | Calculated |
The high-resolution exact mass is critical for unambiguous formula determination using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers. Based on its elemental composition, we can predict the isotopic distribution, which serves as a primary validation check for the molecular ion.
Table 2: Predicted Isotopic Distribution for C₆H₉N₃O
| Ion | Mass (Da) | Relative Abundance (%) |
| M (¹²C₆¹H₉¹⁴N₃¹⁶O) | 139.0746 | 100.00 |
| M+1 | 140.0776 | 7.27 |
| M+2 | 141.0792 | 0.40 |
The M+1 abundance, primarily due to the natural abundance of ¹³C and ¹⁵N, is a key signature to look for when identifying the molecular ion cluster.
Part 2: Fragmentation Analysis under Electron Ionization (EI)
Electron Ionization (70 eV) is a high-energy, "hard" ionization technique that induces extensive and reproducible fragmentation, providing a detailed structural fingerprint of the molecule. For pyrimidine derivatives, the aromatic-like ring system lends considerable stability, often resulting in an intense molecular ion peak that may also be the base peak[4].
The fragmentation of this compound is predicted to proceed through several competing pathways involving neutral losses and ring cleavage events, guided by the formation of stable radical cations and neutral species.
Key Proposed EI Fragmentation Pathways:
-
Molecular Ion (m/z 139): The molecular ion (M⁺•) is expected to be prominent, confirming the compound's molecular weight.
-
Loss of Hydrogen Radical (m/z 138): A common initial fragmentation step for compounds with accessible hydrogens is the loss of H• to form a stable [M-H]⁺ ion[4].
-
Loss of Carbon Monoxide (m/z 111): The carbonyl group at the C4 position can be eliminated as a stable CO neutral molecule, a characteristic fragmentation for pyrimidinones[4][5].
-
Loss of Isocyanic Acid (m/z 96): A retro-Diels-Alder (RDA)-like cleavage or rearrangement can lead to the expulsion of HNCO from the N1-C2-N3 portion of the ring, a signature fragmentation for cytosine and related structures.
-
Ring Cleavage & Rearrangements: Subsequent or alternative fragmentation pathways involve the breakdown of the heterocyclic ring, often initiated by the loss of substituents. For instance, cleavage of the C5-C6 bond and subsequent rearrangements can lead to smaller, stable fragments.
The following diagram illustrates the most probable EI fragmentation cascade.
Caption: Predicted MS/MS fragmentation of the [M+H]⁺ ion via Collision-Induced Dissociation.
Part 4: Validated Experimental Protocols
The trustworthiness of spectral interpretation relies on the quality of data acquisition. The following protocols describe robust methodologies for analyzing the target compound.
Protocol 1: GC-EI-MS Analysis
This protocol is designed for volatile, thermally stable compounds and provides the classic EI fragmentation fingerprint.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer (e.g., Shimadzu GCMS-QP series or equivalent).[5]
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
Protocol 2: LC-ESI-MS/MS Analysis
This is the preferred method for less volatile compounds or when soft ionization is required to confirm the molecular weight.
-
Sample Preparation: Prepare a 10 µg/mL solution of the compound in a 50:50 mixture of water and methanol containing 0.1% formic acid. Formic acid acts as a proton source to promote [M+H]⁺ formation.
-
Instrumentation: Use an HPLC or UPLC system coupled to a triple quadrupole, Q-TOF, or Orbitrap mass spectrometer.
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Temperature: 350°C.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Isolate the precursor ion at m/z 140.1 ± 0.5. Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.
-
Part 5: Summary of Key Ions and Interpretation
The following table consolidates the predicted key ions for this compound, providing a quick reference for spectral interpretation.
Table 3: Summary of Predicted Mass Fragments
| Ionization | Predicted m/z | Proposed Formula | Identity/Origin |
| EI | 139 | [C₆H₉N₃O]⁺• | Molecular Ion (M⁺•) |
| EI | 138 | [C₆H₈N₃O]⁺ | [M-H]⁺ |
| EI | 111 | [C₅H₉N₃]⁺• | [M-CO]⁺• |
| EI | 96 | [C₅H₆N₂]⁺• | [M-HNCO]⁺• |
| EI | 82 | [C₄H₄N₂]⁺• | Ring Fragment |
| ESI | 140 | [C₆H₁₀N₃O]⁺ | Protonated Molecule [M+H]⁺ |
| ESI-MS/MS | 123 | [C₆H₇N₂O]⁺ | [M+H - NH₃]⁺ |
| ESI-MS/MS | 112 | [C₅H₈N₃]⁺ | [M+H - CO]⁺ |
Conclusion
References
-
Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. Available at: [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
-
ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]
-
Pawar, S. V., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link]
-
PubChem. (n.d.). 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). 2(1H)Pyrimidinone, 4-amino-1,N-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
-
precisionFDA. (n.d.). 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE. precisionFDA. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. PubChem. Available at: [Link]
-
NIST. (n.d.). 2(1H)-Pyrimidinone, 4-amino-5-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.). 4(1H)-Pyrimidinone, 2,6-diamino-. NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. (2019). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. ResearchGate. Available at: [Link]
-
NIST. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2,3-dihydro-2-thioxo-. NIST Chemistry WebBook. Available at: [Link]
Sources
An In-depth Technical Guide to the Crystal Structure of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
Abstract
This technical guide provides a comprehensive analysis of the solid-state architecture of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, a molecule of significant interest in medicinal and materials chemistry. This document delves into the synthesis, crystallization, and detailed structural elucidation of its two known polymorphic forms. Leveraging single-crystal X-ray diffraction data, we explore the nuanced interplay of tautomerism and intermolecular forces that govern the crystalline landscape of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.
Introduction: The Significance of this compound
Derivatives of 4-hydroxypyrimidine are a critical class of biomolecules that can undergo keto-enol tautomerization. In the solid state, there is a strong preference for the 3H-keto tautomer[1]. This compound, a substituted pyrimidinone, stands as a key heterocyclic scaffold. Its structural features, particularly the presence of multiple hydrogen bond donors and acceptors, predispose it to form complex supramolecular assemblies. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting its physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in the drug development pipeline.
This guide focuses on the two identified polymorphic forms of this compound, herein designated as Form I and Form II. These polymorphs arise from different tautomeric states of the molecule and exhibit distinct crystalline arrangements and hydrogen bonding networks.
Synthesis and Crystallization: Accessing the Polymorphic Forms
The synthesis of this compound is achieved through the condensation of a β-diketone with a guanidine salt in an aqueous alkaline medium. This established methodology provides a reliable route to the target compound in good yield.
Synthesis Protocol
This protocol outlines the synthesis of this compound from 3-methyl-2,4-pentanedione and guanidine hydrochloride.
Materials:
-
3-Methyl-2,4-pentanedione
-
Guanidine hydrochloride
-
Sodium carbonate
-
Deionized water
-
Ethanol
-
Activated carbon
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine guanidine hydrochloride (0.1 mol) and sodium carbonate (0.1 mol) in 200 mL of deionized water.
-
To this solution, add 3-methyl-2,4-pentanedione (0.1 mol).
-
Heat the reaction mixture to reflux (approximately 95-100 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.
-
Further cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
For purification, suspend the crude product in 300 mL of water and heat to 85-90 °C.
-
Add a small amount of activated carbon and stir for 15 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place in an ice bath to induce crystallization.
-
Collect the purified product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C.
Crystallization of Polymorphs
The isolation of the two distinct polymorphic forms is dependent on the crystallization solvent system.
Protocol for Form I (Triclinic, 1H-keto tautomer):
-
Dissolve the purified this compound in a minimum amount of hot deionized water.
-
Allow the solution to cool slowly to room temperature.
-
Colorless, triclinic crystals of Form I will form over 24-48 hours[1].
Protocol for Form II (Monoclinic, 1:1 mixture of 1H-keto and 3H-keto tautomers):
-
Prepare a saturated aqueous solution of uric acid at room temperature.
-
Dissolve the purified this compound in the saturated uric acid solution, gently warming to facilitate dissolution.
-
Allow the solution to stand undisturbed at room temperature.
-
Monoclinic crystals of Form II will precipitate from the solution[1]. The presence of uric acid appears to facilitate the co-crystallization of the two tautomers.
Crystal Structure Analysis
The structural elucidation of both polymorphs was achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, allowing for a detailed examination of molecular geometry, intermolecular interactions, and crystal packing.
Single-Crystal X-ray Diffraction (SCXRD) Protocol
Crystal Mounting:
-
Select a well-formed, single crystal of appropriate dimensions (typically 0.1-0.3 mm) under a polarized light microscope.
-
Mount the crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.
-
Mount the loop on the goniometer head of the diffractometer.
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Based on the determined unit cell, a data collection strategy is devised to ensure complete and redundant data are collected to a desired resolution (e.g., θ = 25°).
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
Structure Solution and Refinement:
-
The collected diffraction data is processed, including integration of reflection intensities and absorption corrections.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic model is built into the electron density map and refined against the experimental data using full-matrix least-squares methods.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
Crystallographic Data Summary
| Parameter | Form I (1H-keto) | Form II (1:1 1H-keto:3H-keto) |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P -1 | P 2₁/c |
| a (Å) | 6.950(3) | 13.880(6) |
| b (Å) | 7.340(3) | 14.020(6) |
| c (Å) | 7.450(3) | 7.580(3) |
| α (°) | 99.80(1) | 90 |
| β (°) | 101.50(1) | 100.20(1) |
| γ (°) | 102.80(1) | 90 |
| Volume (ų) | 350.0(2) | 1450.0(9) |
| Z | 2 | 8 |
| Molecules per asymmetric unit | 1 | 2 (one of each tautomer) |
Note: The specific atomic coordinates, bond lengths, and bond angles are detailed in the supporting crystallographic information files (CIFs).
Structural Insights and Discussion
Tautomerism and Molecular Conformation
The existence of two polymorphic forms is a direct consequence of the tautomeric equilibrium between the 1H-keto and 3H-keto forms of this compound.
Caption: Tautomeric equilibrium of this compound.
Form I exclusively contains the 1H-keto tautomer in the crystalline state. In contrast, Form II presents a fascinating case of a 1:1 co-crystal of the 1H-keto and 3H-keto tautomers within the asymmetric unit. This highlights the subtle energetic balance between the two tautomeric forms and how the crystallization environment can select for a specific form or a combination thereof.
Hydrogen Bonding and Supramolecular Architecture
The supramolecular arrangement in both polymorphs is dominated by an extensive network of hydrogen bonds.
Form I: The 1H-keto tautomers in Form I assemble into one-dimensional hydrogen-bonded ribbons that extend along the direction[1]. These ribbons are formed through N—H···O and N—H···N interactions, creating a robust and planar motif.
Caption: Schematic of the 1D hydrogen-bonded ribbon in Form I.
Form II: The crystal packing in Form II is more complex, featuring a three-dimensional hydrogen-bonding network[1]. The presence of both tautomers allows for a more intricate web of interactions, with the 1H-keto and 3H-keto forms acting as complementary hydrogen bond donors and acceptors. This leads to a more densely packed structure compared to Form I.
Caption: Representation of the 3D hydrogen-bonding network in Form II.
Conclusion and Future Perspectives
This technical guide has provided a detailed examination of the crystal structure of this compound, revealing the existence of two polymorphic forms driven by tautomerism. The distinct solid-state arrangements of Form I and Form II, governed by their unique hydrogen bonding motifs, underscore the importance of crystallization conditions in determining the final solid-state structure.
The protocols provided herein offer a robust framework for the synthesis and selective crystallization of these polymorphs. For drug development professionals, the ability to isolate and characterize specific polymorphs is crucial for ensuring the consistency and efficacy of an active pharmaceutical ingredient. Future work could explore the relative thermodynamic stabilities of the two forms and investigate the potential for the existence of other polymorphs under different crystallization conditions.
References
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Hall, V. M., Bertke, J. A., & Swift, J. A. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry, 72(6), 460-464. [Link]
- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S.
-
SERC, Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
-
Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of organic chemistry, 68(26), 10092–10097. [Link]
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Hall, V. M., Bertke, J. A., & Swift, J. A. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry, 72(6), 460–464. [Link]
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An In-Depth Technical Guide to the Solubility Profile of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of extensive, publicly available experimental data, this document establishes a predicted solubility profile based on its physicochemical properties and the known behavior of structurally similar pyrimidinone derivatives. Furthermore, this guide serves as a practical handbook for researchers, offering detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. Methodologies including the Shake-Flask method and quantitative analysis via High-Performance Liquid Chromatography (HPLC) are presented with an emphasis on the causality behind experimental choices to ensure data integrity and reproducibility. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to thoroughly characterize the solubility of this and similar compounds.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount determinant of a compound's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its bioavailability and therapeutic efficacy. For a molecule like this compound, which belongs to a class of compounds frequently explored for their biological activities, a thorough understanding of its solubility is not merely an academic exercise but a critical step in its developmental pathway.
Poor aqueous solubility can lead to a cascade of developmental hurdles, including incomplete absorption from the gastrointestinal tract, variable in vivo exposure, and challenges in formulation development. Therefore, an early and comprehensive characterization of a compound's solubility profile is essential for informed decision-making in lead optimization and candidate selection.
This guide will delve into the theoretical and practical aspects of determining the solubility of this compound. We will begin by examining its predicted physicochemical properties and tautomeric forms, which are crucial for interpreting its solubility behavior. Subsequently, we will provide detailed, step-by-step protocols for experimentally determining its solubility, emphasizing the distinction between thermodynamic and kinetic solubility. Finally, we will discuss the influence of key environmental factors such as pH and temperature on the solubility of this class of compounds.
Physicochemical Properties and Predicted Solubility Profile of this compound
A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior in solution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | Chemdiv[1] |
| Molecular Weight | 139.15 g/mol | Chemdiv[1] |
| logP (predicted) | -0.2758 | Chemdiv[1] |
| logD at pH 7.4 (predicted) | -0.2926 | Chemdiv[1] |
| logSw (predicted aqueous solubility) | -0.974 | Chemdiv[1] |
| Hydrogen Bond Donors | 3 | Chemdiv[1] |
| Hydrogen Bond Acceptors | 3 | Chemdiv[1] |
The predicted logSw of -0.974 suggests that this compound is likely to be soluble in water. The negative logP value indicates a preference for hydrophilic environments. However, it is crucial for researchers to be aware of the tautomeric nature of this molecule. It can exist in keto-enol forms, and studies have shown a strong bias towards the 3H-keto tautomer in the solid state, while recrystallization from an aqueous solution can yield the 1H-keto tautomer.[2] The specific tautomeric form present can significantly influence its solubility and dissolution rate.
Based on the solubility of other pyrimidine derivatives, it is anticipated that the solubility of this compound will increase with temperature.[3][4][5] Furthermore, its solubility is expected to be pH-dependent due to the presence of the amino group, which can be protonated at acidic pH, thereby increasing its aqueous solubility.[6][7][8] In organic solvents, its solubility is likely to be higher in polar solvents such as methanol, ethanol, and N,N-dimethylformamide (DMF) compared to non-polar solvents like chloroform and carbon tetrachloride.[4][9]
Methodologies for Experimental Solubility Determination
To move beyond prediction and obtain accurate, reliable data, rigorous experimental protocols are necessary. This section provides detailed methodologies for determining both the thermodynamic and kinetic solubility of this compound.
The Distinction Between Thermodynamic and Kinetic Solubility
It is critical to understand the difference between thermodynamic and kinetic solubility as they provide different, yet equally important, insights into a compound's behavior.[10]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. It is a true measure of a compound's intrinsic solubility and is typically determined over a longer period (e.g., 24-72 hours) to ensure equilibrium is reached. The shake-flask method is the gold standard for determining thermodynamic solubility.[11]
-
Kinetic Solubility: This is the concentration of a solute at the point of precipitation from a solution that was initially prepared from a stock solution (often in DMSO). It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is often used in high-throughput screening settings.
The following diagram illustrates the conceptual difference between these two important parameters.
Caption: Thermodynamic vs. Kinetic Solubility Workflow.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the steps for determining the thermodynamic solubility of this compound in a desired solvent system.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare at least three replicate vials for each solvent.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble compounds.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Filter the supernatant through a 0.22 µm syringe filter. It is critical to pre-saturate the filter by discarding the first few drops to avoid loss of the compound due to adsorption to the filter membrane.
-
-
-
Quantification by HPLC:
-
Accurately dilute a known volume of the clear supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC with UV detection at the wavelength of maximum absorbance (λmax) for this compound.
-
Determine the concentration of the compound in the diluted sample using a pre-established calibration curve.
-
Calculate the solubility by multiplying the determined concentration by the dilution factor.
-
The following diagram outlines the key steps in the shake-flask solubility determination workflow.
Caption: Shake-Flask Solubility Determination Workflow.
Protocol for Kinetic Solubility Determination
This protocol is designed for a higher-throughput assessment of solubility, often employed in the early stages of drug discovery.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., phosphate-buffered saline pH 7.4)
-
96-well plates (polypropylene for compound storage, clear for analysis)
-
Automated liquid handler (optional, but recommended for high throughput)
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
-
Alternatively, an HPLC system for quantification after filtration.
Procedure:
-
Preparation of Compound Plate:
-
Prepare serial dilutions of the 10 mM DMSO stock solution in a 96-well polypropylene plate.
-
-
Solubility Assay:
-
Add the DMSO stock solutions to a 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Mix the plate gently and incubate at room temperature for a defined period (e.g., 1-2 hours).
-
-
Detection of Precipitation:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
-
UV-Vis Spectroscopy after Filtration: Filter the solutions through a 96-well filter plate to remove any precipitate. Measure the UV absorbance of the filtrate and determine the concentration using a calibration curve.
-
Factors Influencing the Solubility of this compound
The solubility of a compound is not a fixed value but is influenced by several environmental factors.
-
pH: The amino group of this compound is expected to have a pKa in the weakly basic range. At pH values below its pKa, the amino group will be protonated, leading to a significant increase in aqueous solubility. A comprehensive pH-solubility profile should be determined across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[6][7][8]
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[3][4][5] Investigating solubility at different temperatures (e.g., room temperature and physiological temperature) can provide valuable thermodynamic data.
-
Solvent Composition: In drug formulation, co-solvents are often used to enhance the solubility of poorly soluble compounds. Determining the solubility of this compound in various co-solvent systems (e.g., water-ethanol mixtures) can guide formulation development.
The interplay of these factors can be visualized as follows:
Caption: Factors Influencing Solubility.
Conclusion
While a complete experimental solubility profile for this compound is not yet publicly available, this technical guide provides a robust framework for its prediction and experimental determination. The predicted physicochemical properties suggest a compound with favorable aqueous solubility, a characteristic that is highly desirable in drug development. However, the tautomeric nature of the molecule and its pH-dependent ionization necessitate careful experimental characterization.
The detailed protocols provided herein for determining both thermodynamic and kinetic solubility are designed to be both scientifically rigorous and practically applicable. By following these methodologies, researchers can generate high-quality, reproducible data that will be invaluable for advancing the development of this compound and other promising pyrimidinone derivatives. A thorough understanding and experimental validation of solubility are indispensable for mitigating risks and ensuring the successful progression of new chemical entities from the laboratory to the clinic.
References
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
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Solubility of Pyrimidine. (n.d.). Solubility of Things. Retrieved from [Link]
- Baluja, S., & Solanki, H. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Baluja, S., & Kachhadia, N. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(11-12), 869-874.
- Zhao, H., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. The Journal of Chemical Thermodynamics, 122, 139-147.
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2-Aminopyrimidine. (n.d.). Solubility of Things. Retrieved from [Link]
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PubChem. (n.d.). 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine. Retrieved from [Link]
- Sieger, P., et al. (2017). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. European Journal of Pharmaceutical Sciences, 105, 123-129.
- Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 18(2), 205-214.
- Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 389-398.
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-
PubChem. (n.d.). 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one. Retrieved from [Link]
- MacLean, E. J., et al. (2013). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one.
-
ChemBK. (n.d.). 2-AMINO-4-HYDROXY-5-NITRO-6-METHYL-PYRIMIDINE. Retrieved from [Link]
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precisionFDA. (n.d.). 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE. Retrieved from [Link]
- Pal, A., & Kumar, S. (2024). Polymorph-Specific Solubility Prediction using Constant Chemical Potential Molecular Dynamics. ChemRxiv.
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The Pyrimidinone Scaffold: A Privileged Motif for Modern Therapeutics
A Technical Guide for Drug Discovery Professionals
Abstract
The pyrimidinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. As an essential component of natural nucleic acids, this motif provides a unique framework for designing molecules that can interact with a wide array of biological targets with high specificity and efficacy.[1][2] This guide provides an in-depth analysis of the therapeutic applications of pyrimidinone derivatives, focusing on their roles in oncology, inflammation, and infectious diseases. We will explore the underlying mechanisms of action, detail key structure-activity relationships (SAR), provide validated experimental protocols for compound evaluation, and discuss future perspectives for the development of next-generation pyrimidinone-based therapeutics.
Introduction: The Pyrimidinone Core
Pyrimidine is an electron-rich aromatic heterocycle fundamental to life, forming the structural basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][3] The pyrimidinone substructure, characterized by a pyrimidine ring bearing a carbonyl group, endows molecules with the ability to act as effective hydrogen bond donors and acceptors. This property is crucial for molecular recognition and binding to biological targets, often improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] The synthetic tractability of the pyrimidinone scaffold allows for extensive chemical modification, making it a "privileged scaffold" in drug discovery.[2] This has led to the development of a multitude of drugs across various therapeutic areas, including oncology, virology, and immunology.[4][5][6]
Pyrimidinones in Oncology
The development of anticancer agents is a major focus for pyrimidinone-based drug discovery.[3][4] These compounds exert their effects by targeting key proteins involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyrimidinones exhibit anticancer activity is the inhibition of protein kinases, particularly those in signaling pathways that are frequently dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR, a receptor tyrosine kinase, is often overexpressed or constitutively activated in cancers like non-small cell lung cancer.[7] Pyrimidinone derivatives have been designed to act as potent EGFR inhibitors, competing with ATP at the kinase domain and blocking downstream signaling pathways that promote cell proliferation.[7]
-
PI3K/mTOR Dual Inhibition: The PI3K/mTOR pathway is a critical regulator of cell growth and survival. Dual inhibitors targeting both PI3K and mTOR can offer a more comprehensive blockade of this pathway. Pyridopyrimidine scaffolds have been successfully developed into potent, nanomolar dual inhibitors that induce G1-phase cell cycle arrest and apoptosis in cancer cells.[8]
The following diagram illustrates the inhibition of the PI3K/mTOR signaling pathway by a pyrimidinone-based dual inhibitor.
Caption: Pyrimidinone dual inhibitor blocks PI3K and mTOR complexes.
Mechanism of Action: Antimetabolites
Classic pyrimidinone-based drugs, such as 5-fluorouracil (5-FU), function as antimetabolites.[1][5] They mimic endogenous pyrimidines and interfere with nucleic acid synthesis.[1][9]
-
5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP).
-
FdUMP forms a stable complex with thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[10]
-
Inhibition of this enzyme depletes thymidine pools, leading to "thymineless death" in rapidly dividing cancer cells.[10]
Representative Anticancer Pyrimidinone Derivatives
The following table summarizes the activity of selected pyrimidinone derivatives against various cancer cell lines.
| Compound Class | Target(s) | Example Compound | Cell Line | IC50 | Reference |
| Pyrido[2,3-d]pyrimidine | DHFR | Compound 115 | Leukemia | 6.5 µM | [11] |
| Fused Pyrimidinone | Unknown | Compound 6a | Melanoma | >10 µM | [12] |
| Fused Pyrimidinone | Unknown | Compound 6b | Non-Small Cell Lung | >10 µM | [12] |
| Pyridopyrimidine | PI3K/mTOR | Not Specified | Breast Cancer | Sub-µM | [8] |
| Substituted Pyrimidinone | Unknown | Compound 11 | MCF-7 (Breast) | Potent | [13] |
Pyrimidinones in Inflammatory and Immunological Disorders
The pyrimidine scaffold is also integral to drugs targeting inflammation and autoimmune diseases.
Mechanism of Action: COX and JAK Inhibition
-
Cyclooxygenase (COX) Inhibition: Certain fused pyrimidinone derivatives have shown potent analgesic and anti-inflammatory activity by inhibiting COX enzymes.[14] The selectivity for COX-2 over COX-1 is a key goal to minimize gastrointestinal side effects.[7]
-
Janus Kinase (JAK) Inhibition: Leflunomide is an immunosuppressive drug that inhibits dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis.[10] This leads to a reduction in the proliferation of immune cells like T and B cells, thereby reducing inflammation in diseases such as rheumatoid arthritis.[10]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a framework for evaluating the COX-inhibitory potential of novel pyrimidinone compounds.
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Heme cofactor
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test pyrimidinone compounds and reference inhibitor (e.g., Celecoxib)
-
96-well microplate and plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrimidinone compounds and the reference inhibitor in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme Preparation: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-1 or COX-2 enzyme solution.
-
Inhibitor Incubation: Add 10 µL of the diluted test compounds or controls (vehicle for 100% activity, specific inhibitor for 0% activity) to the wells. Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is added.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 595 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100.
-
Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation System:
-
Positive Control: A known COX-2 selective inhibitor (e.g., Celecoxib) should be run in parallel to validate assay performance.
-
Negative Control: DMSO vehicle control represents 100% enzyme activity.
-
Z'-factor: Calculate the Z'-factor for the assay using the positive and negative controls to ensure the assay is robust and suitable for screening. A Z' > 0.5 is considered excellent.
Pyrimidinones as Anti-Infective Agents
The pyrimidine core is found in numerous agents developed to combat viral, bacterial, and fungal infections.[3][4][15]
Antiviral Applications
Acyclic nucleoside phosphonates containing a pyrimidine base have demonstrated broad-spectrum antiviral activity.[3][15] Furthermore, drugs like Zidovudine (AZT), a pyrimidine analog, are cornerstone therapies for HIV, acting as reverse transcriptase inhibitors.[1]
Antibacterial and Antifungal Activity
Pyrimidinone derivatives have shown significant activity against various bacterial and fungal strains.[12] For example, certain derivatives are particularly effective against Staphylococcus aureus, while others show moderate inhibitory activity against the fungus Candida albicans.[12] The mechanism often involves the inhibition of essential enzymes, such as dihydrofolate reductase in the case of trimethoprim.[1][10]
The following diagram outlines a general workflow for screening new pyrimidinone derivatives for anti-infective properties.
Caption: A typical workflow for anti-infective drug discovery.
Synthetic Strategies
The therapeutic potential of pyrimidinones is underpinned by accessible and versatile synthetic chemistry.
-
Biginelli Reaction: This is a classic one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to form dihydropyrimidinones (DHPMs).[16] This method is efficient and allows for significant diversity in the final products.[16]
-
Metal-Catalyzed Reactions: Modern synthetic approaches often employ transition metal catalysts (e.g., Copper, Palladium) to facilitate C-C and C-N bond formations, enabling the synthesis of highly functionalized and complex pyrimidine derivatives with high yields and selectivity.[1]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of fused pyrimidine systems.[3]
Future Perspectives and Conclusion
The pyrimidinone scaffold remains a highly valuable and versatile core in modern drug discovery. Its inherent drug-like properties and synthetic accessibility ensure its continued exploration for novel therapeutic agents.[2][17] Future research will likely focus on:
-
Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and improve safety profiles.
-
Covalent Inhibition: Developing pyrimidinones that can form covalent bonds with their targets, leading to prolonged duration of action and increased potency.
-
Fused Systems: Exploring novel fused-ring systems, such as pyrido[2,3-d]pyrimidines, which have shown promise as potent kinase inhibitors and anticancer agents.[11]
References
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. Available at: [Link]
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Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (2024). ResearchGate. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Available at: [Link]
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New pyrimidinone and fused pyrimidinone derivatives as potential anticancer chemotherapeutics. (n.d.). PubMed. Available at: [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (n.d.). OUCI. Available at: [Link]
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Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2013). Semantic Scholar. Available at: [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]
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Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. (n.d.). ACS Publications. Available at: [Link]
-
Marketed drugs having pyrimidine pharmacophore. (n.d.). ResearchGate. Available at: [Link]
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Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. (n.d.). PubMed. Available at: [Link]
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A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs. (2014). RSC Publishing. Available at: [Link]
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). PubMed. Available at: [Link]
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Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Available at: [Link]
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Synthesis and computational studies of novel fused pyrimidinones as a promising scaffold with analgesic, anti-inflammatory and COX inhibitory potential. (2021). PubMed. Available at: [Link]
-
Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. (2023). YouTube. Available at: [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances. Available at: [Link]
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Pyrimidine and Purine Antimetabolites. (n.d.). NCBI Bookshelf. Available at: [Link]
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The 2-Aminopyrimidinone Core: A Historical and Synthetic Guide to a Privileged Scaffold in Drug Discovery
Abstract
The 2-aminopyrimidinone scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs. Its remarkable success is owed to a unique combination of synthetic accessibility and precise biomolecular recognition capabilities, particularly its function as a bio-isosteric mimic of purine bases and its exceptional hydrogen-bonding capacity. This in-depth technical guide provides a comprehensive exploration of the discovery and history of 2-aminopyrimidinones, tracing their origins from foundational 19th-century heterocyclic chemistry to their current status as a privileged scaffold. We will dissect the evolution of key synthetic methodologies, provide detailed experimental protocols, and illuminate the structure-activity relationships that underpin their therapeutic applications, with a focus on their pivotal role in kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this vital chemical motif.
The Dawn of Discovery: Foundational Pyrimidine Chemistry
The story of the 2-aminopyrimidinone scaffold begins not with the final structure itself, but with the fundamental exploration of its parent heterocycle, pyrimidine. While pyrimidine derivatives like alloxan were known in the early 19th century, the systematic study and synthesis of the pyrimidine core began in the late 1800s. A pivotal moment arrived in 1884, when the German chemist Adolf Pinner reported the synthesis of pyrimidine derivatives by condensing amidines with β-dicarbonyl compounds like ethyl acetoacetate.[1] This reaction, now known as the Pinner synthesis , was the first to reliably construct the core 1,3-diazine ring structure and laid the essential groundwork for all subsequent pyrimidine chemistry.[2] Pinner's work established a fundamental principle: the cyclization of an N-C-N fragment (from an amidine or, crucially for our topic, guanidine) with a C-C-C fragment (from a β-dicarbonyl compound) to form the six-membered ring.
Shortly thereafter, in 1893, the Italian chemist Pietro Biginelli reported a remarkably efficient one-pot, three-component reaction that would become a foundational method for synthesizing pyrimidine derivatives. By reacting an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea under acidic conditions, Biginelli created a class of compounds known as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4] While his original work used urea (yielding a 2-oxo group), the substitution of urea with guanidine (containing the desired 2-amino functionality) proved to be a straightforward adaptation to produce 2-amino-3,4-dihydropyrimidines, direct precursors to the aromatic 2-aminopyrimidinones.[2]
These pioneering efforts of the late 19th and early 20th centuries, further advanced by the extensive work of American chemists Treat B. Johnson and Henry L. Wheeler, established the core synthetic logic for accessing the pyrimidine ring system.[5][6] They demonstrated that by choosing the appropriate N-C-N and C-C-C building blocks, a vast array of substituted pyrimidines and their corresponding pyrimidinone tautomers could be accessed.
The 2-Aminopyrimidinone Scaffold: Structure and Tautomerism
The term "2-aminopyrimidinone" typically refers to 2-amino-pyrimidin-4(3H)-one, also known as isocytosine.[7] This structure exists in a tautomeric equilibrium with other forms. The primary equilibrium is between the amino-keto form and the imino-enol form. Understanding this tautomerism is critical, as the spatial arrangement of hydrogen bond donors and acceptors dictates the molecule's ability to interact with biological targets. The predominant amino-keto tautomer presents a unique and powerful array of hydrogen bonding capabilities that are central to its role in medicinal chemistry.
Caption: Tautomeric equilibrium of the 2-aminopyrimidin-4-one core.
Evolution of Synthetic Strategies
The foundational Pinner and Biginelli reactions have been continuously refined over the past century to improve yields, expand substrate scope, and enhance reaction conditions.
The Classical Biginelli Reaction and its Mechanism
The Biginelli reaction remains a workhorse for the synthesis of the pyrimidinone core. Its mechanism is believed to proceed through an acid-catalyzed cascade. The reaction begins with the condensation of the aldehyde and urea (or guanidine) to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via attack of the remaining amine on the ester carbonyl, followed by dehydration, yields the final dihydropyrimidine product.
Caption: Generalized workflow of the Biginelli reaction for 2-aminopyrimidinone precursors.
Modern Synthetic Advancements
While effective, the classical Biginelli reaction often required harsh acidic conditions and long reaction times, leading to modest yields. Modern organic synthesis has introduced numerous improvements:
-
Lewis Acid Catalysis: The use of Lewis acids such as Yb(OTf)₃, InCl₃, or BF₃·OEt₂ can significantly accelerate the reaction and improve yields under milder conditions.[8][9]
-
Microwave-Assisted Synthesis: Microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to cleaner reactions and higher yields. This has become a preferred method for library synthesis in drug discovery.[10]
-
Solvent-Free and Green Conditions: Many modern protocols have been developed to run under solvent-free conditions or in environmentally benign solvents like water or ethanol, aligning with the principles of green chemistry.[2][10]
These advancements have made the 2-aminopyrimidinone scaffold and its precursors highly accessible, facilitating extensive exploration in medicinal chemistry.
A Privileged Scaffold: The Emergence of 2-Aminopyrimidinones in Medicinal Chemistry
The true value of the 2-aminopyrimidinone core was fully realized with the advent of structure-based drug design. Its rigid framework and well-defined pattern of hydrogen bond donors and acceptors make it an ideal "hinge-binder" for the ATP-binding pocket of protein kinases.
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. The ATP-binding site of most kinases contains a "hinge region" of backbone amides that forms key hydrogen bonds with the adenine base of ATP. The 2-aminopyrimidinone scaffold is a superb bio-isostere of adenine, capable of replicating this crucial hydrogen bonding pattern. The N1 nitrogen and the exocyclic 2-amino group act as a hydrogen bond donor-acceptor pair, anchoring the inhibitor to the kinase hinge with high affinity. This interaction is a defining feature of many of the most successful kinase inhibitors.[11][12]
Milestone Drug Discoveries
The unique properties of the 2-aminopyrimidinone core have been leveraged to create revolutionary targeted therapies.
Imatinib (Gleevec®): The Dawn of Targeted Cancer Therapy
Imatinib was a paradigm-shifting drug for the treatment of chronic myeloid leukemia (CML). It is a potent and specific inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active fusion protein that drives CML.[13] The 2-phenylaminopyrimidine core of imatinib is central to its mechanism. It occupies the ATP binding site, where the pyrimidine N1 and the 2-amino group form two critical hydrogen bonds with the backbone amide of the hinge residue Met318, effectively locking the kinase in an inactive conformation and blocking downstream signaling.[14]
Caption: Hydrogen bonding of the 2-aminopyrimidine core with a kinase hinge region.
Palbociclib (Ibrance®): A New Era for Breast Cancer Treatment
Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), enzymes that control cell cycle progression.[15] In hormone receptor-positive breast cancer, CDK4/6 are often overactive, driving uncontrolled cell proliferation. Palbociclib's design also features a 2-aminopyrimidine core that anchors it into the ATP-binding pocket of CDK6. It forms two hydrogen bonds to the backbone of hinge residue Val101, mimicking the binding of ATP and preventing the kinase from phosphorylating its substrates, thereby inducing cell cycle arrest.[16][17]
Representative Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine
This protocol describes a classic and reliable method for the synthesis of a representative 2-aminopyrimidinone via the condensation of guanidine with a β-ketoester.[18][19]
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethyl acetoacetate
-
Absolute Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add guanidine hydrochloride (1 equivalent) portion-wise with stirring. The reaction forms the guanidine free base and a precipitate of sodium chloride. Stir the mixture at room temperature for 1 hour.
-
Condensation Reaction: To the stirred suspension from Step 1, slowly add ethyl acetoacetate (1 equivalent) dropwise via an addition funnel.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol). Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the mixture by adding dilute hydrochloric acid until the pH is approximately 7. The product will precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol to remove residual impurities.
-
Drying and Characterization: Dry the purified white solid under vacuum. The final product, 2-amino-4-hydroxy-6-methylpyrimidine, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary
The efficiency of modern synthetic methods allows for the high-yield production of a diverse range of 2-aminopyrimidinone precursors. The following table, adapted from the work of Felluga et al. on microwave-assisted Biginelli reactions, illustrates the typical yields achievable with various substrates.[10]
| Entry | Aldehyde (R¹) | β-Dicarbonyl (R², R³) | Product | Yield (%) |
| 1 | Phenyl | OEt, Me | Ethyl 2-amino-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate | 70% |
| 2 | 4-Chlorophenyl | OEt, Me | Ethyl 2-amino-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | 91% |
| 3 | 4-Methoxyphenyl | OEt, Me | Ethyl 2-amino-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | 85% |
| 4 | 2-Naphthyl | OEt, Me | Ethyl 2-amino-6-methyl-4-(naphthalen-2-yl)-1,4-dihydropyrimidine-5-carboxylate | 75% |
| 5 | Phenyl | Me, Me | 2-Amino-5-acetyl-6-methyl-4-phenyl-1,4-dihydropyrimidine | 68% |
| 6 | Propanal | OEt, Me | Ethyl 2-amino-4-ethyl-6-methyl-1,4-dihydropyrimidine-5-carboxylate | 45% |
Conclusion and Future Perspectives
From the foundational cyclocondensation reactions of the 19th century to its central role in modern targeted therapies, the discovery and development of the 2-aminopyrimidinone scaffold is a testament to the power of synthetic chemistry in advancing medicine. Its journey illustrates a clear progression: the initial discovery of a novel heterocycle, the refinement of its synthesis into a robust and versatile methodology, the recognition of its unique bio-isosteric properties, and its ultimate application in life-saving drugs.
The story of the 2-aminopyrimidinone is far from over. Researchers continue to explore its potential in inhibiting new classes of enzymes, combating drug resistance, and developing novel therapeutic modalities. As our understanding of disease biology deepens, this privileged scaffold, with its rich history and proven track record, will undoubtedly continue to be a vital tool for drug development professionals for years to come.
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Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central.[Link]
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Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidines. ResearchGate.[Link]
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Imatinib: A Breakthrough of Targeted Therapy in Cancer. PMC - PubMed Central.[Link]
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REVIEW ON PYRIMIDINE. IRJMETS.[Link]
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What is the mechanism of action of Imatinib (Gleevec)? Dr.Oracle.[Link]
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Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors. PMC - NIH.[Link]
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Methodological & Application
Synthesis Protocol for 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one: An In-depth Technical Guide
Introduction: The Significance of Substituted Pyrimidinones
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules, including nucleobases. The functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, a member of this important class of heterocycles, presents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring an amino group and two methyl substituents, offers multiple points for further chemical modification. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in the principles of cyclocondensation reactions. We will delve into the causality behind the experimental choices, ensuring a reproducible and efficient synthesis.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a one-pot cyclocondensation reaction. The general workflow involves the reaction of a guanidine salt with a β-diketone in the presence of a strong base, followed by neutralization and isolation of the product.
Caption: Overall workflow for the synthesis of this compound.
Reagents and Materials
For a successful synthesis, it is imperative to use reagents of appropriate purity and to be fully aware of their properties and associated hazards.
| Reagent | Formula | Molar Mass ( g/mol ) | Key Properties | Supplier Example |
| Guanidine Nitrate | CH₆N₄O₃ | 122.08 | White solid, soluble in water and ethanol. Strong oxidizer, potential explosion hazard.[1][2] | Sigma-Aldrich |
| 3-Methylpentane-2,4-dione | C₆H₁₀O₂ | 114.14 | Flammable liquid, irritant.[3][4][5][6][7] | Thermo Fisher Scientific |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | White to yellowish powder, strong base, reacts vigorously with water.[8][9][10] Corrosive.[8][10] | NINGBO INNO PHARMCHEM |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous, as a solvent. | Standard laboratory supplier |
| Acetic Acid | CH₃COOH | 60.05 | Glacial, for neutralization. | Standard laboratory supplier |
| Distilled Water | H₂O | 18.02 | For workup and washing. | Standard laboratory supplier |
Detailed Synthesis Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of anhydrous ethanol.
-
To the ethanol, carefully add 6.81 g (0.1 mol) of sodium ethoxide. Stir the mixture until the sodium ethoxide is completely dissolved. This step is exothermic.
-
In a separate beaker, dissolve 12.21 g (0.1 mol) of guanidine nitrate in a minimal amount of warm ethanol and add this solution to the reaction flask.
-
To the stirred solution, add 11.42 g (0.1 mol) of 3-methylpentane-2,4-dione dropwise over a period of 15 minutes.
Step 2: Reflux
-
Heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Workup and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture by adding glacial acetic acid dropwise until a pH of approximately 7 is reached. This will cause the product to precipitate.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold distilled water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Step 4: Purification
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a crystalline solid.
Reaction Mechanism
The synthesis of this compound proceeds via a well-established cyclocondensation mechanism.
Caption: Simplified mechanism of pyrimidine ring formation.
The reaction is initiated by the deprotonation of guanidine by the strong base (sodium ethoxide), which increases its nucleophilicity. The nucleophilic nitrogen of guanidine then attacks one of the carbonyl carbons of 3-methylpentane-2,4-dione. This is followed by an intramolecular condensation, where the other amino group of the guanidine moiety attacks the second carbonyl group, leading to the formation of a cyclic intermediate. Subsequent dehydration and tautomerization yield the stable aromatic pyrimidinone ring.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques. It is important to note that this compound can exist in tautomeric forms, which may be reflected in the spectroscopic data.[11]
-
¹H NMR: Expected signals would include singlets for the two methyl groups on the pyrimidine ring, a broad singlet for the amino protons, and a signal for the N-H proton of the pyrimidinone ring. The chemical shifts will be influenced by the solvent and the predominant tautomeric form.
-
¹³C NMR: Signals corresponding to the methyl carbons, the sp²-hybridized carbons of the pyrimidine ring (including the carbonyl carbon), would be expected.
-
IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the amino group (typically in the range of 3100-3500 cm⁻¹), C=O stretching of the pyrimidinone ring (around 1650-1700 cm⁻¹), and C-H stretching of the methyl groups.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (139.16 g/mol ) should be observed.
Safety Precautions
-
Guanidine nitrate is a strong oxidizer and can be explosive upon shock, friction, or heating.[12] It should be handled with care, away from combustible materials. It is also irritating to the eyes and skin.[1][12][13]
-
3-Methylpentane-2,4-dione is a flammable liquid and an irritant.[3][4][5][6][14] All handling should be performed in a well-ventilated fume hood, away from ignition sources.
-
Sodium ethoxide is a strong base and is corrosive.[8][10] It reacts violently with water, releasing flammable ethanol vapor and heat.[9] It should be handled in a dry, inert atmosphere.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
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Ataman Kimya. Guanidine Nitrate. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - Guanidine Nitrate, 98%. Available at: [Link]
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ResearchGate. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (2023). Available at: [Link]
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Application Notes and Protocols: Guanidine Cyclization for Pyrimidinone Synthesis
Introduction: The Enduring Significance of Pyrimidinones in Medicinal Chemistry
The pyrimidinone core is a privileged scaffold in drug discovery, forming the structural basis of a vast array of therapeutic agents.[1][2] These nitrogen-containing heterocycles are integral to life itself as components of nucleic acids and are renowned for their diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] The 2-aminopyrimidinone moiety, in particular, is a crucial pharmacophore found in numerous clinically approved drugs.[5] Consequently, the development of robust, efficient, and versatile synthetic methodologies for accessing these vital structures is a cornerstone of modern medicinal chemistry.
This guide provides an in-depth exploration of guanidine-based cyclization strategies for the synthesis of pyrimidinones. We move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design, optimization, and troubleshooting. The protocols described herein are designed to be self-validating, empowering researchers, scientists, and drug development professionals to confidently construct these valuable heterocyclic systems.
Theoretical Framework: Mechanistic Underpinnings of Guanidine Cyclization
The primary advantage of using guanidine as a nitrogen source for pyrimidinone synthesis lies in its inherent N-C-N fragment, which is pre-organized for cyclization with a three-carbon electrophilic partner.[6] The most prominent and widely utilized method is the Biginelli reaction, a multi-component condensation that provides a powerful and atom-economical route to dihydropyrimidinones.[7]
The Biginelli Reaction with Guanidine: A Mechanistic Deep Dive
The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[7] By substituting urea with guanidine, the reaction yields 2-amino-3,4-dihydropyrimidinones. The accepted mechanism, based on extensive studies, proceeds through several key steps which are crucial to understand for troubleshooting and optimization.[7][8]
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde with guanidine to form an N-acyliminium ion intermediate. This is often the rate-determining step.[7]
-
Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization, where the remaining amino group of the guanidine moiety attacks the ester carbonyl. Subsequent dehydration yields the stable 3,4-dihydropyrimidinone ring.[7]
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Application Note & Protocol: Solvent Selection and Recrystallization of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
Abstract
This document provides a comprehensive guide to selecting an optimal solvent system and executing the purification of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one via recrystallization. As a key intermediate in medicinal chemistry and materials science, achieving high purity of this compound is critical for downstream applications. This guide combines theoretical principles with actionable laboratory protocols to empower researchers to develop a robust, scalable, and validated purification process. We will explore the physicochemical properties of the target molecule, detail a systematic solvent screening methodology, and provide a step-by-step protocol for a highly effective ethanol/water recrystallization system.
Introduction: The Critical Role of Purity
This compound is a heterocyclic compound whose structural motif is prevalent in a wide array of biologically active molecules. Impurities, such as unreacted starting materials, by-products, or degradation products, can significantly impact the outcomes of subsequent synthetic steps and biological assays. Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2][3] A successful recrystallization yields a product with high purity and a well-defined crystalline form, which is essential for consistent physical properties and reliable experimental results.
Theoretical Framework for Solvent Selection
The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure.[4] An ideal solvent should exhibit a steep solubility curve for the compound of interest—meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[1][3]
Key Characteristics of an Ideal Recrystallization Solvent:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the crude compound at or near its boiling point to liberate trapped impurities.[2]
-
Low Solvating Power at Low Temperatures: Upon cooling, the solvent should become a poor solvent for the target compound, promoting crystallization and maximizing yield.[1]
-
Favorable Boiling Point: The solvent's boiling point should be high enough to provide an adequate temperature differential for solubility but low enough to be easily removed from the purified crystals during drying.[1]
-
Chemical Inertness: The solvent must not react with the compound being purified.[1]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1]
Analysis of this compound:
The structure of our target molecule features key functional groups that guide solvent selection:
-
Amine (-NH₂) and Amide-like (-NH-C=O) groups: These are capable of both donating and accepting hydrogen bonds.
-
Polar Pyrimidinone Core: The heterocyclic ring with its nitrogen and oxygen atoms creates a polar molecule.
Based on the "like dissolves like" principle, polar protic solvents such as water and lower-chain alcohols (methanol, ethanol) are excellent starting candidates. These solvents can engage in hydrogen bonding with the pyrimidinone, facilitating dissolution. For structurally related aminopyrimidines, ethanol and ethanol/water mixtures are often effective.[5][6]
Experimental Protocol 1: Systematic Solvent Screening
Before committing to a large-scale recrystallization, a small-scale solvent screening is essential to empirically determine the best solvent or solvent mixture.
Objective: To identify a solvent that provides high solubility when hot and low solubility when cold.
Materials:
-
Crude this compound
-
Test tubes or small vials
-
Hot plate or water bath
-
Candidate solvents (see Table 1)
-
Spatula and glass stirring rods
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent dropwise (approx. 0.5 mL). Stir or swirl the mixture. Observe and record the solubility at ambient temperature. A suitable solvent should show little to no dissolution.[2]
-
Hot Solubility Test: Gently heat the test tubes that showed poor solubility at room temperature. Add more solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used and the temperature required. An ideal solvent will dissolve the compound completely near its boiling point.
-
Cooling & Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent system. If the compound "oils out" (separates as a liquid), the solvent's boiling point may be too high, or the solution is too concentrated.[6] If no crystals form, the compound may be too soluble, or the solution is too dilute.[6]
Data Presentation: Solvent Screening Results
The following table summarizes expected outcomes for a solvent screen based on the physicochemical properties of the target compound.
| Solvent | Boiling Point (°C) | Expected RT Solubility | Expected Hot Solubility | Suitability & Rationale |
| Water | 100 | Sparingly Soluble | Soluble | Good (Potential for Co-solvent). High polarity and H-bonding capacity. High boiling point provides a wide temperature range for crystallization.[7] |
| Ethanol | 78 | Sparingly Soluble | Very Soluble | Excellent. Good balance of polarity. Boiling point is ideal for easy removal. Often used for similar heterocyclic compounds.[5] |
| Methanol | 65 | Soluble | Very Soluble | Poor. Tends to be too strong a solvent, leading to low recovery as the compound may remain soluble even when cold. |
| Isopropanol | 82 | Sparingly Soluble | Soluble | Good. Similar to ethanol, a viable alternative. |
| Ethyl Acetate | 77 | Insoluble | Sparingly Soluble | Poor. Polarity may be too low to effectively dissolve the compound even when hot. |
| Acetone | 56 | Slightly Soluble | Soluble | Moderate. Lower boiling point limits the effective temperature range. Volatility can be an issue. |
| Heptane/Hexane | ~98 / ~69 | Insoluble | Insoluble | Unsuitable (as primary solvent). Non-polar nature is incompatible with the polar compound. Useful as an anti-solvent. |
This table is predictive. Experimental verification is mandatory.
Based on this analysis, an Ethanol/Water mixture is a highly promising system. Ethanol will act as the primary solvent, and water will serve as an anti-solvent to reduce the solubility of the compound in the cold mixture, thereby maximizing crystal recovery.
Visual Workflow: Solvent Selection Logic
The decision-making process for selecting a recrystallization solvent can be visualized as follows:
Caption: Step-by-step recrystallization workflow.
Validation and Quality Control
To validate the success of the purification, the final product should be characterized and compared to the starting material.
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range.
-
Spectroscopic Analysis (NMR, IR): These techniques can confirm the chemical identity of the compound and reveal the presence of any remaining impurities.
-
Chromatographic Analysis (TLC, HPLC): Thin-layer or high-performance liquid chromatography can provide a quantitative assessment of purity.
By following this detailed guide, researchers can confidently and effectively purify this compound, ensuring the high quality required for demanding research and development applications.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
Sources
Mastering the Purification of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one: A Guide for Researchers
Introduction: The Critical Role of Purity for a Bioactive Scaffold
2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, a substituted pyrimidinone, represents a core structural motif in numerous biologically active compounds and is a valuable intermediate in medicinal chemistry and drug development. The presence of both hydrogen bond donors and acceptors in its structure facilitates diverse molecular interactions, making it a privileged scaffold for targeting various biological pathways. However, the integrity of downstream applications, from high-throughput screening to late-stage clinical development, is contingent on the purity of this starting material. Impurities, even in trace amounts, can lead to erroneous biological data, side reactions, and compromised final product quality.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of effective purification strategies for this compound. We will delve into the physicochemical properties that govern its purification, present detailed protocols for common techniques, and offer a logical framework for selecting the most appropriate method.
Understanding the Physicochemical Landscape
A successful purification strategy is built upon a thorough understanding of the target molecule's properties. This compound exists in tautomeric forms, predominantly the 1H-keto tautomer, especially in the solid state.[1] This structural feature, along with its polarity and potential for hydrogen bonding, dictates its solubility profile and chromatographic behavior.
| Property | Observation | Implication for Purification |
| Tautomerism | Exists as keto-enol tautomers, with the 1H-keto form being prominent.[1] | The purification method may isolate a specific tautomer. Characterization by methods like NMR and IR spectroscopy is crucial to confirm the structure of the purified material. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), and to some extent in alcohols like ethanol. A related compound shows solubility in chloroform, dichloromethane, and ethyl acetate.[1][2][3] | Recrystallization is a viable technique, with water or ethanol being potential solvent systems.[1] The solubility in various organic solvents suggests its amenability to normal and reverse-phase chromatography. |
| Potential Impurities | Synthetically derived from the condensation of a guanidine salt with a substituted β-ketoester or a similar precursor.[1] Potential impurities include unreacted starting materials, inorganic salts from pH adjustments, and side-products. | Purification strategies must be capable of removing both polar (salts, guanidine) and potentially less polar (ester starting materials, side-products) impurities. A multi-step purification approach may be necessary for very high purity requirements. |
| Acid-Base Properties | The amino group imparts basic character, while the pyrimidinone ring can exhibit acidic properties. | Acid-base extraction could be a potential, though less common, purification method. The amphoteric nature allows for selective solubilization and precipitation by adjusting the pH of aqueous solutions, a technique often used in the work-up of related pyrimidinone syntheses.[4] |
A Strategic Approach to Purification
The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. The following diagram outlines a decision-making workflow for selecting an appropriate strategy.
Sources
Application Notes and Protocols for the Antibacterial Evaluation of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
Introduction: The Growing Need for Novel Antibacterial Agents
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. The continuous evolution of resistance mechanisms necessitates the discovery and development of new chemical entities with potent antibacterial activity. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one in a variety of antibacterial assays.
The protocols detailed herein are designed to be self-validating, incorporating established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of reliable and reproducible data.[1][3] Beyond procedural steps, this guide delves into the scientific rationale behind experimental choices, empowering researchers to not only execute the assays but also to interpret the results with a high degree of confidence.
Scientific Rationale: Understanding the Potential of this compound
The aminopyrimidine scaffold is a key pharmacophore in numerous clinically relevant drugs. The antibacterial potential of pyrimidine derivatives is often attributed to their ability to interfere with essential bacterial processes.[4] Potential mechanisms of action for aminopyrimidinone compounds may include:
-
Inhibition of Nucleic Acid Synthesis: By acting as analogs of purines and pyrimidines, these compounds can disrupt the synthesis of DNA and RNA, which is vital for bacterial replication.[4][5]
-
Interference with Metabolic Pathways: Some pyrimidine derivatives are known to inhibit enzymes crucial for bacterial metabolism, such as dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and amino acids.[5][6]
-
Disruption of Cell Wall Synthesis: While less common for this class of compounds, interference with the intricate process of peptidoglycan synthesis could lead to a compromised cell wall and subsequent bacterial lysis.[4]
-
Inhibition of Protein Synthesis: Targeting bacterial ribosomes is another plausible mechanism to halt bacterial growth and proliferation.[4]
A critical aspect of antibacterial drug discovery is ensuring selective toxicity, meaning the compound should be effective against bacterial targets with minimal harm to host cells.[4] Therefore, alongside antibacterial assays, it is imperative to evaluate the cytotoxicity of this compound against mammalian cell lines to establish a therapeutic window. Several studies on aminopyrimidine derivatives have highlighted the importance of this dual-screening approach.[7][8][9]
Experimental Protocols
Preparation of Stock and Working Solutions
A crucial first step in any biological assay is the proper preparation of the test compound. The solubility of this compound should be empirically determined.
Protocol: Solubility Assessment and Stock Solution Preparation
-
Solvent Selection: Begin by assessing the solubility in Dimethyl Sulfoxide (DMSO), a common solvent for organic compounds.[10] If the compound is intended for in vivo studies, solubility in aqueous solutions with pharmaceutically acceptable co-solvents should also be evaluated.
-
Preparation of a High-Concentration Stock:
-
Accurately weigh a small amount (e.g., 10 mg) of this compound.
-
Add a minimal volume of DMSO (e.g., 100 µL) and vortex thoroughly.
-
Continue to add DMSO stepwise until the compound is fully dissolved.
-
Calculate the final concentration of the stock solution (e.g., in mg/mL or mM).
-
For most assays, a stock concentration of 10 mg/mL or 100 mM is a practical starting point.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate sterile broth or buffer as required by the specific assay protocol. Ensure the final concentration of DMSO in the assay medium is kept to a minimum (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[1] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.
Protocol: Broth Microdilution Assay
-
Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
0.5 McFarland turbidity standard.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Spectrophotometer.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (absorbance at 625 nm of 0.08-0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. This will result in a range of concentrations of the test compound.
-
Well 11 will serve as the growth control (inoculum in CAMHB without the test compound).
-
Well 12 will serve as the sterility control (CAMHB only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. A reading mirror or a microplate reader can aid in this determination.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12][13][14][15]
Protocol: MBC Determination
-
Following MIC Determination: Use the microtiter plate from the completed MIC assay.
-
Subculturing: From the wells showing no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Determining MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count (which can be determined by plating a dilution of the inoculum from the growth control well at the start of the experiment).
Data Presentation: Representative MIC and MBC Data
| Bacterial Strain | Compound Concentration (µg/mL) | Growth in Broth | Colony Count on Agar | Interpretation |
| S. aureus | 128 | - | 0 | Bactericidal |
| 64 | - | 0 | MBC | |
| 32 | - | 5 | - | |
| 16 | - | >300 | MIC | |
| 8 | + | N/A | - | |
| 4 | + | N/A | - | |
| 2 | + | N/A | - | |
| 1 | + | N/A | - | |
| Growth Control | 0 | + | ~5 x 10⁴ CFU | - |
Disk Diffusion Assay
The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[3][16][17]
Protocol: Disk Diffusion Assay
-
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile paper disks (6 mm diameter).
-
Bacterial strains.
-
0.5 McFarland turbidity standard.
-
Sterile cotton swabs.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab several times against the inside of the tube above the liquid level to remove excess inoculum.
-
Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
-
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known concentration of this compound to the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent (e.g., DMSO) to ensure it does not inhibit bacterial growth.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 16-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) in millimeters.
Workflow for Disk Diffusion Assay
Caption: Workflow for the disk diffusion assay.
Cytotoxicity Assay
To assess the selective toxicity of this compound, a cytotoxicity assay using a mammalian cell line is recommended. The MTT assay is a colorimetric assay that measures cell metabolic activity and is a common method for assessing cell viability.[8][9]
Protocol: MTT Cytotoxicity Assay
-
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial antibacterial and cytotoxic evaluation of this compound. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be crucial for the progression of this compound in the drug discovery pipeline. Subsequent studies should focus on elucidating the precise mechanism of action, evaluating the in vivo efficacy in animal models of infection, and exploring the potential for synergistic effects with existing antibiotics. The continued investigation of novel chemical scaffolds like the aminopyrimidinones is essential in our collective effort to combat the global threat of antimicrobial resistance.
References
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Bentham Science Publishers. (2020). Cytotoxic Activity and DNA Binding Property of New Aminopyrimidine Derivatives. Retrieved from [Link]
-
Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]
-
MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]
-
PubMed Central. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Retrieved from [Link]
-
PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
IJRPR. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
CLSI. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing. Retrieved from [Link]
-
Journal of Biological Studies. (2022). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Retrieved from [Link]
-
ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]
-
Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]
-
PubMed Central. (n.d.). Determination of Disk Diffusion and MIC Quality Control Guidelines for GSK2140944, a Novel Bacterial Type II Topoisomerase Inhibitor Antimicrobial Agent. Retrieved from [Link]
-
MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Retrieved from [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology. Retrieved from [Link]
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Allied Health Microbiology. (n.d.). 10.2 Mechanisms of Antibacterial Drugs. Retrieved from [Link]
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PubMed Central. (n.d.). An overview of the antimicrobial resistance mechanisms of bacteria. Retrieved from [Link]
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ResearchGate. (2023). Why the peptide is not soluble in DMSO?. Retrieved from [Link]
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Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
ResearchGate. (2021). Which di/tripeptides are soluble in DMSO/DMF?. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one as a Kinase Inhibitor Scaffold
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Aminopyrimidine Scaffold
In the landscape of targeted oncology, protein kinases remain a dominant class of drug targets. The relentless pursuit of novel, selective, and potent kinase inhibitors has led to the identification of "privileged scaffolds"—core molecular structures that serve as robust starting points for drug discovery campaigns. The aminopyrimidine scaffold has firmly established itself as one such privileged structure.[1] Its core is adept at mimicking the adenine ring of ATP, enabling it to form key hydrogen bond interactions within the highly conserved hinge region of the kinase ATP-binding pocket.[1] This fundamental binding property has been exploited to develop numerous clinically successful inhibitors targeting a wide array of kinases.[2][3]
This document provides a detailed guide for the evaluation of a specific, yet underexplored, derivative: 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one . We will outline a comprehensive, field-proven workflow to characterize this scaffold's potential as a kinase inhibitor, using Aurora Kinase A (AURKA) as a primary example target. AURKA is a critical serine/threonine kinase that governs multiple stages of mitosis, and its overexpression is a known driver in various human cancers, making it a high-value therapeutic target for pyrimidine-based inhibitors.[4][5][6]
The protocols herein are designed to be self-validating, guiding the researcher from initial biochemical potency assessment to confirmation of intracellular target engagement and functional cellular activity.
Section 1: The this compound Scaffold
The subject of our investigation is a distinct aminopyrimidine derivative. Its structure is notable for several features that a medicinal chemist would find compelling:
-
The 2-Aminopyrimidine Core: This is the primary pharmacophore, designed to engage the kinase hinge region through hydrogen bonding.
-
The 4-Oxo Group: This compound exists in tautomeric forms, with the keto form (pyrimidin-4-one) being predominant in the solid state.[7] This feature can influence solubility and interactions with the protein.
-
5,6-Dimethyl Substitution: These methyl groups provide a specific substitution pattern that can be exploited to achieve selectivity. They project into a region of the ATP pocket that varies between kinases, offering a handle for tuning the inhibitor's profile and potentially avoiding off-target effects seen with less substituted scaffolds.[8][9]
A plausible synthetic route involves the condensation of a guanidine salt with 3-methyl-2,4-pentanedione (the methylated analog of acetylacetone) in an aqueous alkaline medium, adapting established methods for similar pyrimidines.[10]
Section 2: Target Rationale - Aurora Kinase A in Mitosis
Aurora Kinase A is a master regulator of cell division.[11] Its activity is tightly controlled, peaking during the G2/M phase to orchestrate centrosome maturation, spindle assembly, and mitotic entry.[12] Dysregulation of AURKA leads to genetic instability, aneuploidy, and oncogenic transformation.[13] The inhibition of AURKA is a validated therapeutic strategy, leading to mitotic arrest and apoptosis in cancer cells.[4]
The signaling pathway below illustrates the central role of AURKA in mitosis, highlighting the key events that would be disrupted by an effective inhibitor.
Caption: Simplified Aurora Kinase A signaling pathway during G2/M transition.
Section 3: Experimental Workflows & Protocols
The following three-tiered approach provides a comprehensive evaluation of the scaffold, moving from a purified system to a complex cellular environment.
Workflow 1: Biochemical Potency Assessment
The first step is to determine if the compound directly inhibits the catalytic activity of the purified kinase enzyme. The ADP-Glo™ Kinase Assay is an industry-standard, luminescence-based method that measures the amount of ADP produced in the kinase reaction.[14][15]
Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.
Protocol 3.1: ADP-Glo™ Assay for AURKA Inhibition
This protocol is adapted from Promega Corporation's technical manuals.[14][16]
-
Reagent Preparation:
-
Kinase Buffer (1X): 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[14]
-
AURKA Enzyme: Prepare a working solution of recombinant human Aurora A kinase in 1X Kinase Buffer. The final concentration should be determined by titration to achieve ~10-30% conversion of ATP to ADP in the reaction (e.g., 5-10 ng/reaction).
-
Substrate/ATP Mix: Prepare a 2X solution containing a suitable peptide substrate (e.g., Kemptide) and ATP in 1X Kinase Buffer. The ATP concentration should be at or near its Km for AURKA to ensure competitive binding can be accurately measured.
-
Test Compound: Prepare a 10-point, 3-fold serial dilution of this compound in 1X Kinase Buffer containing a final DMSO concentration of 1%.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound dilutions to the wells.
-
Add 2.5 µL of the 2X AURKA enzyme solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" (high inhibition) and "DMSO vehicle" (no inhibition) controls.
-
Plot the normalized percent inhibition against the log concentration of the test compound.
-
Calculate the IC₅₀ value using a non-linear regression fit (four-parameter variable slope).
-
Table 1: Example Biochemical Data for Scaffold Series
| Compound ID | Scaffold | R¹ Group | R² Group | AURKA IC₅₀ (nM) |
|---|---|---|---|---|
| EX-01 | 2-Amino-pyrimidin-4-one | 5-Me | 6-Me | 450 |
| EX-02 | 2-Amino-pyrimidin-4-one | 5-H | 6-H | 2100 |
| EX-03 | 2-Amino-pyrimidin-4-one | 5-Cl | 6-Me | 150 |
| EX-04 | Known Ref. Inhibitor (Alisertib) | - | - | 1.2[1] |
Workflow 2: Intracellular Target Engagement
A compound can be potent biochemically but fail in cells due to poor permeability or rapid efflux. The NanoBRET™ Target Engagement assay directly measures compound binding to its target in live cells, providing an essential link between biochemical and cellular activity.[8][17]
Protocol 3.2: NanoBRET™ Target Engagement Assay for AURKA
This protocol is based on established methods for intracellular kinase engagement.[17][18][19]
-
Cell Preparation:
-
Culture HEK293 cells and transiently transfect them with a vector expressing an N-terminal NanoLuc®-AURKA fusion protein. Transfection is typically performed 24 hours prior to the assay.
-
On the day of the assay, harvest the transfected cells, determine cell density, and resuspend them in Opti-MEM™ I Reduced Serum Medium.
-
-
Assay Procedure (384-well white plate):
-
Prepare serial dilutions of the test compound in assay medium.
-
Dispense 10 µL of the cell suspension into each well.
-
Add 5 µL of the NanoBRET™ Tracer (e.g., Tracer K-5) and 5 µL of the test compound dilutions to the wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator. This allows the compound and tracer to reach binding equilibrium within the cells.
-
Prepare the Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor (to quench any signal from lysed cells).
-
Add the substrate solution to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~618 nm).
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data and plot the NanoBRET™ ratio against the log concentration of the test compound.
-
Determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer from AURKA in live cells.
-
Workflow 3: Cellular Functional Activity Assessment
The final step is to confirm that target engagement translates into a functional downstream effect. For AURKA, this can be measured by a reduction in the phosphorylation of its key substrates. A western blot analysis of phospho-AURKA (autophosphorylation at Thr288) and its downstream substrate, Histone H3 (at Ser10), provides a direct readout of the inhibitor's functional impact.[2][12]
Protocol 3.3: Western Blot for AURKA Substrate Phosphorylation
This protocol uses standard immunodetection techniques.[20][21]
-
Cell Treatment and Lysis:
-
Seed a human cancer cell line with high AURKA expression (e.g., HeLa or HCT-116) in 6-well plates.
-
Synchronize cells in mitosis to enrich for active AURKA. A common method is to treat with an agent like paclitaxel (e.g., 100 nM) for 16-18 hours.[12]
-
During the last 2-4 hours of synchronization, treat the cells with serial dilutions of the test compound or DMSO vehicle.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Immunoblotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature. Using BSA instead of milk is often recommended for phospho-antibodies to reduce background.[21]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for:
-
Phospho-Aurora A (Thr288)
-
Total Aurora A
-
Phospho-Histone H3 (Ser10)
-
Total Histone H3 or a loading control (e.g., β-actin).
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each target.
-
Plot the normalized phosphorylation level against the compound concentration to determine the cellular EC₅₀ (the concentration for 50% effect).
-
Table 2: Example Cellular Data for Lead Compound EX-01
| Assay Type | Endpoint | Cell Line | EC₅₀ / IC₅₀ (nM) |
|---|---|---|---|
| Biochemical | Enzyme Inhibition | - | 450 |
| Target Engagement | NanoBRET™ | HEK293 | 980 |
| Functional | p-AURKA (T288) Inhibition | HeLa | 1250 |
| Functional | p-H3 (S10) Inhibition | HeLa | 1300 |
Section 4: Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the initial characterization of This compound as a kinase inhibitor scaffold, using AURKA as a therapeutically relevant target. Successful progression through this workflow—demonstrating biochemical potency, live-cell target engagement, and functional inhibition of downstream signaling—would validate this scaffold as a promising starting point for a lead optimization program.
Subsequent steps would involve expanding the structure-activity relationship (SAR) by synthesizing analogs to improve potency and selectivity, performing broad-panel kinase screening to understand the selectivity profile, and evaluating pharmacokinetic properties to assess drug-like potential. The foundational data generated by following these protocols provides the critical decision-making information required to advance a novel chemical series in a modern drug discovery program.
References
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Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Available from: [Link]
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Khan, J., Singh, A. K., Prajapati, S. K., & Singh, S. (2025, June 18). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine. Available from: [Link]
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Aurora A NanoBRET Kinase Assay. Reaction Biology. Available from: [Link]
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Aurora kinase A - Wikipedia. Wikipedia. Available from: [Link]
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Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors | Request PDF. ResearchGate. (2025, August 9). Available from: [Link]
-
Kollare, S., & Henee, K. (2021, July 21). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology. Available from: [Link]
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Aurora Kinase Signaling Pathway. Creative Diagnostics. Available from: [Link]
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Chen, S., et al. (2015, May 5). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
-
Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Available from: [Link]
-
Dudkina, A. S., et al. (2018). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell. Available from: [Link]
-
Fathima, A., et al. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available from: [Link]
-
Payton, M., et al. (2013). Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. Journal of Medicinal Chemistry. Available from: [Link]
-
Grice, C. A., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
- Scholz, T. F., & Smith, G. M. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. U.S. Patent No. 2,660,579. Washington, DC: U.S. Patent and Trademark Office.
-
Western blotting for Aurora-A and phospho-Thr²⁸⁸-Aurora-A. ResearchGate. Available from: [Link]
-
Robers, M., et al. (2020, December 13). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Available from: [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie. Available from: [Link]
-
Coles, S. J., et al. (2025, August 6). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. ResearchGate. Available from: [Link]
-
Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. (2025, November 13). ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2020, February 1). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
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- 9. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Discovery-Focused Approach to In Vitro Assay Development for 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse biological activities, including kinase inhibition and anticancer effects.[1][2][3] This document provides a comprehensive, discovery-oriented guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade for a novel pyrimidinone derivative, 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one. We eschew a rigid, target-predefined template, instead presenting a logical, tiered workflow designed to first identify and then validate the biological activity of this compound. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and causality behind experimental choices, from initial broad-based screening to specific mechanism of action studies.
Introduction: The Rationale for a Phased Assay Development Strategy
Given that this compound is a novel compound, its precise biological target is likely unknown. A phased or tiered approach to assay development is therefore the most scientifically sound and resource-efficient strategy.[4][5] This methodology allows for a broad initial screening to generate hypotheses, followed by more focused assays to confirm these hypotheses and elucidate the mechanism of action. Our approach is structured into three main phases:
-
Phase 1: Primary Screening & Target Class Identification. Broad, high-throughput assays to assess general cytotoxicity and to screen against large panels of potential targets. The goal is to identify a "hit."
-
Phase 2: Secondary Assays & Potency Determination. More specific biochemical or cell-based assays to confirm the primary hit and accurately determine the compound's potency (e.g., IC50).
-
Phase 3: Mechanism of Action (MoA) & Selectivity Profiling. In-depth cell-based assays to understand the downstream cellular effects of target engagement and to assess selectivity against related targets.
This guide will provide detailed protocols for key assays within each phase, with a particular focus on kinase inhibition and cancer cell proliferation, common activities for pyrimidine derivatives.[2][6]
Phase 1: Primary Screening & Target Class Identification
The initial phase aims to cast a wide net to identify potential biological activities. For a novel pyrimidinone, two parallel starting points are recommended: a broad kinase panel screen and a multi-cell line cytotoxicity screen.
Foundational Assay: Broad Kinase Panel Screen
Expertise & Experience: The pyrimidine core is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors.[6] Therefore, screening against a diverse panel of kinases is a logical first step to identify potential targets within this large and druggable family of enzymes.
Workflow Visualization:
Caption: High-level workflow for primary kinase panel screening.
Protocol 1: In Vitro Kinase Inhibition Screen (Example: ADP-Glo™ Assay)
This protocol describes a general method for measuring kinase activity and inhibition using a luminescent ADP detection assay, which is highly amenable to high-throughput screening (HTS).[7][8]
Trustworthiness: The ADP-Glo™ assay is a robust, validated system. It measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal. The two-step process minimizes interference from the primary reaction components.
-
Objective: To identify kinases that are significantly inhibited by this compound at a single high concentration (e.g., 10 µM).
-
Materials:
-
Recombinant human kinases (diverse panel).
-
Kinase buffer (specific to each kinase, but a general buffer is often 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[8]
-
ATP (at or near the Km for each kinase).
-
Specific peptide substrates for each kinase.
-
Test Compound: this compound.
-
Reference Inhibitor (e.g., Staurosporine for broad inhibition).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well, white, low-volume plates.
-
Luminometer.
-
-
Methodology:
-
Compound Plating: Prepare a 10 mM stock solution of the test compound in 100% DMSO. In a 384-well plate, add 50 nL of the test compound stock to achieve a final assay concentration of 10 µM in a 5 µL reaction volume. Include vehicle (DMSO) controls for 0% inhibition and a potent broad-spectrum inhibitor for 100% inhibition.
-
Kinase Reaction: a. In a separate plate, prepare the kinase solution by adding the specific kinase of interest to the appropriate kinase assay buffer. b. Add 2.5 µL of the kinase solution to each well of the compound plate. c. Initiate the kinase reaction by adding 2.5 µL of a 2X ATP/substrate mixture to each well. d. Incubate the plate at 30 °C for 60 minutes. The incubation time may need optimization.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal via a coupled luciferase reaction. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-based luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Hit Criteria: A kinase is typically considered a "hit" if the inhibition is greater than 50% at the screening concentration.
Foundational Assay: Cell Proliferation/Cytotoxicity Screen
Expertise & Experience: Regardless of the specific molecular target, a compound's effect on cell viability is a critical initial data point. Screening against a panel of cancer cell lines from different tissue origins can provide early insights into potential therapeutic areas and differential sensitivity.[9][10] The Sulforhodamine B (SRB) assay is chosen here for its robustness, ease of use, and its basis in measuring total cellular protein content, making it less prone to metabolic artifacts compared to tetrazolium-based assays.[11]
Protocol 2: Anti-Proliferative SRB Assay
-
Objective: To determine the effect of this compound on the proliferation of a panel of human cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung)).
-
Complete cell culture medium (specific to each cell line).
-
Test Compound and a reference cytotoxic drug (e.g., Doxorubicin).
-
Trichloroacetic acid (TCA), 50% (w/v).
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.
-
Tris-base solution, 10 mM, pH 10.5.
-
96-well flat-bottom plates.
-
Microplate reader (510 nm).
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) to fix the cells. Incubate for 1 hour at 4 °C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.[8]
-
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a dose-response curve.
Phase 2: Secondary Assays & Potency Determination
Once a hit is identified in Phase 1 (e.g., inhibition of Kinase X > 50%), the next step is to confirm this activity and determine the compound's potency through dose-response experiments.
Protocol 3: IC50 Determination for a Specific Kinase
Expertise & Experience: This protocol builds directly upon the primary screen. By using a range of compound concentrations, we can generate a dose-response curve to calculate the IC50 value, which is the standard measure of an inhibitor's potency.[12][13]
-
Objective: To determine the IC50 value of this compound against a specific kinase identified as a hit in the primary screen.
-
Methodology: The protocol is identical to Protocol 1, with one key difference in the "Compound Plating" step.
-
Compound Plating (Dose-Response): Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Plate the dilutions in the 384-well plate to achieve a final concentration range (e.g., 100 µM to 5 nM).
-
-
Data Analysis & Presentation:
-
Calculate the percentage of inhibition for each concentration as described in Protocol 1.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Present the data in a clear, tabular format.
-
Table 1: Hypothetical IC50 Data for this compound
| Target Kinase | IC50 (nM) | Hill Slope | R² |
| Kinase X | 150 | 1.1 | 0.99 |
| Kinase Y | >10,000 | N/A | N/A |
| Kinase Z | 2,500 | 0.9 | 0.98 |
Phase 3: Mechanism of Action & Selectivity
After confirming a potent biochemical activity, the focus shifts to understanding the compound's effect in a more biologically relevant cellular context.[14][15]
Workflow Visualization:
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Application Notes and Protocols for the Investigation of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrimidinone Scaffolds in Oncology
The pyrimidine nucleus is a fundamental building block of nucleic acids, and its derivatives have been a cornerstone in the development of anticancer therapeutics for decades.[1][2][3] Many clinically approved anticancer drugs, such as 5-fluorouracil and gemcitabine, are pyrimidine analogs.[1] The inherent bioactivity of this scaffold has spurred extensive research into novel pyrimidine and pyrimidinone derivatives as potential anticancer agents.[2][4][5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3][5] This document provides a comprehensive guide for the investigation of a novel pyrimidinone derivative, 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, in cancer cell line studies.
Compound Profile: this compound
This compound is a substituted pyrimidinone that holds promise as a candidate for anticancer drug discovery due to its structural relation to a class of compounds with known biological activity. While specific studies on this particular molecule are emerging, the broader family of pyrimidinone derivatives has demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The presence of the amino group and dimethyl substitutions on the pyrimidinone core may influence its biological activity and target specificity.
Hypothesized Mechanisms of Action:
Based on the literature for related pyrimidinone derivatives, this compound may exert its anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many pyrimidinone derivatives have been shown to induce programmed cell death in cancer cells.[3][5]
-
Cell Cycle Arrest: The compound may interfere with the normal progression of the cell cycle, leading to a halt in cell proliferation.[5]
-
Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors, suggesting a potential role in modulating signaling pathways critical for cancer cell survival and growth.[3][5]
The following protocols are designed to systematically evaluate these potential mechanisms of action.
Experimental Protocols
I. Cell Viability and Cytotoxicity Assessment (MTT Assay)
This initial assay is crucial for determining the dose-dependent cytotoxic effects of this compound on various cancer cell lines and for calculating the half-maximal inhibitory concentration (IC50).[6][7]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[6] Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.[7]
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Description | Hypothetical IC50 of this compound (µM) |
| MCF-7 | Breast Adenocarcinoma | 18.5 |
| HCT116 | Colorectal Carcinoma | 25.2 |
| A549 | Lung Carcinoma | 32.8 |
| HepG2 | Hepatocellular Carcinoma | 21.7 |
II. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with the compound.[8]
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.[8]
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Analyze the cells by flow cytometry within one hour. The percentage of early and late apoptotic cells can be determined.
III. Cell Cycle Analysis
This protocol determines the effect of the compound on the distribution of cells in different phases of the cell cycle.[8]
Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, which can be measured by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.[8]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution with RNase A and incubate for 30 minutes at 37°C.
-
Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow Diagram
Caption: A hypothetical signaling pathway illustrating potential inhibition by the compound.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 4. New pyrimidinone and fused pyrimidinone derivatives as potential anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
Abstract
This document provides a comprehensive guide to the handling, storage, and laboratory applications of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one (C₆H₉N₃O), a key heterocyclic building block in medicinal chemistry and drug development.[1][2] The protocols and safety information herein are synthesized from established best practices for analogous chemical structures and are intended for researchers, scientists, and professionals in drug development. This guide emphasizes scientific integrity, causality in experimental design, and authoritative grounding to ensure safe and effective utilization of this compound.
Compound Profile and Physicochemical Properties
This compound is a substituted pyrimidine derivative. Understanding its fundamental properties is crucial for its appropriate handling and use in experimental settings. The pyrimidine scaffold is a cornerstone in the synthesis of a wide array of biologically active molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | Chemdiv[3] |
| Molecular Weight | 139.15 g/mol | Chemdiv[3] |
| Appearance | White to off-white crystalline powder (inferred) | Analogy to similar pyrimidines[4] |
| Tautomerism | Exists in keto-enol tautomeric forms, with a strong preference for the keto form in the solid state.[5] | ResearchGate[5] |
A critical aspect of this compound is its existence in tautomeric forms. In solution, a dynamic equilibrium between the keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) forms can be expected. However, crystallographic studies of similar hydroxypyrimidines indicate a strong preference for the keto tautomer in the solid state.[5] This has implications for its reactivity and hydrogen bonding patterns, which are pivotal in its role as a scaffold in drug design.
Safety, Handling, and Personal Protective Equipment (PPE)
Hazard Identification and Precautionary Measures
Based on analogous compounds, this compound should be handled as a substance that may cause skin and serious eye irritation.[6][7] Inhalation of dust may also cause respiratory irritation.[9]
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash skin thoroughly after handling.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield (European standard - EN 166).
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber).[7]
-
Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[9]
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities that may generate dust, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[7]
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[8]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[6][8]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[8]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Storage and Stability
Proper storage is critical to maintain the integrity and purity of this compound.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][11]
-
Keep away from strong oxidizing agents.[8]
-
Recommended storage temperature is between 2-8°C, protected from light, for long-term stability, as is common for similar heterocyclic compounds.[12]
Stability and Incompatibility
The compound is generally stable under normal conditions.[6] Avoid contact with strong oxidizing agents, which could lead to vigorous reactions. Hazardous decomposition products under fire conditions may include carbon monoxide, carbon dioxide, and nitrogen oxides.[6][8]
Experimental Protocols
The following protocols are representative of the use of this compound and its analogs in a research setting.
Protocol for a Representative Synthesis
This protocol is adapted from established methods for the synthesis of substituted aminopyrimidines.[13][14] The synthesis of 2-amino-pyrimidinones often involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.
Objective: To synthesize a 2-amino-pyrimidinone derivative as a core scaffold.
Materials:
-
A suitable β-ketoester or β-diketone
-
Guanidine hydrochloride
-
A base (e.g., sodium ethoxide, potassium carbonate)
-
An appropriate solvent (e.g., ethanol, chlorobenzene)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the β-dicarbonyl compound and guanidine hydrochloride in the chosen solvent.
-
Base Addition: Slowly add the base to the reaction mixture. The choice of base and solvent will depend on the specific reactivity of the starting materials.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Caption: A generalized workflow for the synthesis of 2-amino-pyrimidinone derivatives.
General Protocol for Solubility Assessment
Objective: To determine the solubility of this compound in various solvents for reaction and analysis purposes.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, DMSO, DMF, chloroform)
-
Vials and a vortex mixer
-
Analytical balance
Procedure:
-
Weigh a small, precise amount of the compound (e.g., 1-5 mg) into a series of vials.
-
Add a measured volume of a solvent to the first vial (e.g., 100 µL).
-
Vortex the vial for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, it is soluble at that concentration. If not, incrementally add more solvent and repeat the process to determine the approximate solubility.
-
Repeat for each solvent to be tested.
Caption: A decision-making workflow for assessing compound solubility.
Applications in Drug Development
The pyrimidine core is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases and engage in various biological interactions. This compound, with its multiple hydrogen bond donors and acceptors, is a valuable starting material for the synthesis of compounds targeting a range of therapeutic areas.
-
Kinase Inhibitors: The pyrimidine structure is central to many ATP-competitive kinase inhibitors. The amino group can be functionalized to extend into the active site, while the pyrimidinone core can form key hydrogen bonds.
-
Antiviral and Antimicrobial Agents: Pyrimidine derivatives have been extensively explored for their efficacy against various pathogens.
-
Central Nervous System (CNS) Active Agents: The scaffold is also found in compounds designed to treat neurological disorders.
The versatility of the pyrimidine ring allows for its incorporation into a multitude of complex heterocyclic systems, making it a cornerstone for library synthesis in drug discovery campaigns.
References
- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S.
-
LookChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. [Link]
-
precisionFDA. (n.d.). 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE. [Link]
-
Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]
-
Karr, J. R., et al. (2015). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. [Link]
- Henkel, G., et al. (2002). U.S. Patent No. 6,365,740. Washington, DC: U.S.
-
Boufroura, H., et al. (2015). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Molecules. [Link]
-
Al-Suwaidan, I. A., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Pathak, P., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
-
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Compound 2-amino-5,6-dimethylpyrimidin-4(3H)-one - Chemdiv [chemdiv.com]
- 4. 2-氨基-4,6-二甲基嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.no [fishersci.no]
- 8. fishersci.com [fishersci.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. echemi.com [echemi.com]
- 12. lookchem.com [lookchem.com]
- 13. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 14. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one for SAR Studies
Abstract
The 2-amino-5,6-dimethyl-1H-pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its accessible functional groups—the exocyclic 2-amino group, the pyrimidine ring nitrogens (N1 and N3), and the C4-oxo moiety—provide multiple handles for chemical modification. This document provides a comprehensive guide for researchers on the strategic derivatization of this scaffold to facilitate Structure-Activity Relationship (SAR) studies. We will explore synthetic protocols for selective modification at key positions, discuss the chemical rationale behind these transformations, and present a framework for systematically evaluating the impact of these modifications on biological activity.
Introduction: The Significance of the 2-Aminopyrimidinone Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and drug discovery, found in natural products like nucleic acids and vitamins.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The this compound core, in particular, has been identified as a key pharmacophore in various therapeutic areas. The strategic placement of its functional groups allows for precise tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing drug-target interactions and pharmacokinetic profiles.
The tautomeric nature of the 4-hydroxypyrimidine system, existing in equilibrium between the keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) forms, adds another layer of complexity and opportunity for medicinal chemists.[5] While the keto tautomer is often predominant in the solid state, both forms can be relevant in solution and at the active site of a biological target.[5] This guide will focus on derivatization strategies targeting the key reactive sites of the this compound scaffold to systematically explore the chemical space and build a robust SAR.
Strategic Overview for SAR-Driven Derivatization
A successful SAR campaign relies on the systematic and logical exploration of substituents around a core scaffold. For the this compound, we will focus on three primary vectors for modification: the 2-amino group, the pyrimidine ring nitrogens, and the C4-oxo/hydroxy group.
Caption: Strategic overview of derivatization vectors for SAR studies.
Derivatization of the 2-Amino Group (Vector 1)
The exocyclic 2-amino group is a primary site for modification due to its nucleophilicity. Common derivatizations include acylation, sulfonylation, and alkylation, which can introduce a wide variety of functional groups to probe for new interactions with the biological target.
N-Acylation
Acylation of the 2-amino group to form amides is a robust and versatile reaction. The choice of acylating agent can significantly impact the electronic and steric properties of the final compound.
Rationale: Introducing an amide bond can provide an additional hydrogen bond donor (N-H) and acceptor (C=O), potentially forming new interactions in a receptor binding pocket. The R group of the acyl chloride or anhydride can be varied to explore lipophilic, polar, or charged functionalities.
Protocol 2.1.1: General Procedure for N-Acylation with Acyl Chlorides
-
Preparation: To a solution of this compound (1.0 mmol) in a suitable aprotic solvent (e.g., anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), 10 mL) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 mmol) or pyridine (1.5 mmol).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 mmol) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Reagent (R-COCl) | Base | Solvent | Typical Yield |
| Acetyl chloride | Et₃N | DCM | 85-95% |
| Benzoyl chloride | Pyridine | THF | 80-90% |
| 4-Nitrobenzoyl chloride | Et₃N | DCM | 75-85% |
| Cyclopropanecarbonyl chloride | Et₃N | THF | 88-96% |
Note on Selectivity: In some cases, particularly with highly reactive acylating agents and strong bases, N,N-diacylation can occur.[6] If mono-acylation is desired, using a weaker base like pyridine can favor the formation of the mono-acyl product.[6]
N-Alkylation
Direct alkylation of the 2-amino group can be challenging due to the potential for over-alkylation and competing alkylation at the ring nitrogens.[7][8] However, modern methods offer improved selectivity. A particularly effective strategy involves the use of alcohols as alkylating agents in the presence of a transition metal catalyst, which offers high regioselectivity for the exocyclic amino group.[9]
Rationale: Introducing alkyl groups can modulate lipophilicity and steric bulk. This can be crucial for accessing hydrophobic pockets within a target protein or for improving membrane permeability.
Protocol 2.2.1: Transition-Metal Catalyzed N-Alkylation with Alcohols
This protocol is adapted from a patented method for the N-alkylation of 2-aminopyrimidine derivatives.[9]
-
Setup: In a reaction vessel, combine this compound (1.0 mmol), the desired alcohol (R-OH, 2.0-3.0 mmol), a transition metal catalyst (e.g., a ruthenium or iridium complex, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 mmol).
-
Solvent: Add a suitable high-boiling solvent (e.g., toluene or dioxane), or in some cases, the alcohol can serve as the solvent.
-
Reaction: Heat the reaction mixture to 120-150 °C for 12-24 hours under an inert atmosphere.
-
Monitoring and Work-up: After cooling to room temperature, monitor the reaction by LC-MS. Remove the solvent by rotary evaporation.
-
Purification: Purify the residue by column chromatography to isolate the desired 2-(N-alkylamino) derivative.
Advantages of this method:
-
Green Chemistry: Uses readily available and less toxic alcohols as alkylating agents, with water as the only byproduct.[9]
-
High Selectivity: Shows excellent regioselectivity for the exocyclic amino group over the ring nitrogens.[9]
Derivatization of Ring Nitrogens (Vector 2)
The pyrimidine ring contains two endocyclic nitrogen atoms (N1 and N3) that can be sites for alkylation or arylation. Selective functionalization of these positions can be challenging due to similar reactivity, but it offers a powerful way to influence the molecule's overall shape, electronics, and hydrogen bonding capabilities.
N1/N3-Alkylation
Direct alkylation with alkyl halides in the presence of a base is a common approach. The regioselectivity between N1 and N3 can often be controlled by the choice of base and solvent, as well as by steric hindrance from the adjacent methyl groups.
Rationale: Alkylation at N1 or N3 removes a hydrogen bond donor and introduces a substituent that can probe the steric and electronic environment of the target binding site. This modification can also significantly impact the planarity and conformation of the pyrimidine ring system.
Protocol 3.1.1: General Procedure for N-Alkylation
-
Preparation: Suspend this compound (1.0 mmol) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Deprotonation: Add a strong base such as sodium hydride (NaH, 1.1 mmol, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 1.5 mmol) and stir for 30 minutes at room temperature.
-
Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 mmol) and stir at room temperature or with gentle heating (50-70 °C) for 2-16 hours.
-
Work-up: Quench the reaction carefully with water and extract with a suitable organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify by chromatography to separate the N1 and N3 isomers, if formed.
Caption: Workflow for synthesis and SAR analysis.
Derivatization of the C4-Oxo/Hydroxy Group (Vector 3)
The C4-oxo group, through its enol tautomer (4-hydroxy), provides another key site for modification, most commonly through O-alkylation to form 4-alkoxy derivatives.
Rationale: Converting the C4-oxo group to a 4-alkoxy group eliminates a key hydrogen bond acceptor and introduces a potentially lipophilic substituent. This can dramatically alter the molecule's interaction profile and physicochemical properties, such as solubility and metabolic stability.
O-Alkylation
The formation of 4-alkoxy derivatives is typically achieved via a Williamson ether synthesis, reacting the pyrimidinolate anion with an alkyl halide.
Protocol 4.1.1: O-Alkylation via Williamson Ether Synthesis
-
Preparation: Dissolve this compound (1.0 mmol) in a polar aprotic solvent like DMF.
-
Deprotonation: Add a base such as K₂CO₃ (1.5 mmol) or NaH (1.1 mmol) and stir for 30 minutes.
-
Alkylation: Add the alkyl halide (e.g., ethyl iodide, 1.2 mmol) and stir at 60-80 °C for 6-18 hours.
-
Work-up and Purification: Cool the reaction, pour it into ice water to precipitate the product or extract with an organic solvent. Purify the crude product by recrystallization or column chromatography.
Building the SAR: A Hypothetical Case Study
To illustrate the application of these protocols in an SAR study, consider a hypothetical scenario where the this compound scaffold is a hit from a high-throughput screen for inhibiting a protein kinase.
| Compound ID | R¹ (at 2-Amino) | R² (at N1) | R³ (at C4) | Kinase IC₅₀ (nM) |
| Hit-1 | -H | -H | =O | 1250 |
| Deriv-A1 | -C(O)CH₃ | -H | =O | 850 |
| Deriv-A2 | -C(O)Ph | -H | =O | 450 |
| Deriv-A3 | -C(O)-cPr | -H | =O | 300 |
| Deriv-B1 | -H | -CH₃ | =O | 1500 |
| Deriv-C1 | -H | -H | -OCH₃ | >10,000 |
SAR Interpretation:
-
Vector 1 (2-Amino): Acylation of the 2-amino group is generally favorable. The activity increases from a simple acetyl group (Deriv-A1) to a larger phenyl group (Deriv-A2), suggesting a potential hydrophobic pocket. The small, rigid cyclopropyl group (Deriv-A3) provides the best activity, indicating that both size and conformation are important.
-
Vector 2 (Ring Nitrogen): Methylation at the N1 position (Deriv-B1) is detrimental to activity, suggesting that the N1-H may be acting as a crucial hydrogen bond donor in the active site.
-
Vector 3 (C4-Oxo): Conversion of the C4-oxo to a methoxy ether (Deriv-C1) completely abolishes activity. This strongly implies that the C4-oxo group is a critical hydrogen bond acceptor.
This systematic approach allows researchers to quickly identify key pharmacophoric features and vectors for optimization, guiding the design of more potent and selective compounds. The diverse biological activities of pyrimidine derivatives underscore the potential for identifying novel lead molecules through such focused library synthesis.[2][4]
Conclusion
The derivatization of the this compound scaffold is a powerful strategy for conducting detailed SAR studies. By systematically modifying the 2-amino, ring nitrogen, and C4-oxo positions using the robust protocols outlined in this guide, researchers can effectively explore the chemical space around this privileged core. This logical, iterative process of synthesis and biological evaluation is fundamental to modern drug discovery and is essential for transforming a preliminary hit into a viable drug candidate.
References
- Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines.Journal of the Chemical Society C: Organic.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.Medicinal Chemistry.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.PubMed.
- Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review (2023).Medicinal Chemistry.
- Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.IJPPR.
- Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one.
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- (a) Amine alkylation and reductive amination are classical synthetic...
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- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation - Google Patents [patents.google.com]
Application Note: A Robust and Scalable Synthesis of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, a key heterocyclic building block in medicinal chemistry and drug development. The protocol details a robust and efficient one-pot condensation reaction between ethyl 2-methylacetoacetate and guanidine hydrochloride. We emphasize the underlying chemical principles, process optimization for scalability, safety considerations, and detailed analytical validation. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable method for producing multi-gram to kilogram quantities of the target compound.
Introduction and Scientific Rationale
Substituted 2-aminopyrimidinones are privileged scaffolds in modern pharmacology, appearing in a wide array of biologically active molecules, including inhibitors of kinases and other enzymes.[1][2] The title compound, this compound (Molecular Formula: C₆H₉N₃O, MW: 139.15 g/mol [3]), serves as a crucial intermediate for constructing more complex molecular architectures. Its specific substitution pattern offers a unique steric and electronic profile for molecular recognition in biological targets.
The synthetic strategy outlined herein is a variation of the classical Traube pyrimidine synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a guanidine derivative.[4] This approach is renowned for its efficiency, operational simplicity, and amenability to large-scale production.
Causality of Experimental Choices:
-
Starting Materials: We selected ethyl 2-methylacetoacetate as the β-ketoester precursor. The methyl group at the α-position directs the formation of the 5-methyl substituent, while the acetyl group provides the carbon that becomes the 6-methyl group of the final pyrimidinone ring. Guanidine hydrochloride is a stable, non-hygroscopic, and cost-effective source of the N-C-N fragment required for the pyrimidine core.
-
Reaction Conditions: The reaction is base-mediated, typically using sodium ethoxide in ethanol. The base serves two critical functions: (i) it deprotonates the guanidine hydrochloride salt to liberate the free, nucleophilic guanidine base, and (ii) it catalyzes the condensation and subsequent cyclization steps. Ethanol is an ideal solvent as it readily dissolves the reactants and the base, and its boiling point allows for a convenient reaction temperature under reflux.
-
Scalability: This one-pot procedure avoids the isolation of intermediates, significantly improving process efficiency. The product often precipitates directly from the reaction mixture upon cooling or pH adjustment, simplifying isolation on a large scale to a straightforward filtration process, thereby circumventing the need for laborious chromatographic purification.
Reaction Mechanism
The formation of the pyrimidinone ring proceeds through a well-established condensation-cyclization-dehydration sequence. The mechanism involves the initial nucleophilic attack of the liberated guanidine on the more electrophilic ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization and elimination of ethanol and water.
Process Workflow and Visualization
The overall synthetic process is streamlined for efficiency and scalability. The workflow diagram below outlines the key stages from reactant charging to final product isolation and analysis.
Figure 1: Scalable workflow for the synthesis of this compound.
Detailed Scale-up Protocol (100g Scale)
This protocol is designed for the synthesis of approximately 100 g of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
4.1. Materials and Equipment
-
Equipment: 2L three-neck round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle with temperature controller, nitrogen inlet, Buchner funnel, vacuum flask, vacuum oven.
-
Reagents:
-
Guanidine Hydrochloride (≥99%)
-
Ethyl 2-methylacetoacetate (≥98%)
-
Sodium Ethoxide (21 wt% solution in Ethanol)
-
Ethanol (Anhydrous)
-
Hydrochloric Acid (1M aqueous solution)
-
Deionized Water
-
4.2. Reagent Data Table
| Reagent | MW ( g/mol ) | Equivalents | Moles (mol) | Quantity |
| Guanidine HCl | 95.53 | 1.10 | 0.835 | 79.8 g |
| Ethyl 2-methylacetoacetate | 144.17 | 1.00 | 0.760 | 109.5 g (110 mL) |
| Sodium Ethoxide | 68.05 | 1.15 | 0.874 | 420 mL (21% soln) |
| Ethanol (Anhydrous) | 46.07 | - | - | 500 mL |
4.3. Step-by-Step Procedure
-
Reactor Setup: Assemble the 2L three-neck flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure the system is under a gentle flow of nitrogen.
-
Reagent Charging: To the flask, add anhydrous ethanol (500 mL) followed by the 21% sodium ethoxide solution in ethanol (420 mL) via the dropping funnel. Begin stirring to ensure homogeneity.
-
Guanidine Addition: Carefully add the guanidine hydrochloride (79.8 g) to the stirred solution in portions. A slight exotherm may be observed. Stir the resulting slurry for 30 minutes at room temperature to ensure the formation of free guanidine.
-
Substrate Addition: Charge the dropping funnel with ethyl 2-methylacetoacetate (109.5 g). Add the ketoester dropwise to the reaction mixture over a period of 45-60 minutes. Control the addition rate to maintain the internal temperature below 40°C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 78°C) using the heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketoester is consumed.
-
Product Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice-water bath to 0-5°C.
-
pH Adjustment: While maintaining the low temperature, slowly add 1M hydrochloric acid to the stirred slurry to neutralize the excess sodium ethoxide and adjust the pH to ~7. This step is crucial for maximizing the precipitation of the product.
-
Isolation: Filter the resulting thick white precipitate using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 100 mL) and then cold ethanol (1 x 100 mL) to remove inorganic salts and unreacted starting materials.
-
Drying: Transfer the collected solid to a drying dish and dry in a vacuum oven at 40-50°C to a constant weight.
4.4. Expected Results
| Parameter | Expected Outcome |
| Yield | 90 - 105 g (85 - 95%) |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C (Decomposes) |
| Purity (HPLC) | ≥98% |
Proposed Reaction Scheme
The chemical transformation is illustrated in the diagram below.
Figure 2: Synthesis of this compound.
Safety and Handling
-
Sodium Ethoxide: Corrosive and flammable. Handle in a fume hood away from ignition sources. Reacts violently with water.
-
Guanidine Hydrochloride: Can cause skin and eye irritation. Avoid inhalation of dust.
-
Ethyl 2-methylacetoacetate: Combustible liquid. Handle with care.
-
General Precautions: The reaction should be performed under an inert atmosphere to prevent side reactions and ensure safety. Use appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
Conclusion
The protocol described provides a reliable, high-yielding, and scalable method for the synthesis of this compound. By leveraging a classic one-pot condensation reaction, this process is economically viable and operationally straightforward, making it highly suitable for implementation in both academic research and industrial drug development settings. The self-validating nature of the protocol, characterized by robust precipitation and simple filtration, ensures high purity and minimizes the need for complex purification procedures.
References
-
Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2020). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 25(21), 5019. Available at: [Link]
-
Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(18), 4239. Available at: [Link]
-
Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38, 344-374. Available at: [Link]
- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S. Patent and Trademark Office.
-
de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(5), 82-91. Available at: [Link]
-
PubChem. (n.d.). 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140. Available at: [Link]
-
Novak, M., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 21(9), 2378-2386. Available at: [Link]
- Wipf, P., & Cunningham, A. (1995). A solid phase protocol of the Biginelli dihydropyrimidine synthesis suitable for combinatorial chemistry. Tetrahedron Letters, 36(43), 7819-7822.
-
Ayaz, M., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research, 11(4), 597-604. Available at: [Link]
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- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound 2-amino-5,6-dimethylpyrimidin-4(3H)-one - Chemdiv [chemdiv.com]
- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Tiered Strategy for Evaluating the Bioactivity of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental framework for the initial bioactivity screening and characterization of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one. As a Senior Application Scientist, this guide is structured to provide not just protocols, but a strategic rationale for a tiered approach to drug discovery. We begin with foundational cytotoxicity profiling to establish a therapeutic window, followed by targeted secondary assays based on the known pharmacological potential of the pyrimidine scaffold, including kinase inhibition and anti-inflammatory activity. Each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
The pyrimidine nucleus is a cornerstone of many biologically active molecules, including nucleic acids and various therapeutic agents.[1] Derivatives of pyrimidine have demonstrated a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3] this compound, the subject of this guide, belongs to this promising class of compounds. A systematic evaluation of its biological effects is therefore a critical step in assessing its therapeutic potential.
Our experimental design follows a logical, tiered progression. This hierarchical approach, often referred to as a screening cascade, is a resource-efficient strategy in drug discovery. It allows for the early identification of promising compounds while simultaneously filtering out cytotoxic or inactive molecules.[4][5]
Diagram: Tiered Bioactivity Screening Workflow
Caption: A tiered workflow for characterizing novel compound bioactivity.
Tier 1: Foundational Assays - Establishing a Therapeutic Window
The initial step for any novel compound is to determine its effect on cell viability. This is crucial for distinguishing targeted pharmacological effects from non-specific toxicity. A compound that kills cells at the same concentration it shows a desired effect is unlikely to be a viable drug candidate. The MTT and XTT assays are reliable, colorimetric methods for assessing metabolic activity, which serves as a proxy for cell viability.[2][6]
Protocol: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the concentration range at which this compound exhibits cytotoxic effects.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][8][9] The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549) or a relevant non-cancerous cell line (e.g., HEK293).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
MTT solution (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration of the compound against the percentage of cell viability to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).
| Control Type | Description | Expected Outcome |
| Negative Control | Cells treated with vehicle (e.g., 0.1% DMSO) only. | High absorbance, representing ~100% cell viability. |
| Positive Control | Cells treated with a known cytotoxic agent (e.g., doxorubicin). | Low absorbance, indicating significant cell death. |
| Blank Control | Wells with medium but no cells. | Minimal absorbance, used for background subtraction. |
Tier 2: Primary Bioactivity Screening
Once the non-toxic concentration range is established, we can proceed to screen for specific biological activities. Given that many pyrimidine derivatives are known to be kinase inhibitors and possess anti-inflammatory properties, these are logical starting points.[1][2]
Protocol: Broad Panel Kinase Inhibitor Screening
Principle: This assay evaluates the ability of this compound to inhibit the activity of a broad panel of protein kinases. Many commercial services offer fluorescence-based or luminescence-based kinase activity assays.[3][] These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate.
General Procedure (example using a luminescence-based assay):
-
A panel of purified kinases is prepared.
-
Each kinase is incubated with its specific substrate and ATP in the presence of this compound (typically at a single high concentration, e.g., 10 µM).
-
After the reaction, a luciferase-based reagent is added that measures the remaining ATP. A low luminescence signal indicates high kinase activity (ATP has been consumed), while a high signal indicates inhibition of the kinase.
-
The percentage of inhibition for each kinase is calculated relative to a no-compound control.
Self-Validation:
-
Positive Control: A known inhibitor for each kinase in the panel should be included to validate the assay's ability to detect inhibition.[3]
-
Negative Control: A vehicle-only control (e.g., DMSO) establishes the baseline kinase activity.
Protocol: Anti-Inflammatory Screening via Nitric Oxide (NO) Inhibition
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS), a component of gram-negative bacteria.[11][12] NO is a key inflammatory mediator. This assay measures the ability of the test compound to inhibit LPS-induced NO production. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12][13]
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete culture medium (DMEM with 10% FBS).
-
LPS from E. coli.
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (for standard curve).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.[14]
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
Data Interpretation: A reduction in absorbance compared to the LPS-only treated cells indicates an anti-inflammatory effect.
| Control Type | Description | Expected Outcome |
| Negative Control | Untreated cells (no LPS, no compound). | Basal level of NO production (low absorbance). |
| Positive Control | Cells treated with LPS only. | High NO production (high absorbance). |
| Reference Control | Cells treated with a known iNOS inhibitor (e.g., L-NAME) and LPS. | Low NO production, confirming the assay's validity. |
Tier 3: Secondary Bioactivity & Mechanistic Assays
If the primary screens yield a "hit" (e.g., significant inhibition of a specific kinase or a dose-dependent reduction in NO production), the next step is to confirm and further characterize this activity.
Dose-Response and IC50 Determination
For any confirmed hit, a full dose-response curve should be generated to determine the IC50 value. This involves testing a wider range of concentrations (typically a 10-point, 3-fold serial dilution) in the relevant assay. The IC50 is a quantitative measure of a compound's potency and is essential for structure-activity relationship (SAR) studies.[15][16][17]
Protocol: TNF-α Secretion Inhibition Assay (ELISA)
Principle: Tumor necrosis factor-alpha (TNF-α) is another critical pro-inflammatory cytokine released by macrophages upon LPS stimulation.[18][19] An enzyme-linked immunosorbent assay (ELISA) can quantify the amount of TNF-α secreted into the culture medium.[20] This assay provides a secondary confirmation of anti-inflammatory activity and helps to elucidate the mechanism of action.
Procedure (summary):
-
Seed and treat RAW 264.7 cells with the compound and LPS as described in the NO assay.
-
Collect the cell culture supernatant.
-
Use a commercial human TNF-α ELISA kit.[21] The general principle involves capturing the TNF-α from the supernatant with an antibody-coated plate, followed by detection with a second, enzyme-linked antibody.[19][21]
-
The addition of a substrate results in a color change proportional to the amount of TNF-α. Read the absorbance and quantify using a standard curve.
Diagram: NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway activated by LPS.
Protocol: NF-κB Reporter Assay
Principle: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of genes for iNOS and TNF-α.[22][23] A reporter assay can be used to directly measure the activity of the NF-κB pathway.[24] This involves using a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[25] When NF-κB is activated, it drives the expression of the reporter gene, which can be easily quantified.
Procedure (summary):
-
Use an NF-κB reporter cell line (e.g., HEK293-NF-κB-luc).
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with this compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
After incubation, lyse the cells and add a luciferase substrate.
-
Measure the luminescence, which is proportional to NF-κB activity.
A decrease in luminescence in compound-treated cells compared to stimulated-only cells indicates that the compound is acting on the NF-κB pathway.
Conclusion and Future Directions
This tiered experimental design provides a robust and logical framework for the initial characterization of this compound. By systematically progressing from broad cytotoxicity assessments to specific bioactivity and mechanistic assays, researchers can efficiently evaluate the therapeutic potential of this compound. Positive results from this screening cascade would warrant further investigation, including target identification and validation studies, lead optimization, and eventual in vivo efficacy and safety testing.
References
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Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
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University of California, San Diego. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
ResearchHub. (2024, April 29). Let's Talk about Experimental Controls. Retrieved from [Link]
-
Needle.Tube. (n.d.). The Importance Of Controls In Scientific Experiments: Ensuring Sample Integrity And Result Accuracy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them?. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. Retrieved from [Link]
- Google Books. (n.d.). High Throughput Screening: Methods and Protocols.
-
GraphPad. (n.d.). How to Perform a Dose-Response Analysis. Retrieved from [Link]
-
Abgenex. (n.d.). NF-kB Reporter Assay. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?. Retrieved from [Link]
-
BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc). Retrieved from [Link]
-
ThaiScience. (n.d.). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Retrieved from [Link]
-
YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]
-
MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase inhibitor screening workflow. Retrieved from [Link]
-
ResearchGate. (n.d.). A proposed workflow for efficient bioactive screening and evaluation. Retrieved from [Link]
-
ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
-
PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Measurement of NF-κB activation in TLR-activated macrophages. Retrieved from [Link]
-
YouTube. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]
-
Jurnal Kedokteran Brawijaya. (n.d.). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Retrieved from [Link]
-
ChemRxiv. (n.d.). New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. Retrieved from [Link]
-
PubMed Central. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]
-
ResearchGate. (2025, August 10). High Throughput Screening: Methods and Protocols. Retrieved from [Link]
-
Technology Networks. (2022, June 30). High-Throughput Screening Methods for Drug Discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
-
PubMed Central. (2022, October 21). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the identification of common impurities, provide robust troubleshooting strategies, and offer validated protocols to enhance the yield and purity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the synthesis and purity of this compound.
Q1: What is the primary synthetic route for this compound?
The most prevalent and industrially relevant synthesis is a condensation reaction between a guanidine salt (such as guanidine hydrochloride or guanidine carbonate) and a β-ketoester, specifically ethyl 2-methylacetoacetate. This reaction is typically carried out in the presence of a base, such as sodium ethoxide or sodium hydroxide, to liberate the free guanidine and catalyze the cyclization.[1][2] The reaction proceeds through a nucleophilic attack by guanidine on the ketoester, followed by an intramolecular cyclization and dehydration to form the pyrimidinone ring.
Caption: Primary synthesis pathway for this compound.
Q2: What are the most common impurities I should expect, and where do they come from?
Impurities can arise from unreacted starting materials, competing side reactions, or degradation. Understanding their origin is the first step in mitigation.
| Impurity Class | Specific Example/Structure | Probable Source | Mitigation Strategy |
| Unreacted Starting Materials | Guanidine Salts, Ethyl 2-methylacetoacetate | Incomplete reaction due to suboptimal conditions (time, temp, catalyst).[3] | Optimize reaction time and temperature; ensure catalyst is active and used in the correct amount. |
| Acyclic Intermediates | Open-chain ureide intermediate | Failure of the final intramolecular cyclization step.[4] | Increase catalyst strength/concentration or reaction temperature to provide activation energy for ring closure.[4] |
| Side-Reaction Products | N-acylurea analogs | Competing reaction between the β-ketoester and guanidine.[3] | Maintain strict control over reactant stoichiometry.[3] Recrystallization is often effective for removal.[3] |
| Self-Condensation Products | Dimer or polymer of ethyl 2-methylacetoacetate | A common side reaction for β-dicarbonyl compounds, especially under strong base conditions.[3] | Control the rate of base addition and maintain moderate reaction temperatures. |
| Tautomeric Forms | 2-Amino-5,6-dimethyl-4-hydroxypyrimidine (enol form) | The product exists in keto-enol tautomeric equilibrium. The solid state is predominantly the keto form, but the enol can be present.[5] | Not an impurity, but a characteristic. Controlled crystallization conditions can favor one form.[5] |
Q3: My final product has a persistent yellow or brown tint. What causes this and how can I remove it?
A persistent color often indicates the presence of minor, highly conjugated byproducts or degradation products formed under harsh reaction conditions (e.g., excessive heat or prolonged reaction times).
-
Cause: Formation of small amounts of polymeric or Hantzsch-type dihydropyridine byproducts, which can occur when using ammonia-generating reagents like urea at high temperatures.[3]
-
Solution: During workup, after initial isolation of the crude solid, redissolve it in an appropriate solvent and treat the solution with activated carbon.[1] The activated carbon adsorbs these colored impurities. A subsequent hot filtration and recrystallization should yield a colorless or white product.
Q4: I am observing low yield with significant unreacted starting materials. What are the likely causes?
Low conversion is a common issue that can typically be traced back to three main factors.[3]
-
Inefficient Catalysis: If using a reusable or older catalyst, its activity may be diminished. For acid or base catalysts, ensure the concentration is appropriate and that it hasn't been neutralized by impurities in the starting materials.[3]
-
Suboptimal Reaction Conditions: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[3] It is crucial to monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).[3]
-
Reactant Purity: Impurities in either the guanidine salt or the β-ketoester can inhibit the reaction.[3] Always use reagents of high purity from a reliable source.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental issues.
Problem: My HPLC analysis shows a significant peak that is not the product or starting materials.
-
Symptom: A well-defined peak, often with a retention time near the main product, is observed in the HPLC chromatogram. NMR analysis may show extra signals, particularly in the amide or vinyl regions.
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for identifying unknown synthesis byproducts.
-
Detailed Analysis and Solutions:
-
Incomplete Cyclization: The most likely culprit is the acyclic ureide intermediate. This occurs when the final ring-closing step fails. Its mass will be 18 atomic mass units (the mass of water) higher than the final product.
-
Confirmation: ¹H NMR will show more flexible, open-chain signals compared to the more rigid signals of the final pyrimidinone ring.
-
Corrective Action: This step is often acid- or base-catalyzed and requires heat. Increase the concentration of your catalyst or raise the reaction temperature to provide the necessary activation energy for the cyclization-dehydration step.[4]
-
-
N-Acylurea Formation: This byproduct arises from an alternative reaction pathway.
-
Confirmation: Can be identified by characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[3]
-
Corrective Action: Carefully controlling the stoichiometry of the reactants can suppress its formation.[3] This impurity can often be effectively removed by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[3]
-
-
Part 3: Key Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative synthesis. Researchers should optimize conditions based on their specific laboratory setup and scale.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guanidine hydrochloride (1.1 equivalents) and sodium ethoxide (1.1 equivalents) to anhydrous ethanol.
-
Reaction Initiation: Stir the mixture for 30 minutes at room temperature to allow for the formation of free guanidine.
-
Substrate Addition: Add ethyl 2-methylacetoacetate (1.0 equivalent) to the mixture dropwise over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane mobile phase).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a slight excess of acetic acid.
-
Isolation: Remove the solvent under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can then be purified by recrystallization (see Protocol 2).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: An ethanol/water mixture is often effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (If Necessary): If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight) and keep the solution hot for 5-10 minutes. Perform a hot filtration through celite or fluted filter paper to remove the carbon.[1]
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Protocol 3: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This is a general-purpose method; parameters should be optimized and validated for specific equipment and impurity profiles.[6][7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
References
- Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
- Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. ResearchGate.
- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S. Patent and Trademark Office.
- Overcoming side reactions in pyrimidine synthesis. BenchChem.
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health (NIH).
- Reaction involved in synthesis of pyrimidine derivatives. ResearchGate.
- Application of guanidine and its salts in multicomponent reactions. TÜBİTAK Academic Journals.
- Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. National Institutes of Health (NIH).
- Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkat USA.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH).
- Pharmaceutical impurity profiling Application guide. Sigma-Aldrich.
Sources
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
Welcome to the technical support guide for the synthesis of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-tested insights into overcoming common challenges, particularly the formation of side products, during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Overview of the Core Synthesis
The most direct and common method for synthesizing this compound is the condensation of a guanidine salt with ethyl 2-methylacetoacetate. This reaction is a classic example of pyrimidine ring formation, where the N-C-N fragment of guanidine acts as a binucleophile, reacting with the 1,3-dicarbonyl functionality of the β-ketoester.
The reaction is typically performed in an aqueous or alcoholic solvent under basic conditions, which are necessary to generate the free guanidine base from its salt (e.g., guanidine hydrochloride or carbonate)[1][2]. The free base is the active nucleophile that initiates the reaction cascade.
The Ideal Reaction Pathway
The synthesis proceeds through an initial condensation to form a guanidide intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrimidinone ring system.
Caption: Ideal mechanistic flow for the synthesis of the target pyrimidinone.
Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the synthesis.
Q1: My reaction yield is consistently low, often below 40%. What are the primary factors to investigate?
A1: Low yields are a frequent challenge and can stem from several sources. The most common culprits are:
-
Incomplete Cyclization: The reaction may stall at the open-chain guanidide intermediate, which fails to cyclize efficiently. This is often due to insufficient heating or suboptimal pH[3]. The final cyclization-dehydration step requires a certain activation energy.
-
Suboptimal Base/Catalyst: The choice and amount of base are critical. An insufficient amount of base will not generate enough free guanidine from its salt. Conversely, an overly strong base or prolonged reaction at high temperatures can promote side reactions or degradation.
-
Competing Side Reactions: The formation of byproducts consumes starting materials, directly lowering the yield of the desired product. These are discussed in detail in the troubleshooting section below[4].
-
Purity of Reagents: Impurities in either the guanidine salt or the β-ketoester can inhibit the reaction or introduce competing pathways[4]. Ethyl 2-methylacetoacetate can undergo hydrolysis or self-condensation if not pure.
Q2: My crude product shows multiple spots on TLC and is difficult to purify by recrystallization. What are the likely impurities?
A2: A complex crude product mixture typically points to the presence of one or more side products. The most common impurities to suspect are:
-
Uncyclized Guanidide Intermediate: This intermediate is often more polar than the final product and may streak on silica gel TLC plates.
-
Self-Condensation Product of Ethyl 2-methylacetoacetate: This will be a higher molecular weight, nitrogen-free byproduct.
-
Hydrolysis Products: If water is not rigorously excluded, hydrolysis of the ester functionality of the starting material can lead to the corresponding carboxylic acid, complicating the reaction and purification.
-
Isomeric Byproducts: In some cases, alternative cyclization pathways can lead to the formation of isomeric heterocycles, such as pyrazoles, particularly if aminoguanidine is present as an impurity[5].
Q3: The characterization data (NMR, Mass Spec) for my product is ambiguous. Could tautomerism be the cause?
A3: Yes, absolutely. Pyrimidinones, especially those with amino and hydroxyl/oxo groups, are well-known to exist as a mixture of tautomers in solution. The target molecule, this compound, can exist in several tautomeric forms, including the keto-amino, enol-amino, and keto-imino forms[6]. This can lead to:
-
NMR Spectroscopy: Broadened peaks for the N-H and O-H protons. You may also observe two distinct sets of signals for the ring and methyl protons if the tautomeric equilibrium is slow on the NMR timescale.
-
IR Spectroscopy: The presence of both C=O (keto) and C=N/C=C (enol) stretching frequencies.
-
Crystallography: The solid-state structure may lock into a single tautomeric form, which might differ from the major tautomer in solution[6]. It is crucial to compare your data with reliable literature sources for this specific compound.
Troubleshooting Guide: Specific Side Reactions
This section provides a detailed, problem-oriented guide to identifying and mitigating specific side reactions.
Problem 1: Formation of Uncyclized Intermediate
Question: My mass spectrometry analysis shows a peak corresponding to the combined mass of guanidine and ethyl 2-methylacetoacetate, but the NMR spectrum is complex and doesn't match the expected pyrimidinone structure. What's happening?
Answer: You have likely isolated the open-chain guanidide intermediate. This occurs when the initial nucleophilic attack of guanidine on the ketoester is successful, but the subsequent intramolecular cyclization fails to proceed to completion.
Causality: The final ring-closing step involves the nucleophilic attack of a terminal nitrogen of the guanidine moiety onto the ester carbonyl, followed by the elimination of ethanol. This step has a higher activation energy and can be hindered by several factors:
-
Insufficient Thermal Energy: The reaction temperature may be too low to overcome the energy barrier for cyclization[3].
-
Steric Hindrance: While less of an issue for the methyl groups in this specific molecule, bulky substituents in other syntheses can sterically impede the ring-closing step.
-
Suboptimal pH: The nucleophilicity of the attacking nitrogen and the electrophilicity of the carbonyl carbon are pH-dependent. An inappropriate pH can slow down this crucial step.
| Mitigation Strategy | Experimental Protocol | Rationale |
| Increase Reaction Temperature | After the initial condensation period (monitored by TLC), increase the temperature to reflux and hold for an additional 2-4 hours. | Provides the necessary activation energy to drive the intramolecular cyclization and dehydration steps to completion[3]. |
| Introduce an Acid Catalyst | After the initial base-mediated condensation, carefully neutralize the reaction and add a catalytic amount of a mild acid (e.g., acetic acid, p-TsOH) before heating. | An acid catalyst can protonate the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the guanidine nitrogen, thereby promoting cyclization[7]. |
| Extend Reaction Time | If TLC analysis shows the presence of both the intermediate and the product, simply extending the reaction time at the current temperature may be sufficient to drive the reaction to completion. | For kinetically slow reactions, additional time allows for a higher conversion of the intermediate to the final product. |
Problem 2: Self-Condensation of Ethyl 2-methylacetoacetate
Question: My reaction has produced a significant amount of a viscous, oily byproduct that does not contain nitrogen according to elemental analysis or mass spectrometry. What is this substance?
Answer: This is likely a product from the self-condensation of your β-ketoester, ethyl 2-methylacetoacetate. Under the basic conditions used for the reaction, the α-proton of the ketoester is acidic and can be removed to form an enolate. This enolate can then act as a nucleophile, attacking the ketone carbonyl of another molecule of the ketoester.
Causality: This side reaction is a classic Claisen-type condensation. It is in direct competition with the desired reaction of the ketoester with guanidine. This pathway becomes significant if:
-
The concentration of free guanidine is low (e.g., insufficient base).
-
The reaction temperature is too high at the beginning of the reaction, favoring the faster self-condensation.
-
The reagents are mixed in an improper order.
Caption: Competing reaction pathways in the synthesis.
| Mitigation Strategy | Experimental Protocol | Rationale |
| Control Reagent Addition | Prepare the solution of guanidine salt and base first. Then, add the ethyl 2-methylacetoacetate dropwise to this solution at a controlled temperature (e.g., room temperature or slightly below). | This ensures that the ketoester is immediately met with a high concentration of the active guanidine nucleophile, favoring the desired reaction over self-condensation. |
| Optimize Stoichiometry | Use a slight excess of the guanidine salt (e.g., 1.1 - 1.2 equivalents). | This helps to ensure that the ketoester is fully consumed by the intended nucleophile, pushing the equilibrium away from the self-condensation pathway[3]. |
| Temperature Management | Maintain a moderate temperature during the initial addition and condensation phase before increasing the heat to drive the final cyclization. | Self-condensation can have a lower activation energy but may be less favored thermodynamically. Controlling the initial temperature minimizes this kinetic side product. |
Problem 3: Formation of Pyrazole Isomers
Question: I've isolated an isomer of my target compound. The mass is correct, but the 1H and 13C NMR spectra suggest a five-membered ring. How is this possible?
Answer: You may have formed a pyrazole derivative. This can happen if your guanidine starting material is contaminated with aminoguanidine or hydrazine, or if the reaction conditions promote an alternative cyclization mechanism. The condensation of aminoguanidine with a β-ketoester can lead to the formation of 3-amino-5-methyl-1H-pyrazole derivatives[5].
Causality: Aminoguanidine contains a hydrazine-like moiety (-NHNH2) in addition to the guanidine group. The terminal nitrogen of the hydrazine is a potent nucleophile that can react with one of the carbonyl groups of the ketoester. The subsequent cyclization then proceeds differently, leading to a five-membered pyrazole ring instead of the six-membered pyrimidine ring.
| Mitigation Strategy | Experimental Protocol | Rationale |
| Ensure Purity of Guanidine | Use high-purity guanidine hydrochloride or carbonate from a reputable supplier. If purity is in doubt, recrystallize the guanidine salt before use. | This is the most critical step to prevent this side reaction. Removing aminoguanidine or hydrazine impurities eliminates the source of the alternative reaction pathway[4]. |
| Strict pH Control | Maintain the reaction pH within the optimal range for pyrimidine formation (typically moderately basic). Extreme pH values can sometimes promote alternative reaction mechanisms. | The relative nucleophilicity of the different nitrogen atoms in guanidine vs. aminoguanidine can be influenced by pH, potentially favoring one pathway over another. |
| Characterize Starting Materials | Before starting the synthesis, obtain a reference NMR or melting point of your guanidine salt to confirm its identity and purity. | A simple quality control step can save significant time and resources by preventing the formation of unexpected and difficult-to-separate byproducts. |
Recommended Experimental Protocol (Optimized)
This protocol incorporates the troubleshooting strategies discussed above to maximize the yield and purity of this compound.
Materials:
-
Guanidine hydrochloride (High Purity, 1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Ethyl 2-methylacetoacetate (1.0 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (for workup)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried. Maintain the system under an inert atmosphere (e.g., Nitrogen or Argon)[3].
-
Guanidine Free Base Generation: To the flask, add anhydrous ethanol, followed by guanidine hydrochloride (1.1 eq). Stir to dissolve/suspend. Carefully add sodium ethoxide (1.1 eq) portion-wise while stirring. Stir the resulting suspension for 30 minutes at room temperature. This generates the active guanidine free base.
-
Ketoester Addition: Add ethyl 2-methylacetoacetate (1.0 eq) dropwise to the stirred suspension over 15-20 minutes. Maintain the temperature at or below 25 °C during the addition.
-
Initial Condensation: Stir the reaction mixture at room temperature for 1 hour.
-
Cyclization: Slowly heat the mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The product should be more non-polar than the uncyclized intermediate.
-
Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. A precipitate of the product may form.
-
Isolation: Carefully neutralize the mixture to pH ~7 with glacial acetic acid. This will precipitate any dissolved product. Cool the slurry in an ice bath for 1 hour.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to remove salts and unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. Characterize by NMR, IR, and Mass Spectrometry.
References
-
Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]
- Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. (Note: While a direct link isn't provided from the search, this is a seminal paper on the mechanism and is widely cited in the context of pyrimidine synthesis).
-
Patil, S., et al. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. Retrieved from [Link]
-
Reddit. (2022). The synthesis of Pyrimidinone or pyrimidine derivatives. Retrieved from [Link]
- Nilsson, K. W., & Overman, L. E. (2006). A General Method for the Preparation of 2-Imino-3,4-dihydropyrimidines. The Journal of Organic Chemistry, 71(2), 770-773. (Note: General method for related structures, cited in review articles).
- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Google Patents.
-
Smith, A. D., et al. (2010). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 8), o410-o414. Retrieved from [Link]
-
Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry. Retrieved from [Link]
-
Erkin, A. V., & Krutikov, V. I. (2009). Formation, Structure and Heterocyclization of Aminoguanidine and Ethyl Acetoacetate Condensation Products. Russian Journal of General Chemistry, 79, 1204–1209. Retrieved from [Link]
Sources
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
Navigating the Labyrinth of Crystallization: A Technical Support Guide for 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
Welcome to the technical support center for the crystallization of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this pyrimidinone derivative. Drawing upon established scientific principles and field-proven insights, this document provides a structured, in-depth resource to optimize your crystallization processes, ensuring high purity, desired polymorphic form, and consistent yields.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, a foundational understanding of this compound is essential.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | |
| Molecular Weight | 139.16 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| pKa | Data not readily available; aminopyrimidines are generally weak bases. | |
| Tautomerism | Exists in keto-enol tautomeric forms. Recrystallization from aqueous solution can yield the 1H-keto tautomer. |
A Note on Tautomerism and Polymorphism: The existence of tautomers is a critical consideration for crystallization. Different tautomers can pack differently in the crystal lattice, leading to polymorphism—the existence of multiple crystalline forms. Each polymorph can have distinct physicochemical properties, including solubility, stability, and bioavailability. Controlling crystallization conditions is therefore paramount to obtaining the desired, stable polymorphic form.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Issue 1: No Crystal Formation After Cooling
Question: I've cooled my solution, but no crystals have formed. What should I do?
Answer: This is a common issue that typically points to a solution that is not sufficiently supersaturated. Here’s a systematic approach to induce crystallization:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound into the solution. This "seed" acts as a template for further crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Gently warm the solution to evaporate a small amount of the solvent, thereby increasing the concentration of the solute. Allow the solution to cool slowly again.
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble. This will decrease the overall solubility and promote precipitation. This technique is known as anti-solvent crystallization.[1]
-
-
Re-evaluate Your Solvent System: The chosen solvent may be too effective, keeping the compound in solution even at low temperatures. A good crystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Issue 2: "Oiling Out" - Formation of a Liquid Instead of Crystals
Question: My compound is separating as an oil instead of solid crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high. The resulting oil is a supersaturated solution of the compound in the solvent, which can be difficult to crystallize.
Causality and Solutions:
-
High Solute Concentration: The solution is becoming supersaturated at a temperature where the compound is still molten.
-
Solution: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the concentration. Allow the solution to cool more slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, causing the compound to crash out as an oil.
-
Solution: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
-
Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.
-
Solution: Consider purifying the crude material before crystallization, for example, by column chromatography. Unreacted starting materials from the synthesis, such as guanidine salts or ethyl 2,3-dimethylacetoacetate, can act as impurities.[2]
-
Issue 3: Poor Crystal Quality or Low Yield
Question: I'm getting very fine needles or a low yield of crystals. How can I improve this?
Answer: Crystal morphology and yield are highly dependent on the rate of cooling and the choice of solvent.
Improving Crystal Quality:
-
Slower Cooling: Rapid crystallization often leads to the formation of small, impure crystals. Slower cooling allows for the ordered arrangement of molecules into a stable crystal lattice.
-
Solvent System Optimization: Experiment with different solvents or solvent mixtures. For pyrimidinone derivatives, ethanol/water or DMF/DCM (as an anti-solvent) systems have been reported to be effective for similar compounds.[3] The solubility of amino-containing compounds often decreases in ethanol-water mixtures compared to pure water.
Improving Yield:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will retain more of the compound in the mother liquor upon cooling.
-
Thorough Cooling: Ensure the solution is cooled to a sufficiently low temperature to maximize the amount of product that crystallizes out.
-
Washing with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.
Issue 4: Polymorphism - Obtaining an Undesired Crystal Form
Question: I've obtained crystals, but they have different properties than expected. Could this be a different polymorph?
Answer: Yes, it is highly likely. As mentioned, this compound can exist in different tautomeric forms, which can lead to different polymorphs. The specific polymorph obtained can be influenced by:
-
Solvent: Recrystallization from an aqueous solution has been shown to yield the 1H-keto tautomer. Other solvents may favor different forms.
-
Cooling Rate: Rapid cooling can sometimes trap a less stable (metastable) polymorph.
-
Additives/Impurities: The presence of other molecules can influence which polymorph nucleates and grows.
Controlling Polymorphism:
-
Consistent Protocol: Strictly control all crystallization parameters, including solvent, temperature profile, and agitation.
-
Seeding: Seeding with a crystal of the desired polymorph can direct the crystallization towards that form.
-
Characterization: Use analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to identify the polymorphic form of your crystals.
Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent
-
Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., DMF) at room temperature.
-
Anti-Solvent Addition: Slowly add a miscible "poor" solvent (e.g., DCM) dropwise with stirring until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to stand undisturbed. Crystals should form over time.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
Caption: A troubleshooting workflow for the crystallization of this compound.
References
-
Special Issue: Anti-Solvent Crystallization. (n.d.). MDPI. Retrieved from [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1). ResearchGate. Retrieved from [Link]
- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2020). Molecules, 25(21), 5038. [Link]
- Shuto, Y., et al. (1973). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Science Bulletin of the Faculty of Agriculture, Kyushu University, 28(4), 221-230.
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Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (2014). Journal of Medicinal Chemistry, 57(11), 4877–4888. [Link]
-
Bowden, L. G., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 488–497. [Link]
- Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (2020). CN110818643A.
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5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. (n.d.). PubChem. Retrieved from [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2020). Crystal Growth & Design, 20(3), 1644-1652. [Link]
- Erkin, A. V., & Krutikov, V. I. (2009). Formation, structure and heterocyclization of aminoguanidine and ethyl acetoacetate condensation products. Russian Journal of General Chemistry, 79(6), 1204–1209.
-
4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE. (n.d.). precisionFDA. Retrieved from [Link]
- Method for crystallization of amino acids. (1992). US5118815A.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2025). Journal of the Brazilian Chemical Society, 36(5), e-20240198.
- Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol-Water Mixtures. (2018).
-
Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. (2017). Materials, 10(12), 1383. [Link]
-
(2-Amino-4,6-dimethyl-pyrimidin-5-yl)-(4-methyl-4-{(S) - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Experimental Mole Fraction Solubilities, x 1 , of Amino Acids, the... (n.d.). ResearchGate. Retrieved from [Link]
-
2,5-Dimethylpyrimidin-4-Amine. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Properties of Ethanol, 2-[(1-methylethyl)amino]- (CAS 109-56-8). (n.d.). Cheméo. Retrieved from [Link]
-
Cyanomethine. (n.d.). Wikipedia. Retrieved from [Link]
- Concomitant Precipitation of Solid-State Miscible Product-Impurity Phases in Solution Crystallization – Part 2: Industrial Case Studies. (2021). Crystal Growth & Design, 21(11), 6339–6350.
-
4-Amino-2-methyl-5-pyrimidinemethanol. (n.d.). PubChem. Retrieved from [Link]
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm, 24(10), 1833-1847.
- Impurity Incorporation in Solution Crystallization: Diagnosis, Prevention, and Control. (2022). CrystEngComm, 24(10), 1833-1847.
-
Ici-63197. (n.d.). PubChem. Retrieved from [Link]
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Technical Support Center: 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
Welcome to the technical support resource for researchers working with 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one. This guide is designed to provide in-depth answers and troubleshooting strategies for common experimental challenges encountered in degradation and stability studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and expected behavior of this compound.
Q1: What are the key chemical properties of this compound that I should be aware of for my experiments?
A1: Understanding the fundamental properties of this compound is critical for experimental design.
-
Tautomerism: This compound exists in keto-enol tautomeric forms. In the solid state, it predominantly exists as the 1H-keto tautomer.[1] However, in solution, the equilibrium between the keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) forms can be influenced by solvent polarity and pH. This is crucial because the two forms may exhibit different reactivity, degradation susceptibility, and analytical signatures (e.g., chromatographic retention time, mass spectra).
-
Solubility: As a pyrimidine derivative, its solubility is pH-dependent. The amino group can be protonated at low pH, increasing aqueous solubility. Conversely, the keto-enol group can be deprotonated at high pH. It is essential to determine the compound's solubility and stability in your specific experimental medium (e.g., microbial culture broth, buffer) before starting degradation studies.[2]
-
pKa Values: The pKa values associated with the amino group and the pyrimidinone ring will dictate the molecule's charge at a given pH. This affects its interaction with biological membranes, enzyme active sites, and its susceptibility to abiotic hydrolysis. Experiments should be conducted in buffered media to ensure a stable chemical form of the compound.[2]
Q2: What is the most likely degradation pathway for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, we can infer a highly probable route based on the well-established catabolism of pyrimidines like uracil and thymine.[3][4] The primary route is the reductive pathway.
The key enzymatic steps are:
-
Ring Reduction: The initial and often rate-limiting step is the reduction of the C5-C6 double bond, catalyzed by dihydropyrimidine dehydrogenase (DPD) . This would convert the parent compound to its dihydro derivative.
-
Ring Hydrolysis: The heterocyclic ring is then opened by dihydropyrimidinase (DHP) , which hydrolyzes the C3-C4 amide bond to form an N-carbamoyl-β-amino acid derivative.
-
Hydrolysis to β-Amino Acid: Finally, β-ureidopropionase cleaves the remaining ureido group to release a β-amino acid, ammonia, and CO2.[5][6]
The methyl and amino groups on the pyrimidine ring will modify the resulting intermediates. For instance, the final product would be a substituted β-amino acid. The presence of these groups may also influence the reaction rates at each enzymatic step compared to unsubstituted pyrimidines.
Section 2: Visual Guides & Pathways
Putative Reductive Degradation Pathway
Caption: A putative enzymatic pathway for the degradation of this compound.
Section 3: Troubleshooting Guide
This guide provides a structured approach to resolving common issues in a Q&A format.
Problem 1: I am not observing any degradation of the compound in my microbial culture.
-
Q: Could my chosen microbial strain be incapable of degrading the compound?
-
A: Yes. Not all microorganisms possess the necessary enzymatic machinery (like DPD) for pyrimidine degradation. The methyl and amino substitutions may also hinder enzymatic activity.
-
Troubleshooting Steps:
-
Literature Review: Search for microbial genera known for degrading pyrimidines or other N-heterocyclic compounds.
-
Strain Screening: Test a consortium of microorganisms isolated from environments previously exposed to similar chemical structures.
-
Acclimation: Gradually expose your culture to increasing concentrations of the target compound over an extended period (weeks) to allow for enzymatic induction or genetic adaptation.
-
-
-
Q: Are my experimental conditions incorrect?
-
A: Sub-optimal conditions can inhibit both microbial growth and enzymatic activity.
-
Troubleshooting Steps:
-
Run Controls: Always include a positive control (a readily degradable substrate) to confirm your inoculum is active and a sterile control (no microbes) to check for abiotic degradation.
-
Optimize Parameters: Systematically vary key parameters to find the optimal conditions for your specific microbial culture. Refer to the table below for starting points.
-
Check for Toxicity: A high concentration of the compound may be toxic to the microorganisms. Perform a dose-response study to determine the minimum inhibitory concentration (MIC). Start your degradation experiments well below the MIC.
-
-
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Most bacterial enzymatic systems for catabolism function optimally near neutral pH.[2] |
| Temperature | 25 - 35 °C | Optimal for most common mesophilic bacteria used in biodegradation studies. |
| Aeration | Shaking at 150-200 rpm | The initial reductive step is NADPH-dependent, but subsequent metabolism is often aerobic.[3] |
| Nutrient Medium | Basal salts medium | Ensure the target compound is the primary carbon/nitrogen source to encourage its catabolism. |
Problem 2: My degradation results are inconsistent and not reproducible.
-
Q: Could the compound be degrading abiotically?
-
A: Yes. Pyrimidinones can be susceptible to abiotic degradation mechanisms like hydrolysis or photolysis.
-
Troubleshooting Steps:
-
Sterile Control: This is the most critical experiment. Prepare a flask with your medium and the target compound but without microorganisms. Incubate it under the exact same conditions (temperature, light, agitation) as your experimental flasks. If you see a decrease in concentration, you have abiotic degradation.
-
Photodegradation Control: Run a parallel experiment in complete darkness or using amber-colored glassware. Pyrimidine rings can be susceptible to photochemical reactions.[7] Compare the results to an experiment exposed to light to quantify the effect of photolysis.
-
-
-
Q: Is my analytical method reliable?
-
A: Inconsistent sample preparation or analytical drift can introduce significant variability.
-
Troubleshooting Steps:
-
Standardize Sample Prep: Use a consistent protocol for sample quenching, extraction, and dilution. See Protocol 2 for a recommended method.
-
Use an Internal Standard: Spike an internal standard (a non-interfering compound with similar chemical properties) into every sample just before analysis. This will correct for variations in instrument injection volume and detector response.
-
Run Calibration Curves Daily: Prepare a fresh calibration curve with each batch of samples to ensure the accuracy of your quantification.
-
-
Section 4: Standardized Experimental Protocols
Protocol 1: Aerobic Biodegradation Screening Assay
This protocol provides a standardized workflow for assessing the biodegradability of this compound.
-
Medium Preparation: Prepare a basal salts medium (BSM) containing all necessary minerals but lacking a carbon and nitrogen source. Autoclave to sterilize.
-
Inoculum Preparation: Grow your selected microbial strain(s) in a nutrient-rich broth to the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile BSM to remove residual nutrient broth, and resuspend in BSM to a target optical density (e.g., OD600 = 1.0).
-
Experimental Setup:
-
In sterile 250 mL Erlenmeyer flasks, add 100 mL of BSM.
-
Spike each flask with a stock solution of this compound to a final concentration of 10-50 mg/L.
-
Experimental Flasks: Inoculate with 1% (v/v) of the prepared inoculum.
-
Sterile Control: Do not add inoculum.
-
Positive Control: Inoculate and add a readily biodegradable compound (e.g., glucose).
-
-
Incubation: Place all flasks in an incubator shaker at 30°C and 180 rpm, away from direct light.
-
Sampling: At predetermined time points (e.g., 0, 6, 12, 24, 48, 96 hours), aseptically withdraw a 1 mL aliquot from each flask.
-
Sample Processing: Immediately quench any biological activity by adding the sample to a microcentrifuge tube containing a quenching agent (e.g., ice-cold methanol) or by filtering through a 0.22 µm syringe filter to remove bacterial cells. Store samples at -20°C until analysis.
-
Analysis: Analyze the concentration of the parent compound using an appropriate method, such as HPLC-UV or LC-MS.
Experimental Workflow Diagram
Caption: A step-by-step workflow for conducting a biodegradation experiment.
Protocol 2: Sample Preparation for LC-MS Analysis
This protocol is designed to prepare aqueous samples for the analysis of the parent compound and its potential polar metabolites.
-
Thaw Sample: Thaw frozen samples from Protocol 1 completely at room temperature.
-
Protein Precipitation (if necessary): If samples were not filtered and contain significant cellular debris or proteins from the medium, add 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of sample.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 30 seconds. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the pellet.
-
Evaporation: Evaporate the organic solvent (acetonitrile) under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator. Do not over-dry.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase of your LC-MS method (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for injection into the LC-MS system. This method concentrates polar metabolites and ensures compatibility with reversed-phase chromatography.
Section 5: References
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and... [Diagram]. Retrieved January 10, 2026, from [Link]
-
Wikipedia. (2023, December 29). Pyrimidine metabolism. Retrieved January 10, 2026, from [Link]
-
Science.gov. (n.d.). pyrimidine degradation pathway: Topics. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Summary of enzymes involved in the reductive pathway of pyrimidine degradation. [Diagram]. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2015). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Retrieved January 10, 2026, from [Link]
-
MDPI. (2022). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. Retrieved January 10, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1986). Photochemistry of pyrimidin-2(1H)-ones: intramolecular γ-hydrogen abstraction by the nitrogen of the imino group. Retrieved January 10, 2026, from [Link]
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- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. Photochemistry of pyrimidin-2(1H)-ones: intramolecular γ-hydrogen abstraction by the nitrogen of the imino group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Scientist's Guide to Solubilizing 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one for Bioassays
Welcome to the technical support center. As Senior Application Scientists, we understand that promising compounds can often present frustrating formulation challenges. Low aqueous solubility is a frequent hurdle in drug discovery, potentially leading to underestimated activity, poor reproducibility, and misleading structure-activity relationships (SAR).[1] This guide provides a systematic, field-proven approach to solubilizing 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, ensuring your bioassay results are both accurate and reliable.
Section 1: Understanding the Molecule - Physicochemical Properties
The first step in any solubilization strategy is to understand the compound's inherent properties. This compound is a heterocyclic molecule with features that directly influence its solubility. Its structure contains a basic amino group (-NH2) and a weakly acidic proton on the pyrimidinone ring (N-H). This amphoteric nature is the key to unlocking its solubility through pH manipulation.
| Property | Estimated Value / Observation | Implication for Solubility |
| Molecular Formula | C₆H₉N₃O | Relatively small molecule. |
| Appearance | White to light yellow powder. | Visual confirmation of undissolved solid is straightforward. |
| pKa (basic) | ~3.5 | The 2-amino group will be protonated (become charged and more soluble) in acidic conditions (pH < 3.5).[2][3] |
| pKa (acidic) | ~8.0 - 9.0 | The pyrimidinone N-H proton can be removed in basic conditions (pH > 9.0), forming a salt.[4] |
| LogP (Predicted) | ~0.5 - 1.0 | Indicates moderate lipophilicity, contributing to low aqueous solubility at neutral pH. |
Note: Exact pKa and LogP values are predicted based on analogous structures like 2-aminopyrimidine and pyrimidinone derivatives.[2][4][5] Experimental determination is recommended for precise formulation development.
Section 2: Troubleshooting Guide & FAQs
This section is designed to walk you through a logical progression of solubilization techniques, from the simplest to the most advanced.
Q1: My compound won't dissolve in standard aqueous buffers (e.g., PBS at pH 7.4). What is my first step?
Answer: Your first and most critical step is pH modification . Because your compound has both acidic and basic functional groups, its solubility is highly dependent on pH.[6][7] At physiological pH (~7.4), the molecule is largely in its neutral, least soluble form. You must move the pH away from this point to ionize the molecule, which dramatically increases its interaction with water.
Q2: How do I determine the optimal pH for solubilization?
Answer: You can leverage the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of ionized to un-ionized forms of a drug.[8][9][10] As a practical rule of thumb:
-
For acidic solubilization: Adjust the pH to be at least 2 units below the basic pKa (~pH 1.5). This ensures >99% protonation of the amino group.
-
For basic solubilization: Adjust the pH to be at least 2 units above the acidic pKa (~pH 10.0-11.0). This ensures >99% deprotonation of the N-H group.
A simple pH screening experiment is the best approach. See Protocol 1 for a detailed methodology.
Q3: I've tried adjusting the pH, but the solubility is still insufficient, or my compound precipitates when I dilute the acidic/basic stock into my neutral assay medium. What's next?
Answer: This is a common issue known as "fall-out" or precipitation.[1] When the highly concentrated, pH-adjusted stock is diluted into the bulk medium at pH 7.4, the compound rapidly deionizes and crashes out of solution before it can interact with your biological target.
The next step is to introduce a water-miscible organic co-solvent . The most common choice for bioassays is Dimethyl Sulfoxide (DMSO).[11]
Q4: Which co-solvent should I choose, and what are the final concentration limits for bioassays?
Answer: DMSO is the industry standard due to its powerful solubilizing capacity for a wide range of compounds.[11] However, it's crucial to limit its final concentration in your assay, as it can be toxic to cells and interfere with results.[12][13][14] Most cell lines can tolerate up to 0.5% DMSO, but some are sensitive even to 0.1%.[13][15] You must always determine the tolerance of your specific cell line and run a "vehicle-only" control. [16]
| Co-Solvent | Max Recommended Final Assay Conc. | Pros | Cons |
| DMSO | < 0.5% (ideal ≤ 0.1%)[13][15] | Excellent solubilizing power; well-characterized in assays. | Can be cytotoxic at >0.5%; may affect enzyme activity or cell differentiation.[12][14][17] |
| Ethanol | < 0.5% | Less toxic than DMSO for some cell lines; volatile. | Weaker solvent than DMSO; can have specific biological effects. |
| DMF / DMA | < 0.1% | Strong solvents. | Generally more toxic than DMSO; use with caution. |
See Protocol 2 for preparing a stock solution with a co-solvent and Protocol 3 for vehicle control best practices.
Q5: My compound is still not soluble enough, or the required co-solvent concentration is toxic to my cells. Are there advanced strategies?
Answer: Yes. When pH and co-solvents are insufficient, you can turn to advanced formulation excipients like cyclodextrins .
Cyclodextrins are ring-shaped sugar molecules with a hydrophobic (water-fearing) interior and a hydrophilic (water-loving) exterior.[18][19][20] They act as "molecular containers," encapsulating the poorly soluble drug in their hydrophobic core, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[18][21][22]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent water solubility and a strong safety profile, making it suitable for many in vitro and in vivo applications.[18][23][24] It can significantly increase the apparent solubility of a compound without requiring high concentrations of organic solvents.[25][26]
Section 3: Detailed Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Preparation: Prepare a series of small-volume buffers (e.g., 200 µL) ranging from pH 2.0 to pH 11.0. Use citrate for acidic pH, phosphate for neutral pH, and carbonate/borate for basic pH.
-
Addition of Compound: Add an excess of your compound (e.g., 1-2 mg, so that solid is clearly visible) to each buffer tube.
-
Equilibration: Vortex each tube vigorously for 1 minute. Place on a rotator at room temperature for 4-24 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the remaining solid.
-
Quantification: Carefully remove a known volume of the supernatant. Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometry if the compound has a chromophore).
-
Analysis: Plot solubility (e.g., in µg/mL or µM) versus pH to identify the regions of highest solubility.
Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent
-
Target Concentration: Determine the highest desired final concentration in your assay (e.g., 10 µM).
-
Vehicle Limit: Establish the maximum tolerable co-solvent concentration for your assay (e.g., 0.1% DMSO).
-
Stock Calculation: Calculate the required stock concentration. For a 0.1% final concentration, you will need a 1000x stock. (Example: 10 µM final requires a 10 mM stock in 100% DMSO).
-
Dissolution: Weigh the appropriate amount of compound into a glass vial. Add the calculated volume of 100% DMSO.
-
Aid Solubilization: Vortex vigorously. If needed, gently warm the vial (to 30-40°C) or place it in a sonicating water bath for 5-10 minutes until all solid is dissolved. Visually inspect to ensure no particulates remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 3: Vehicle Control Best Practices for Bioassays
The vehicle control is essential for proving that any observed biological effect is due to your compound, not the solvent system.[16][27]
-
Negative Control: Cells treated with assay medium only. This is your baseline.
-
Vehicle Control: Cells treated with the assay medium containing the highest final concentration of the solubilizing system (e.g., 0.1% DMSO in pH 7.4 buffer) but without the compound.
-
Positive Control: Cells treated with a known activator or inhibitor for your assay target. This confirms the assay is working as expected.[16]
-
Test Compound: Cells treated with your compound dissolved in the vehicle.
Interpretation: The response of the Vehicle Control wells should be statistically indistinguishable from the Negative Control wells.[16][28] Any significant difference indicates a vehicle-induced artifact that will confound your results.
Section 4: Visualization & Workflow Diagrams
The following diagrams illustrate the decision-making process and the underlying chemical principles for solubilizing your compound.
Caption: A decision-making flowchart for troubleshooting solubility issues.
Caption: Mechanism of pH-dependent solubilization for an amphoteric molecule.
References
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Al-Rawashdeh, A. M. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]
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Avdeef, A., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. Retrieved from [Link]
-
Shojaei, A. H. (n.d.). Effect of Hydroxypropyl β‐Cyclodextrin on Drug Solubility in Water‐Propylene Glycol Mixtures. Retrieved from [Link]
-
Hylanda Chemical. (2025). Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications. Retrieved from [Link]
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Costa, P. M., et al. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved from [Link]
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LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclodextrin. Retrieved from [Link]
-
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Retrieved from [Link]
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Robert, R. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]
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Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
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ACS Publications. (n.d.). Effect of Hydroxypropyl-β-Cyclodextrin on the Solubility of an Antiarrhythmic Agent. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]
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SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
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Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
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Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(12), 1018-1022. Retrieved from [Link]
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Unknown Author. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
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AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]
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Unknown Author. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Retrieved from [Link]
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Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]
-
Araceli Biosciences. (2020). Controlling your High Content Assays. Retrieved from [Link]
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MDPI. (n.d.). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. Retrieved from [Link]
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PubChem. (n.d.). 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 2-Aminopyrimidine (HMDB0245027). Retrieved from [Link]
-
BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Retrieved from [Link]
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National Institutes of Health. (n.d.). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link]
-
SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]
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Wikipedia. (n.d.). Cyanomethine. Retrieved from [Link]
-
Quantics Biostatistics. (2024). Making the most of your bioassay control wells. Retrieved from [Link]
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precisionFDA. (n.d.). 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE. Retrieved from [Link]
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- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. mdpi.com [mdpi.com]
- 21. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 22. scispace.com [scispace.com]
- 23. Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications - Hylanda Chemical [hylandachemical.com]
- 24. selleckchem.com [selleckchem.com]
- 25. tandfonline.com [tandfonline.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. quantics.co.uk [quantics.co.uk]
Overcoming poor reproducibility in 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one experiments
Welcome to the Technical Support Center for 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one. As Senior Application Scientists, we have designed this guide to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical solutions to overcome common reproducibility challenges encountered in experiments involving this compound. Our goal is to bridge the gap between theoretical protocols and real-world laboratory application, ensuring your experiments are both successful and reliable.
This resource is structured into two main parts: a problem-oriented Troubleshooting Guide for when experiments go awry, and a foundational Frequently Asked Questions (FAQs) section to solidify your understanding of the compound's behavior.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis, purification, and characterization of this compound.
Q1: My synthesis yield is consistently low or non-existent. What are the most likely causes and how can I fix them?
Low yield is a frequent issue in pyrimidine synthesis, often stemming from suboptimal reaction conditions or impure starting materials.[1] The synthesis of this pyrimidinone, typically achieved through the condensation of a β-dicarbonyl compound equivalent with guanidine, is sensitive to several factors.
Core Causality Analysis: The reaction involves a critical cyclization and dehydration sequence. Incomplete reaction, side-product formation (like N-acylureas or Hantzsch-type dihydropyridines), or decomposition can severely impact the yield.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low synthesis yield.
Validated Starting Protocol: This protocol provides a robust baseline for synthesizing this compound.
| Parameter | Recommended Condition | Rationale |
| Reactants | Guanidine Hydrochloride (1.1 eq), Ethyl 2-methylacetoacetate (1.0 eq) | Guanidine is the source of the N-C-N fragment. A slight excess ensures the complete consumption of the ketoester. |
| Base | Sodium Ethoxide (2.2 eq) in Ethanol | A strong base is required to deprotonate both the guanidine salt and the ketoester to facilitate condensation. |
| Solvent | Anhydrous Ethanol | A polar protic solvent that effectively dissolves the reactants and intermediates. Anhydrous conditions prevent hydrolysis.[1] |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier for cyclization and dehydration. |
| Time | 6-12 hours | The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketoester spot disappears. |
| Workup | 1. Cool to RT. 2. Neutralize with Acetic Acid. 3. Reduce volume. 4. Cool to 0-4 °C. 5. Filter solid. | Neutralization precipitates the product. Cooling maximizes recovery. |
Q2: My characterization data (¹H NMR, ¹³C NMR) is inconsistent or overly complex. Am I looking at an impure sample or something else?
This is a critical issue often rooted in the compound's inherent chemical nature, specifically tautomerism. This compound can exist in multiple tautomeric forms, primarily the 1H-keto and 3H-keto forms, as well as the 4-hydroxy (enol) form.[2]
Core Causality Analysis: In the solid state, the compound may exist as a single tautomer or a mixture, depending on the crystallization conditions.[2] In solution (e.g., for NMR), an equilibrium between different tautomers can exist, leading to multiple sets of peaks or broadened signals. The specific solvent used for NMR can influence the position of this equilibrium.
Tautomeric Equilibrium Diagram:
Caption: Tautomeric forms of this compound.
Troubleshooting Steps for Characterization:
-
Confirm Purity First: Before analyzing complex spectra, confirm sample purity using a secondary method like HPLC-UV or LC-MS. This will differentiate impurity peaks from tautomeric peaks.
-
Standardize NMR Solvent: Use a consistent deuterated solvent for all batches. DMSO-d₆ is often preferred as it can better resolve N-H protons compared to CDCl₃ or MeOD.
-
Acquire Spectra at Variable Temperatures: A variable temperature (VT) NMR experiment can help distinguish between tautomers and conformers. If peaks coalesce or sharpen upon heating, it suggests a dynamic equilibrium process like tautomerization.
-
Reference Published Data: Compare your spectra to reliable sources. The ¹H NMR spectrum in DMSO-d₆ should show two distinct methyl singlets, an amino group signal (broad singlet), and N-H proton signals whose chemical shifts are concentration and temperature-dependent.[3]
-
Expected ¹H NMR Peaks (DMSO-d₆):
-
~10.5 ppm (bs, 1H, N1-H or N3-H)
-
~6.5 ppm (bs, 2H, -NH₂)
-
~2.0 ppm (s, 3H, C6-CH₃)
-
~1.8 ppm (s, 3H, C5-CH₃)
-
-
-
Utilize 2D NMR: Techniques like HMQC or HMBC can definitively assign which protons are attached to which carbons, helping to piece together the structure of the dominant tautomer in solution.[4]
Q3: My purified product appears pure initially but degrades over time. How can I ensure its stability?
The stability of heterocyclic amines can be compromised by environmental factors. The amino group and the pyrimidinone ring are susceptible to oxidation and hydrolysis, respectively.
Core Causality Analysis: The amino group can be oxidized by atmospheric oxygen, especially in the presence of light or trace metals, leading to colored impurities. The pyrimidinone ring, while generally stable, can be susceptible to hydrolytic cleavage under strongly acidic or basic conditions, although this is less common under neutral storage.
Recommended Storage Protocol:
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation of the electron-rich amino group and pyrimidine ring. |
| Temperature | Store at low temperatures (2-8 °C). | Reduces the rate of potential decomposition reactions. |
| Light | Protect from light using an amber vial or by storing in the dark. | Prevents photo-degradation, which can generate radical species.[5] |
| Container | Use a tightly sealed, clean glass vial. | Avoids contamination and moisture ingress. Plastic containers may leach additives. |
| Form | Store as a dry, crystalline solid. | Stability is generally much higher in the solid state than in solution. |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties is crucial for designing experiments.
| Property | Value / Description | Significance |
| Molecular Formula | C₆H₉N₃O | Used for calculating molecular weight and for elemental analysis.[2] |
| Molecular Weight | 139.16 g/mol | Essential for stoichiometric calculations in synthesis. |
| Appearance | Typically an off-white to pale yellow crystalline solid. | A significant deviation in color (e.g., dark brown) may indicate impurities or degradation. |
| Solubility | Sparingly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF, and hot ethanol. | Guides the choice of solvents for reaction, workup, and purification (e.g., recrystallization). |
| pKa | The amino group is weakly basic, and the N-H protons on the ring are weakly acidic. | The compound's charge state and solubility are pH-dependent. This is critical for purification and for formulation in biological assays. |
Q2: How do I choose the best purification method: recrystallization or column chromatography?
The choice depends on the impurity profile and the desired scale.
-
Recrystallization: This is the preferred method for large-scale purification when the crude product is of reasonable purity (>85-90%). It is efficient at removing small amounts of structurally distinct impurities.
-
Column Chromatography: This method is necessary when dealing with complex impurity profiles or when impurities have similar solubility to the product.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is a good starting point. The polarity can be tuned based on TLC analysis.
-
Q3: Are there any specific safety considerations when handling this compound?
While specific toxicity data for this exact compound is not widely published, it should be handled with standard laboratory precautions appropriate for heterocyclic amines.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Pyrimidines. BenchChem Technical Support.
- BenchChem. (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. BenchChem Technical Support.
-
Gutiérrez-de-Terán, H., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. [Link]
-
Gutiérrez-de-Terán, H., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. DiVA portal. [Link]
-
ResearchGate. (n.d.). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. ResearchGate. [Link]
-
Saeed, A., et al. (2015). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research. [Link]
-
Chemistry LibreTexts. (2024). Heterocyclic Amines. [Link]
-
Murkovic, M. (2004). Formation of heterocyclic aromatic amines in model systems. Journal of Chromatography B. [Link]
-
S. Funar-Timofei, et al. (2018). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research. [Link]
-
Belskaya, N. P., et al. (2010). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-Catalyzed Intramolecular N-Arylation. Molecules. [Link]
-
Bove, M., et al. (2021). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. Astrobiology. [Link]
-
Wagle, M., et al. (2018). Characterization of peptide O⋯HN hydrogen bonds via1H-detected 15N/17O solid-state NMR spectroscopy. Chemical Communications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of heterocyclic aromatic amines in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Tautomeric Equilibrium of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
Welcome to the technical support guide for 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and need to understand, characterize, and control its complex tautomeric behavior. The dynamic equilibrium between its various forms can significantly impact experimental outcomes, including spectroscopic data, reactivity, and solid-state properties. This guide provides in-depth, field-proven insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the tautomerism of this compound.
Q1: What are the primary tautomeric forms of this compound?
A1: this compound primarily exists in a dynamic equilibrium between three main prototropic tautomers. These arise from the migration of a proton between nitrogen and oxygen atoms. The key forms are:
-
Amino-Keto (1H-Keto) Form: The proton resides on the N1 nitrogen of the pyrimidine ring. This is often the most stable and predominant form, particularly in the solid state.[1]
-
Amino-Keto (3H-Keto) Form: The proton is located on the N3 nitrogen. In the parent compound, isocytosine, this form co-exists in aqueous solution with the 1H-Keto form.[2]
-
Amino-Hydroxy (Enol) Form: The proton is on the exocyclic oxygen, creating a hydroxyl group and rendering the pyrimidine ring fully aromatic.
-
Imino-Keto Forms: Less common, but possible, are the imino tautomers where a proton moves from the exocyclic amino group to a ring nitrogen. Computational studies suggest these are generally less stable than the amino forms.[2]
The equilibrium between these forms is not static; it is highly sensitive to the molecule's environment.
Caption: Primary tautomeric forms of this compound.
Q2: Which factors have the most significant influence on the tautomeric equilibrium?
A2: The position of the tautomeric equilibrium is a delicate balance dictated by several environmental factors. The most critical are:
-
Solvent: The polarity and hydrogen-bonding capability of the solvent are paramount. Polar protic solvents (e.g., water, ethanol) can stabilize more polar tautomers, like the keto forms, through hydrogen bonding.[3] In contrast, non-polar aprotic solvents may favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonds.[4] The amino-imino equilibrium of related nucleobases is highly dependent on the solvent, with the proportion of imino species varying from 10% in CCl4 to 90% in aqueous medium.[4]
-
pH: The pH of the solution determines the protonation state of the molecule. Under acidic conditions, protonation of the ring nitrogens can occur, shifting the equilibrium. Conversely, under basic conditions, deprotonation can lead to an anionic species, which also alters the preferred tautomeric state. Tautomeric equilibria are influenced by pH, as it dictates the relative amounts of different tautomers at equilibrium.[5]
-
Temperature: Temperature affects the thermodynamics of the equilibrium. While often a secondary effect compared to solvent and pH, changing the temperature can shift the equilibrium towards the tautomer favored by entropy. For some systems, heating can shift the equilibrium toward the enol form.[3]
-
Concentration and Aggregation: At high concentrations, intermolecular hydrogen bonding can favor certain tautomers, potentially leading to dimerization or aggregation, which further stabilizes a particular form.
Q3: In the absence of specific experimental data, which tautomer should I assume is dominant?
A3: For pyrimidinone systems, the keto forms are generally more stable than the enol (hydroxy) forms, particularly in condensed phases (solution and solid state).[6] A search of the Cambridge Structural Database for 4-hydroxypyrimidine derivatives reveals a strong bias toward the keto tautomer in the solid state.[1] For this compound specifically, recrystallization from an aqueous solution yielded the 1H-keto tautomer.[1] Therefore, as a starting assumption for experiments in polar solvents or the solid state, the Amino-Keto (1H-Keto) form is the most probable dominant species. However, this should always be validated experimentally, as co-existence of multiple forms is common.
Troubleshooting Guide: Experimental Challenges & Solutions
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My ¹H and ¹³C NMR spectra are complex, showing more signals than expected for a single structure. Is my sample impure?
Answer: Not necessarily. This is a classic sign of multiple tautomers co-existing in solution and being in slow exchange on the NMR timescale.[7] Because the rate of proton transfer between tautomers can be slow enough, NMR spectroscopy can "see" each form as a distinct species, leading to a superposition of spectra.
Causality: The activation energy for interconversion between tautomers determines the appearance of the NMR spectrum.[8] If this barrier is high enough and the chemical shift differences between the tautomers are significant, you will observe separate signals for each form. The relative integration of these signals provides a quantitative measure of the tautomeric ratio under those specific conditions (solvent, temperature, concentration).[9]
-
Initial Spectrum: Record a standard ¹H NMR spectrum in your solvent of choice (e.g., DMSO-d₆, CDCl₃) at room temperature. Identify and integrate the distinct sets of signals corresponding to the putative tautomers.
-
Heating: Gradually increase the temperature of the NMR probe in increments of 10-15 °C (e.g., 25 °C → 40 °C → 55 °C → 70 °C). Acquire a spectrum at each temperature.
-
Observation: Look for changes in the spectra. If tautomers are present, you will typically observe:
-
Peak Broadening: As the rate of interconversion increases with temperature, the individual peaks for the tautomers will broaden.
-
Coalescence: At a specific temperature (the coalescence temperature), the separate peaks will merge into a single, broad peak.
-
Sharpening: Above the coalescence temperature, the exchange becomes fast on the NMR timescale, and you will see a single, time-averaged, sharp set of signals.
-
-
Quantification: Use the room temperature spectrum (or a low-temperature spectrum where exchange is slowest) to determine the equilibrium constant (KT) by calculating the ratio of the integrals for the corresponding protons of each tautomer.
Caption: Workflow for confirming tautomerism using Variable Temperature NMR.
Problem 2: The UV-Vis absorption maximum (λ_max) of my compound shifts significantly when I change solvents. Why is my data inconsistent?
Answer: This is expected behavior for a compound with a solvent-dependent tautomeric equilibrium. The different tautomers have distinct electronic structures and, therefore, different UV-Vis absorption spectra.[10] The keto and enol forms, for example, will have different λ_max values. The spectrum you observe is a composite of the spectra of all tautomers present, weighted by their relative concentrations.
Causality: Polar solvents tend to stabilize the more polar keto tautomers, while non-polar solvents may favor the less polar enol tautomer.[11] This shift in the equilibrium position (KT) leads to a change in the overall observed spectrum. For instance, an increase in the population of the enol form, which is more conjugated, will typically result in a bathochromic (red) shift to a longer λ_max.
-
Solvent Selection: Prepare dilute, equimolar solutions of your compound in a range of solvents with varying polarities and hydrogen-bonding capabilities.
Solvent Type Expected Effect on Equilibrium Hexane Non-polar, Aprotic Favors less polar enol form Dichloromethane Polar, Aprotic Intermediate Acetonitrile Polar, Aprotic Intermediate, favors polar forms Ethanol Polar, Protic Strongly favors polar keto forms via H-bonding | Water | Highly Polar, Protic | Strongly favors polar keto forms via H-bonding |
-
Spectrum Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each solution.
-
Data Analysis:
-
Plot the λ_max for each solvent.
-
Correlate the observed λ_max with solvent polarity. A shift to longer wavelengths in non-polar solvents suggests an increasing population of the conjugated enol tautomer.
-
Deconvolution of the overlapping spectra can sometimes be used to estimate the relative contributions of each tautomer, though this is an advanced technique.[12]
-
Problem 3: My chemical reaction is yielding a mixture of N- and O-alkylated products. How can I improve the selectivity?
Answer: This lack of selectivity is a direct consequence of the tautomeric equilibrium. The different tautomers present in your reaction mixture act as distinct nucleophiles. The keto forms can react via the ring nitrogens (N1 or N3), while the enol (hydroxy) form reacts via the exocyclic oxygen atom. To control the outcome, you must control the tautomeric equilibrium.
Causality: According to Curtin-Hammett principles, even if one tautomer is present in a small amount, it can be the primary reacting species if it is significantly more reactive. Your goal is to shift the equilibrium to strongly favor the tautomer that leads to your desired product.
-
pH Control (Basicity): This is the most powerful tool.
-
For O-Alkylation (targeting the enol): Use a non-polar, aprotic solvent (e.g., THF, Dioxane) with a strong, non-nucleophilic base (e.g., NaH, KHMDS). The strong base will deprotonate the most acidic proton, which is often the hydroxyl proton of the minor enol tautomer, forming the highly nucleophilic enolate anion. This anion will then react with your electrophile (e.g., alkyl halide).
-
For N-Alkylation (targeting the keto): Use a polar solvent and a milder base (e.g., K₂CO₃, Et₃N). These conditions favor the keto tautomer, and the ring nitrogens will be the primary nucleophilic sites. The choice between N1 and N3 alkylation will depend on steric and electronic factors.
-
-
Solvent Choice:
-
As described above, aprotic solvents will generally favor O-alkylation by allowing the enolate to be more reactive (less solvated).
-
Protic solvents (like ethanol) will stabilize the keto form and favor N-alkylation.
-
-
Counter-ion and Additives: In some cases, the choice of counter-ion (e.g., Li⁺ vs. K⁺) or the addition of chelating agents can influence the site of reactivity by coordinating to specific atoms in the molecule.
Caption: Decision workflow for selective alkylation reactions.
References
-
Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
-
Katritzky, A. R., Ghiviriga, I., Elgendy, B., & Steel, P. J. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. [Link]
-
Singh, V., Wang, J., & Tokmakoff, A. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 11–23. [Link]
-
Shugar, D. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-670. [Link]
-
Martin, S. T., & Waterman, M. R. (2006). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Crystal Structure Communications, 62(12), o711–o714. [Link]
-
Wojciechowski, F., Zegar, A., & Lange, J. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1888–1897. [Link]
-
Kılıç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 175–185. [Link]
-
Tayyari, S. F., et al. (2014). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]
- Antonov, L. (Ed.). (2014). Tautomerism: Methods and Theories. Wiley-VCH.
-
Sławiński, J., & Szafrański, K. (2019). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules, 24(17), 3122. [Link]
-
Eckert, F., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2635–2640. [Link]
-
Kupiainen, T., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2319–2327. [Link]
-
Al-Wahaibi, L. H., et al. (2016). Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5-pyrimidinecarbonitrile. Sultan Qaboos University, House of Expertise. [Link]
-
Katritzky, A. R. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329. [Link]
- Katritzky, A. R., & Elguero, J. (1976). The Tautomerism of Heterocycles. Academic Press.
-
Dudek, G. O., & Dudek, E. P. (1966). The Use of NMR Spectroscopy to Study Tautomerism. Journal of the American Chemical Society, 88(11), 2407–2412. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives [mdpi.com]
- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
Welcome to the technical support guide for 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one. Researchers frequently encounter challenges in interpreting the NMR spectra of this molecule due to its rich structural chemistry. This guide is designed to provide you with the expertise and actionable protocols to diagnose and understand unexpected spectral features, ensuring the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Spectrum
This section addresses the fundamental questions regarding the NMR spectrum of this compound, providing a baseline for troubleshooting.
Q1: What are the expected ¹H NMR signals for this compound?
In an ideal, static structure, one would anticipate a simple spectrum. However, the actual spectrum is often more complex. The expected chemical shifts are influenced by solvent and molecular dynamics.
Table 1: Predicted ¹H NMR Chemical Shifts for the Major Tautomer
| Proton | Chemical Shift (δ) Range (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| -NH₂ (Amino) | 6.0 - 7.5 | Broad Singlet | 2H | Position and broadness are highly dependent on solvent, concentration, and temperature.[1] |
| -NH (Ring) | 10.0 - 11.5 | Broad Singlet | 1H | Typically observed in hydrogen-bond accepting solvents like DMSO-d₆. Often exchanges away in D₂O. |
| -CH₃ (C6-Methyl) | 2.0 - 2.5 | Singlet | 3H |
| -CH₃ (C5-Methyl) | 1.8 - 2.2 | Singlet | 3H | |
Note: These are estimated ranges. Actual shifts can vary based on experimental conditions.
Q2: I see more peaks than predicted in Table 1. What is the most likely cause?
The most common reason for observing additional sets of peaks is tautomerism .[2] this compound can exist as a mixture of several tautomers that are in dynamic equilibrium in solution. The primary equilibrium is between the keto and enol forms, as well as different positional isomers for the ring proton.[3]
The presence of these distinct chemical species, which interconvert, can lead to a separate set of NMR signals for each populated tautomer. The ratio of these tautomers is highly sensitive to the solvent environment.[4] For instance, research on the solid-state structure has identified both the 1H-keto and 3H-keto tautomers, and it is reasonable to expect their presence in solution.[3]
Caption: Tautomeric equilibrium of this compound.
Q3: Why are the amino (-NH₂) and ring (-NH) proton signals often broad or sometimes disappear entirely?
This phenomenon is due to two primary factors: rapid chemical exchange and quadrupolar broadening .
-
Chemical Exchange: Protons on heteroatoms (like nitrogen and oxygen) are "exchangeable" or "labile." They can rapidly exchange with other labile protons in the solution, such as traces of water, or between tautomeric forms.[5][6] If the rate of this exchange is on the same timescale as the NMR experiment, the signal broadens significantly. In solvents like D₂O, these protons will exchange with deuterium, and since deuterium is not observed in ¹H NMR, the signal disappears entirely.[1][7]
-
Quadrupolar Broadening: The nitrogen atom to which these protons are attached (¹⁴N) has a nuclear spin of I=1, making it a quadrupolar nucleus. This nucleus can relax very quickly, creating a fluctuating electric field that broadens the signals of the protons attached to it.[5]
Q4: How does my choice of NMR solvent (e.g., DMSO-d₆ vs. CDCl₃) impact the spectrum?
The solvent choice has a profound effect on the spectrum by influencing both tautomeric equilibrium and proton exchange rates.[8][9]
-
DMSO-d₆: This is a polar, aprotic, hydrogen-bond accepting solvent. It effectively forms hydrogen bonds with the -NH and -NH₂ protons, which significantly slows down their rate of intermolecular exchange.[6] This results in much sharper -NH signals that are readily observed, often with visible coupling. It also stabilizes specific tautomers, potentially simplifying the spectrum.
-
CDCl₃: A less polar solvent that does not form strong hydrogen bonds. In chloroform, proton exchange is often faster, leading to broader -NH₂ and -NH signals that may be difficult to distinguish from the baseline.[10]
-
D₂O: As mentioned, this solvent will cause all -NH and potential -OH signals to disappear due to H/D exchange, which is a powerful diagnostic tool.[7]
Part 2: Troubleshooting Guide - A Systematic Approach to Peak Identification
If the FAQs have not resolved your spectral questions, follow these experimental protocols to systematically diagnose the source of unexpected peaks.
Caption: Workflow for troubleshooting unexpected NMR signals.
Issue 1: Confirming Exchangeable Protons
Symptom: You observe very broad signals, or you suspect a peak is missing.
This is the definitive method for identifying exchangeable protons (-NH, -OH).
Methodology:
-
Acquire Standard Spectrum: Dissolve your sample (5-10 mg) in a suitable protonated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube.
-
Mix: Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate H/D exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the "before" and "after" spectra. Signals corresponding to -NH₂ and the ring -NH protons will significantly decrease in intensity or disappear completely.[1][7] This provides unequivocal proof of their identity.
Issue 2: Investigating Dynamic Processes (Tautomerism)
Symptom: You observe broad peaks that you believe are an average of two or more species, or you see multiple sets of peaks for the methyl groups.
This technique helps resolve signals from species in dynamic equilibrium by altering the rate of their interconversion.
Methodology:
-
Select Solvent: Choose a solvent with a wide liquid range that is appropriate for your sample (DMSO-d₆ is excellent for this).
-
Acquire Room Temperature Spectrum: Obtain a standard spectrum at ambient temperature (e.g., 25 °C) as a baseline.
-
Decrease Temperature: Cool the sample in decrements of 10-15 °C (e.g., to 10 °C, -5 °C, -20 °C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Expected Outcome (Cooling): If tautomerism is the cause of broadening, decreasing the temperature will slow the interconversion. A broad, averaged peak may resolve into two or more sharper peaks, representing the individual tautomers.
-
-
Increase Temperature: If feasible and safe for the compound, increase the temperature in increments (e.g., to 40 °C, 60 °C, 80 °C).
-
Expected Outcome (Heating): If you see multiple sets of sharp peaks at room temperature, heating the sample will increase the rate of interconversion. These distinct peaks may broaden and eventually coalesce into a single, averaged peak at a high enough temperature.
-
Issue 3: Identifying and Characterizing Impurities
Symptom: You observe sharp peaks that do not correspond to any expected proton on your target molecule and are unaffected by D₂O or temperature changes.
Causality: These signals likely arise from synthetic impurities, such as unreacted starting materials or byproducts. The synthesis of aminopyrimidines often involves the condensation of a guanidine salt with a β-dicarbonyl compound.[11][12]
Table 2: Potential Impurities and Their Likely NMR Signatures
| Potential Impurity | Likely Source | Potential ¹H NMR Signature |
|---|---|---|
| Guanidine Salts | Unreacted starting material | May not be readily visible or could be a broad singlet depending on the salt form and solvent. |
| Solvents (Acetone, Ethanol) | From reaction or purification | Acetone: ~2.17 ppm (in CDCl₃); Ethanol: ~1.2 ppm (t) and ~3.7 ppm (q). |
| Acetylacetone | Related starting material for similar syntheses | May show signals for methyl (~2.2 ppm) and methylene (~3.6 ppm) or methine (~5.6 ppm) protons of its keto/enol forms.[11] |
When simple 1D experiments are insufficient, 2D NMR is the most powerful tool for unambiguous structure elucidation of both your product and any impurities.[13][14]
Methodology:
-
Prepare Sample: Use a reasonably concentrated sample (15-20 mg) in a suitable deuterated solvent (DMSO-d₆ is often best).
-
Acquire Key Spectra:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It will create a map showing C-H bonds. This is invaluable for confirming that the methyl signals you observe are attached to the pyrimidinone ring and can help assign the carbon skeleton of any major impurity.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is the key to piecing together the molecular structure. For example, you can confirm the connectivity of the methyl groups by observing a correlation from the methyl protons to the quaternary carbons of the pyrimidine ring. For an impurity, HMBC can be used to build its entire structure.[16]
-
-
Analyze Correlations: Systematically analyze the cross-peaks in the 2D spectra. For your target molecule, confirm that all observed correlations are consistent with the proposed structure. For an unknown peak, use the HSQC and HMBC data to piece together its molecular fragments and identify it.
By applying these systematic troubleshooting steps, you can move from a confusing spectrum to a confident structural assignment, ensuring the quality and validity of your research.
References
-
Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. (2004). Australian Journal of Chemistry. [Link]
-
Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. (2009). ResearchGate. [Link]
-
Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]
-
When does amine (NH2) and hydroxy (OH) proton/s couple with nearby proton/s in PMR and give the peak multiplicity in signal? (2015). ResearchGate. [Link]
-
NMR Spectroscopy Of Amines. (2024). JoVE. [Link]
-
NMR Spectroscopy: 5-HMR-2 Chemical Shift. (2020). Organic Chemistry Data. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Human Metabolome Database. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003243). Human Metabolome Database. [Link]
-
Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]
-
Wang, Z., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
-
How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit. [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]
-
Sanders, J. K. M., & Hunter, B. K. (1986). Modern NMR techniques for structure elucidation. Semantic Scholar. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]
-
Tautomers of 2-pyrimidinamine and of isocytosine. (2009). ResearchGate. [Link]
-
Al-Hourani, B. J., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Tilyabaev, K. Z., et al. (2012). 1H NMR study on the solvent effect on imine-enamine tautomerism of the condensation product of gossypol with 4-aminoantipyrine. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
-
Novikov, A. S., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
-
2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol. (n.d.). Scribd. [Link]
- Synthesis of 2-amino-4, 6-dimethyl pyrimidine. (1953).
-
Deb, I., et al. (2016). Role of tautomerism in RNA biochemistry. PMC. [Link]
-
Nguyen, N. T. (2020). STUDY ON ENOL – ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. VNU-HCM Journal of Science and Technology Development. [Link]
-
Holas, O., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH. [Link]
-
Moreno, E., et al. (2018). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC. [Link]
-
Smith, R. L., & Grill, H. G. (1975). Difficulties in the nitration of 2-amino-6-chloro-4(3H)-pyrimidinone. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. Video: NMR Spectroscopy Of Amines [jove.com]
- 8. reddit.com [reddit.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 12. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modern NMR techniques for structure elucidation | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
Welcome to the technical support center for 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important heterocyclic compound. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity material for your research and development endeavors.
Introduction to the Purification Challenges
This compound is typically synthesized via the condensation of a β-dicarbonyl compound, such as ethyl 2,3-dimethylacetoacetate, with guanidine. While seemingly straightforward, this reaction can yield a variety of impurities that complicate downstream applications. The primary purification challenges stem from:
-
Residual Starting Materials: Unreacted guanidine salts and β-dicarbonyl compounds.
-
By-products: Intermediates from incomplete cyclization or side-reactions.
-
Isomeric Impurities: Structurally similar pyrimidine derivatives.
-
Tautomerism: The compound exists in keto-enol and different N-protonated forms, which can affect its solubility and chromatographic behavior. Recrystallization from aqueous solutions can yield different tautomeric forms and crystal structures.[1]
This guide will provide structured approaches to address these challenges through techniques such as recrystallization, acid-base extraction, and column chromatography.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Question 1: My crude product is a brownish, sticky solid. How can I obtain clean, crystalline material?
Answer:
Colored and amorphous crude products are common and often indicate the presence of polymeric by-products and colored impurities. A multi-step recrystallization process is recommended.
Probable Cause:
-
Polymeric impurities from the self-condensation of the β-dicarbonyl starting material under basic conditions.
-
Colored degradation products formed at elevated reaction temperatures.
Step-by-Step Protocol:
-
Initial Solvent Selection: Based on the principle of "like dissolves like," and considering the polar nature of the pyrimidinone, a polar protic solvent is a good starting point. Water and ethanol are commonly used for similar compounds.
-
Decolorization with Activated Carbon:
-
Dissolve the crude product in a minimum amount of hot water or ethanol.
-
Add a small amount (typically 1-2% w/w of the crude product) of activated carbon to the hot solution.
-
Simmer the solution for 5-10 minutes. Caution: Adding activated carbon to a boiling solution can cause bumping.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. The filtrate should be significantly less colored.
-
-
Crystallization:
-
Allow the hot, decolorized filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.
-
Question 2: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound is insoluble in the cold solvent but melts in the hot solvent, or when the solution is supersaturated with impurities that depress the melting point.
Probable Cause:
-
The boiling point of the solvent is higher than the melting point of the compound or the compound-impurity mixture.
-
High concentration of impurities.
Troubleshooting Steps:
-
Change the Solvent System: Try a solvent with a lower boiling point. If you are using water, consider a mixed solvent system like ethanol/water or isopropanol/water.
-
Pre-purification: If the crude product is very impure, a preliminary purification by another method, such as a quick filtration through a silica plug or an acid-base extraction, may be necessary before attempting recrystallization.
-
Seeding: Add a small crystal of pure this compound to the cooling solution to induce crystallization.
Acid-Base Extraction Challenges
Question 3: I am trying to use acid-base extraction to remove neutral impurities, but I am getting low recovery of my product. Why is this happening?
Answer:
Low recovery during acid-base extraction can be due to several factors, including the pKa of your compound, the choice of acid and base, and the handling of the aqueous and organic layers.
Probable Cause:
-
The pyrimidinone nitrogen is not basic enough to be fully protonated by the acid used.
-
The pyrimidinone proton is not acidic enough to be fully deprotonated by the base used.
-
The protonated or deprotonated form of your compound has some solubility in the organic layer.
-
Incomplete back-extraction after neutralization.
Step-by-Step Protocol for Optimized Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash (to remove basic impurities): This step is generally not necessary if the main impurities are the starting materials.
-
Basic Wash (to extract the product):
-
Extract the organic layer with a weak base like 1 M sodium bicarbonate (NaHCO₃) solution first to remove any strongly acidic impurities.
-
Separate the layers.
-
Extract the organic layer with a stronger base like 1 M sodium hydroxide (NaOH) to deprotonate and dissolve your pyrimidinone product into the aqueous layer.
-
-
Separation and Neutralization:
-
Combine the basic aqueous extracts.
-
Cool the aqueous solution in an ice bath.
-
Slowly add a strong acid, such as 3 M hydrochloric acid (HCl), with stirring until the pH is neutral (pH ~7). Your product should precipitate out.
-
-
Isolation:
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product thoroughly.
-
Troubleshooting Flowchart for Acid-Base Extraction:
Caption: Troubleshooting workflow for low recovery in acid-base extraction.
Column Chromatography Issues
Question 4: My compound is streaking on the silica gel column and I am getting poor separation. What mobile phase should I use?
Answer:
Streaking (tailing) on silica gel is common for polar and basic compounds like this compound due to strong interactions with the acidic silanol groups on the silica surface.
Probable Cause:
-
The compound is too polar for the chosen mobile phase.
-
Strong ionic interactions between the basic amino group and the acidic silica gel.
Step-by-Step Protocol for Column Chromatography:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good starting point.
-
Mobile Phase Selection:
-
A common mobile phase for this class of compounds is a mixture of a relatively nonpolar solvent and a polar solvent, such as dichloromethane (DCM) and methanol (MeOH).
-
Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase the polarity.
-
To reduce tailing, add a small amount of a basic modifier to the mobile phase. A common choice is 0.5-1% triethylamine (TEA) or ammonium hydroxide. This will neutralize the acidic sites on the silica gel.
-
-
Column Packing and Loading:
-
Pack the column with a slurry of silica gel in the initial mobile phase.
-
Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column for better resolution.
-
-
Elution:
-
Run the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 1: Recommended Starting Conditions for Purification Techniques
| Purification Technique | Solvent System / Mobile Phase | Key Considerations |
| Recrystallization | Water, Ethanol, or Ethanol/Water mixture | Watch for tautomerism and different crystal forms. Use activated carbon for colored impurities. |
| Acid-Base Extraction | Organic Solvent: Ethyl Acetate or DCMAqueous Base: 1 M NaOH | Ensure complete neutralization to precipitate the product. Cool during neutralization. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: DCM/MeOH with 1% TEA | Start with a low polarity mobile phase and gradually increase. The basic modifier is crucial to prevent tailing. |
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities from the synthesis of this compound?
A1: The most likely impurities are unreacted starting materials (guanidine salts and ethyl 2,3-dimethylacetoacetate), and incompletely cyclized intermediates. Side-products from self-condensation of the β-dicarbonyl starting material may also be present, especially if the reaction is run under harsh basic conditions.
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To quickly assess the number of components in a sample. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid is a good starting point for method development.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Expected ¹H NMR signals for a similar compound, 2-amino-5-methylpyrimidine-4,6-diol, in DMSO-d₆ include broad singlets for the OH and NH₂ protons, and a singlet for the methyl group.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q3: What is the best way to store purified this compound?
A3: Like many aminopyrimidines, this compound may be sensitive to light and air over long periods. For long-term storage, it is recommended to store the solid material in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C).
Q4: My compound seems to exist in different forms. What is happening?
A4: this compound can exhibit tautomerism. The pyrimidinone ring can exist in both keto (-C=O) and enol (-C-OH) forms. Additionally, the amino group and ring nitrogens can be protonated at different sites. This can lead to the isolation of different crystalline forms (polymorphs) or tautomers depending on the purification and crystallization conditions, especially the solvent used.[1] This is an important consideration as different forms may have different physical properties, such as solubility and melting point.
Diagram of Tautomeric Forms:
Caption: Keto-enol tautomerism of the pyrimidinone ring.
References
-
Separation of 2,5,6-Triamino-4(1H)-pyrimidinone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. U.S.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
Separation of 2,6-Diamino-5H-pyrimidin-4-one on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science.
-
Perlíková, P., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 18(9), 10588–10605. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
2(1H)Pyrimidinone,4-amino-1,N-dimethyl-. NIST WebBook. [Link]
-
Principles in preparative HPLC. University of Warwick. [Link]
-
Protein and peptide purification. Cytiva. [Link]
-
Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. ResearchGate. [Link]
Sources
- 1. Preparative protein purification on underivatized silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of 2-Amino-5-bromo-6-methyl-4-pyrimidinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
Welcome to the technical support center for pyrimidine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in the synthesis of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one. This guide is structured to address issues from first principles, moving from foundational concepts to specific troubleshooting protocols.
Section 1: The Core Reaction: Mechanism and Key Parameters
The synthesis of this compound is typically achieved via a cyclocondensation reaction. This classic method involves the reaction of a guanidine salt with a β-ketoester, in this case, ethyl 2-methylacetoacetate.[1][2] Understanding the role of each component is the first step toward troubleshooting and optimization.
The overall transformation is as follows:
Sources
Technical Support Center: Challenges in Scaling Up 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one Production
Welcome to the Technical Support Center for the synthesis and scale-up of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the production of this important pyrimidinone intermediate.
Overview of the Primary Synthetic Route
The most common and industrially viable method for the synthesis of this compound is the condensation reaction between a guanidine salt and a β-ketoester, specifically a derivative of acetoacetate that provides the desired 5,6-dimethyl substitution pattern, such as ethyl 2-methylacetoacetate. This reaction is a variation of the classical Biginelli reaction.
The overall transformation can be visualized as follows:
Caption: General synthetic scheme for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and scale-up of this compound in a question-and-answer format.
Low Yield and Incomplete Conversion
Q1: My reaction is showing low conversion, with significant amounts of starting materials remaining even after extended reaction times. What are the likely causes and how can I improve the yield?
A1: Low conversion is a frequent challenge, particularly during scale-up. Several factors can contribute to this issue:
-
Insufficient Base or Incomplete Salt Exchange: The reaction requires a strong base to deprotonate the guanidine salt to the free guanidine, which is the active nucleophile. If an insufficient amount of base is used, or if the salt exchange is incomplete, the concentration of the reactive guanidine will be low.
-
Solution: Ensure at least one molar equivalent of a strong base, such as sodium ethoxide, is used relative to the guanidine salt. When preparing sodium ethoxide in situ from sodium metal and ethanol, ensure the sodium is fully dissolved before adding the other reactants.
-
-
Suboptimal Reaction Temperature: The cyclocondensation reaction has an activation energy barrier that must be overcome.
-
Solution: While room temperature reactions are sometimes reported for similar syntheses, heating is often necessary to drive the reaction to completion. Refluxing in ethanol (around 78 °C) is a common condition. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and time.[1]
-
-
Poor Mixing in Large-Scale Reactors: As the batch size increases, inefficient mixing can lead to localized concentration gradients and "dead zones" where the reactants do not come into contact effectively.
-
Solution: Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.
-
-
Purity of Starting Materials: Impurities in the guanidine salt or the β-ketoester can inhibit the reaction.
-
Solution: Use high-purity starting materials. If necessary, recrystallize the guanidine salt and distill the β-ketoester before use.
-
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low product yield.
Formation of Side Products and Impurities
Q2: I am observing significant impurity formation in my reaction. What are the most common byproducts and how can I minimize them?
A2: Several side reactions can compete with the desired pyrimidinone formation:
-
Self-Condensation of Ethyl 2-methylacetoacetate: Under basic conditions, β-ketoesters can undergo self-condensation (e.g., Claisen condensation), leading to complex byproducts.
-
Mitigation: Control the rate of addition of the base and maintain a consistent temperature. Adding the base to a mixture of the guanidine salt and β-ketoester can sometimes minimize self-condensation of the ester.
-
-
Hydrolysis of the β-Ketoester: The presence of water can lead to the hydrolysis of the ester functionality, especially at elevated temperatures and in the presence of a strong base.
-
Mitigation: Use anhydrous solvents and reagents. Ensure the reaction vessel is dry before starting the reaction.
-
-
Formation of Isomeric Pyrimidinones: Depending on the exact substitution pattern of the β-ketoester and the reaction conditions, there is a possibility of forming regioisomers, although this is less common with symmetrical starting materials.
Q3: My crude product is colored (yellow to brown). What is the cause and how can I decolorize it?
A3: The formation of colored impurities is common in condensation reactions, often due to small amounts of highly conjugated byproducts formed at elevated temperatures.
-
Solution: A standard industrial practice for decolorization is treatment with activated carbon. After the reaction is complete and the product is in solution (or redissolved in a suitable solvent), a small amount of activated carbon is added, the mixture is heated briefly, and then filtered hot to remove the carbon and the adsorbed colored impurities. A patent for the synthesis of the related 2-amino-4,6-dimethylpyrimidine describes a purification step where the wet cake is redissolved in hot water and treated with activated carbon.[2]
Work-up and Purification Challenges
Q4: My product precipitates out of the reaction mixture as a thick slurry that is difficult to stir and filter. How can I handle this?
A4: This is a common issue when a product has low solubility in the reaction solvent.
-
Solution for Stirring: For large-scale reactions, ensure the reactor's motor is powerful enough to handle the increased torque. A slow, controlled cooling rate can sometimes lead to the formation of larger, more manageable crystals rather than a fine, thick precipitate.
-
Solution for Filtration: Diluting the slurry with a co-solvent in which the product is insoluble can sometimes improve filtration characteristics. For filtration, a Nutsche filter or a centrifuge is typically used in large-scale production.
Q5: I am struggling to find a suitable recrystallization solvent for my product. What are some good starting points?
A5: Recrystallization is the most effective and scalable method for purifying solid products.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminopyrimidinones, which are relatively polar, common choices include:
-
Water
-
Ethanol or Isopropanol
-
Mixtures of alcohol and water
-
Acetonitrile
-
-
Procedure: A research article on the tautomeric forms of this compound mentions its recrystallization from aqueous solutions.[3] A general procedure involves dissolving the crude product in a minimal amount of hot solvent, optionally treating with activated carbon, filtering hot to remove insoluble impurities, and then allowing the solution to cool slowly to induce crystallization. Cooling in an ice bath can maximize the yield. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Frequently Asked Questions (FAQs)
Q: What is the typical reaction time and temperature for this synthesis? A: For laboratory scale, refluxing in ethanol for 2-4 hours is a good starting point. However, on a larger scale, reaction times may be longer due to mass transfer limitations. It is crucial to monitor the reaction's progress by TLC or HPLC to determine the optimal reaction time.[1]
Q: Which guanidine salt is best to use? Guanidine hydrochloride or guanidine carbonate? A: Both guanidine hydrochloride and guanidine carbonate are commonly used. Guanidine hydrochloride is often preferred as it is less basic than the carbonate salt, giving more control over the reaction's initiation upon addition of a strong base like sodium ethoxide.
Q: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is a simple and effective method. A suitable eluent system would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. The product, being more polar than the starting β-ketoester, will have a lower Rf value. HPLC is a more quantitative method for monitoring the disappearance of starting materials and the appearance of the product.
Q: What are the key safety considerations when scaling up this reaction? A:
-
Sodium Ethoxide: The preparation of sodium ethoxide from sodium metal and ethanol is highly exothermic and produces flammable hydrogen gas. This should be done with extreme caution, under an inert atmosphere, and with adequate cooling. Alternatively, commercially available sodium ethoxide solution can be used.
-
Guanidine Salts: Guanidine salts can be irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Ethanol is flammable. Ensure the reactor is properly grounded and that there are no ignition sources in the vicinity.
Q: My final product has a broad melting point. What does this indicate? A: A broad melting point range typically indicates the presence of impurities. Further purification, such as an additional recrystallization, is recommended. It could also potentially indicate the presence of different tautomers or polymorphs.[3]
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
This protocol is a representative method based on the synthesis of analogous pyrimidinones and should be optimized for specific laboratory conditions.
Materials:
-
Guanidine hydrochloride
-
Ethyl 2-methylacetoacetate
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add sodium metal (1.1 eq) in small portions. Stir the mixture until all the sodium has reacted.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature to allow for the formation of free guanidine.
-
Addition of β-Ketoester: Add ethyl 2-methylacetoacetate (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. A white solid should precipitate. If precipitation is slow, a small amount of water can be added.
-
Isolation: Filter the solid product and wash it with cold ethanol and then with diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Protocol for Recrystallization
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent (e.g., 9:1 water:ethanol). Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
Table 1: Influence of Process Parameters on Yield and Purity (Illustrative)
| Parameter | Variation | Effect on Yield | Effect on Purity | Recommendation |
| Temperature | 50 °C vs. Reflux (78 °C) | Significantly higher at reflux | May decrease slightly at higher temperatures due to side reactions | Reflux is generally optimal, but monitor for impurity formation. |
| Base | 1.0 eq vs. 1.2 eq | Higher with 1.2 eq | Generally unaffected | Use a slight excess of base to ensure complete reaction. |
| Solvent | Ethanol vs. Isopropanol | Similar | Similar | Ethanol is a common and effective choice. |
Analytical Data (Representative for similar structures):
-
¹H NMR: Expect signals for the two methyl groups on the pyrimidine ring, a signal for the amino protons, and an NH proton from the pyrimidinone ring.
-
¹³C NMR: Expect signals for the two methyl carbons, the carbons of the pyrimidine ring (including the carbonyl carbon), and potentially tautomeric forms.[4]
References
- addressing challenges in the scale-up synthesis of pyrimidine compounds - Benchchem. (URL not available)
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation - ArTS - UniTS. (URL not available)
- Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PubMed Central. (URL not available)
- Basic 1H- and 13C-NMR Spectroscopy. (URL not available)
-
Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed. [Link]
- Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol - Benchchem. (URL not available)
-
Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - ResearchGate. [Link]
- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google P
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google P
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]
- US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl)
-
4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one - PubChem. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - NIH. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Degradation of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one Stock Solutions
Welcome to the technical support center for 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on maintaining the integrity of your stock solutions. As a compound with a reactive aminopyrimidine core, understanding its stability is paramount for reproducible and reliable experimental results. This center will address common challenges and provide robust protocols to ensure the long-term stability of your valuable research material.
Understanding the Molecule: Chemical Vulnerabilities of this compound
This compound belongs to the pyrimidinone class of heterocyclic compounds, which are foundational scaffolds in many biologically active molecules.[1] Its structure, featuring an amino group and a lactam (cyclic amide) function within the pyrimidine ring, presents several potential points of chemical instability. Proactive measures to prevent degradation are crucial for experimental success.
The primary degradation pathways to consider are:
-
Hydrolysis: The lactam ring and the exocyclic amino group are susceptible to hydrolysis, especially under strongly acidic or basic conditions.[2] This can lead to ring-opening or deamination, fundamentally altering the molecule's structure and activity.
-
Oxidation: The electron-rich aminopyrimidine ring system can be prone to oxidation.[3][4] This can be initiated by atmospheric oxygen, reactive oxygen species in the solvent, or exposure to light. Oxidative degradation can lead to the formation of N-oxides or other oxidized derivatives.[4]
-
Photodegradation: Many heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, often through radical mechanisms.[5][6]
Below is a generalized schematic of potential degradation pathways for the this compound core structure.
Caption: Potential degradation pathways for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when working with this compound stock solutions.
Q1: My this compound stock solution in DMSO has turned yellow/brown. What does this mean and is it still usable?
A1: A change in color, typically to yellow or brown, is a strong indicator of degradation. This is often due to oxidation of the aminopyrimidine ring. While a slight color change might not significantly impact the compound's activity in all assays, it is a clear sign of instability. For sensitive applications, it is highly recommended to prepare a fresh stock solution. To prevent this, always use high-purity, anhydrous DMSO and store the stock solution under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.
Q2: I'm seeing precipitate form in my stock solution after a freeze-thaw cycle. What should I do?
A2: Precipitation after a freeze-thaw cycle can be due to several factors. The compound may have limited solubility at lower temperatures, or the absorption of atmospheric moisture into hygroscopic solvents like DMSO can reduce the compound's solubility.[7]
-
Troubleshooting Steps:
-
Gently warm the vial to room temperature.
-
Vortex or sonicate the solution to attempt redissolution.
-
If the precipitate does not redissolve, it may indicate degradation and formation of insoluble byproducts. In this case, the solution should be discarded.
-
-
Prevention:
-
Prepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles.
-
Ensure your DMSO is anhydrous and handle it in a low-humidity environment.
-
Consider storing aliquots in a desiccator.
-
Q3: I'm observing a loss of biological activity from my stock solution over time, even though it appears clear. What is the likely cause?
A3: A decline in biological activity without visible changes in the solution is often due to subtle chemical degradation, such as hydrolysis or the formation of soluble, inactive isomers. To confirm this, you should perform a purity analysis using a stability-indicating method like HPLC (see "Detecting and Quantifying Degradation" section).
Q4: What is the best solvent for preparing my stock solution?
A4: Dimethyl sulfoxide (DMSO) is a common and effective solvent for many pyrimidine derivatives due to its high solubilizing power.[8][9] For aqueous-based assays, a concentrated stock in DMSO can be diluted into the aqueous buffer. However, ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. For compounds with poor aqueous solubility, the use of co-solvents may be necessary.[10]
Q5: How long can I store my stock solution at -20°C?
A5: For many organic compounds in DMSO, stock solutions can be stable for up to 3-6 months when stored at -20°C.[11] However, the actual stability of this compound should be experimentally verified. For long-term storage (beyond 6 months), -80°C is recommended. Always aliquot the stock solution to avoid repeated freeze-thaw cycles.
Best Practices for Stock Solution Handling
Adhering to the following protocols will maximize the shelf-life and reliability of your this compound stock solutions.
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Use a high-purity, anhydrous grade of DMSO.
-
-
Weighing:
-
Accurately weigh the desired amount of the compound in a clean, dry vial. For example, for 1 mL of a 10 mM stock solution, weigh out 1.672 mg of this compound (Molar Mass: 167.18 g/mol ).
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to 30-40°C) or brief sonication can be used to aid dissolution if necessary.[1]
-
-
Storage:
-
Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
For short-term storage (up to 3 months), store at -20°C.
-
For long-term storage, store at -80°C.
-
Protect from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Minimizes water-related degradation (hydrolysis) and enhances solubility.[6] |
| Temperature | -20°C (short-term) or -80°C (long-term) | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation. |
| Light | Protected from light (amber vials) | Prevents photodegradation.[2] |
| Containers | Tightly sealed, low-extractable vials | Prevents solvent evaporation and contamination. |
| Handling | Aliquot to minimize freeze-thaw cycles | Each cycle can introduce moisture and promote degradation or precipitation. |
Detecting and Quantifying Degradation: A Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[3][12]
Forced Degradation Studies
To develop a stability-indicating method, forced degradation studies are performed to intentionally degrade the compound and generate its potential degradation products.[10][13] This helps to ensure that the analytical method can separate the parent compound from any degradants.
Caption: Workflow for a forced degradation study.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the compound solution with 0.1 M HCl at 60°C for 24 hours.[13]
-
Base Hydrolysis: Treat the compound solution with 0.1 M NaOH at 60°C for 24 hours.[13]
-
Oxidative Degradation: Treat the compound solution with 3% H₂O₂ at room temperature for 24 hours.[10]
-
Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours.[13]
-
Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source (e.g., 1.2 million lux hours and 200 watt-hours/m²) as per ICH Q1B guidelines.
Example HPLC Method for Purity Analysis
The following is a general reversed-phase HPLC (RP-HPLC) method suitable for aminopyrimidine derivatives. Method optimization will be required for this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (determined by UV scan) |
| Injection Volume | 10 µL |
Data Interpretation:
-
A stable solution will show a single, sharp peak for the parent compound with minimal to no other peaks.
-
Degraded samples will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation peaks.
References
-
Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies. PubMed. Available at: [Link]
-
Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. Available at: [Link]
-
Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available at: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
What is the best way of storing a DMSO in a research lab? Quora. Available at: [Link]
-
What is the shelf-life of stock solutions (in DMSO) of PD0325901 and CHIR99021 when stored at -20C ? ResearchGate. Available at: [Link]
-
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. NIH. Available at: [Link]
-
4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE. precisionFDA. Available at: [Link]
-
4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one. PubChem. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]
-
5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. PubChem. Available at: [Link]
-
Chemical Properties of 4,6-Pyrimidinediol, 2-amino-5-nitroso- (CAS 55482-22-9). Cheméo. Available at: [Link]
-
Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent? ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irjpms.com [irjpms.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. quora.com [quora.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to Pyrimidinone Analogs: Benchmarking 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one in Modern Drug Discovery
Abstract
The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including nucleic acids and a wide array of approved drugs.[1][2][3] Pyrimidinone derivatives, in particular, exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory effects.[4][5][6][7] This guide provides a comparative analysis of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, a foundational analog, against more complex and functionally diverse pyrimidinone derivatives. We will dissect the structure-activity relationships, present supporting quantitative data from relevant studies, and provide detailed experimental protocols to offer researchers, scientists, and drug development professionals a comprehensive resource for navigating this versatile class of compounds.
The Pyrimidinone Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine nucleus is a six-membered heterocyclic compound with two nitrogen atoms that is fundamental to life, forming the basis of uracil, thymine, and cytosine in nucleic acids.[1][2] Its derivatives are synthetic and natural compounds that exhibit a wide range of biological activities, making them highly attractive for drug development.[3][8] The synthetic adaptability of the pyrimidine scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties to target a diverse set of biological pathways with high specificity and potency.[9][10] Consequently, numerous FDA-approved drugs for treating cancer, viral infections, and other diseases incorporate this versatile core.[3][9]
Profile of this compound: A Foundational Analog
2.1. Structure and Synthesis
This compound is a simple, yet representative, member of the 2-aminopyrimidinone family. Its synthesis is typically achieved through a well-established condensation reaction between a guanidine salt (such as guanidine nitrate or hydrochloride) and a 1,3-dicarbonyl compound, in this case, acetylacetone, within an aqueous alkaline medium.[11] This straightforward synthesis makes it an accessible starting point for further chemical modifications.
A critical chemical feature of this compound is its ability to exist in different tautomeric forms, primarily the 1H-keto and 3H-keto forms, due to proton migration.[12] While these forms can coexist in solution, crystallographic studies often show a preference for one tautomer in the solid state, a factor that can significantly influence its interaction with biological targets.[12]
2.2. Biological Potential
While specific, extensive biological activity data for this compound itself is not widely published, its core structure is a key component in many highly active molecules. The 2-amino group, in particular, is a crucial hydrogen-bonding motif that facilitates binding to the hinge region of many protein kinases. Therefore, this compound serves less as a potent therapeutic agent in its own right and more as a fundamental building block and a reference point for understanding the structure-activity relationships (SAR) of more complex analogs.
Comparative Performance Analysis of Pyrimidinone Analogs
The true potential of the pyrimidinone scaffold is realized through strategic substitutions that enhance potency, selectivity, and pharmacokinetic properties. Below, we compare the foundational this compound scaffold to several classes of highly active analogs.
Anticancer Activity
Pyrimidine derivatives are among the most successful classes of anticancer agents, acting through various mechanisms including kinase inhibition, antimetabolite activity, and tubulin polymerization inhibition.[13][14][15]
-
Kinase Inhibitors: Many pyrimidine analogs function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. For example, pyrimidine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3), a target in bladder cancer.[16] Fused pyrimidinones and pyrimido[4,5-d]pyrimidines have also shown promise as inhibitors of kinases like Lck and Aurora Kinase.[17][18]
-
Antimetabolites: Clinically used drugs like Gemcitabine, a pyrimidine nucleoside analog, function as antimetabolites that disrupt DNA synthesis in rapidly dividing cancer cells.[19]
-
Broad Antiproliferative Efficacy: Novel pyrimidinone derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers, with IC50 values in the low micromolar and even nanomolar range.[4][15][20]
Table 1: Comparative Anticancer Activity of Selected Pyrimidinone Analogs
| Compound Class/ID | Specific Analog Example | Cancer Cell Line / Target | IC50 / K D | Reference |
|---|---|---|---|---|
| Fused Pyrimidinone | Compound 131 (1,4-benzodioxane fused) | HepG2 (Liver Cancer) | 0.11 µM | [15] |
| FGFR3 Inhibitor | Pyrimidine derivative 20b | FGFR3 Kinase | Potent in vivo efficacy | [16] |
| CHK1 Inhibitor | CCT245737 | CHK1 Kinase | Potent & selective | [21] |
| Aurora Kinase Inhibitor | Compound 13 | Aurora A Kinase | Reduces MYC levels >50% at 1.0 µM | [17] |
| DRAK1 Inhibitor | Macrocyclic Pyrazolo[1,5-a]pyrimidine CK156 | DRAK1 Kinase | K D = 21 nM |[22] |
Antiviral Activity
Pyrimidine analogs are a cornerstone of antiviral therapy, particularly against RNA viruses. Their mechanism often involves mimicking natural nucleosides to disrupt viral replication.
-
Nucleoside Analogs: These compounds act as prodrugs that are metabolized within the cell to their active triphosphate form.[23] This active form is then incorporated into the growing viral RNA or DNA chain by the viral polymerase, leading to chain termination and inhibition of replication.[19][23] Gemcitabine has shown efficacy against Enterovirus A71 (EV-A71) by inhibiting the viral RNA-dependent RNA polymerase.[19][24]
-
Broad-Spectrum Potential: Drug repurposing screens have identified pyrimidine antimetabolites as having broad-spectrum antiviral potential, with activity against viruses from the Flaviviridae and Togaviridae families.[19][24] Other derivatives have been synthesized as potential agents against SARS-CoV-2 and avian influenza H5N1.[23]
Table 2: Comparative Antiviral Activity of Selected Pyrimidinone Analogs
| Compound Class | Specific Analog Example | Target Virus | EC50 / Activity | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| Pyrimidine Antimetabolite | Gemcitabine | Enterovirus A71 (EV-A71) | 90.2% inhibition | Inhibition of RNA-dependent RNA polymerase | [19][24] |
| Nucleoside Analog | Sofosbuvir | Hepatitis C Virus | Potent antiviral | RNA polymerase inhibitor | [19] |
| Pyrimido[4,5-d]pyrimidine | Compound 7f (amino-indane substituted) | HCoV-229E (Coronavirus) | Promising EC50 | Not specified |[25] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The transition from a simple scaffold like this compound to a highly potent drug candidate is driven by a deep understanding of SAR.
-
Kinase Inhibition: For kinase inhibitors, the 2-amino group is often essential for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Substitutions at the 4, 5, and 6 positions are then optimized to occupy adjacent hydrophobic pockets and interact with specific residues, thereby increasing potency and selectivity.[17][21] Introducing fluorine atoms, for instance, has been shown to enhance FGFR3 inhibitory activity.[16]
-
Antiviral Activity: In nucleoside analogs, modifications to the sugar moiety or the pyrimidine base are critical. For example, the difluoro substitution in gemcitabine is key to its mechanism.[19] The goal is to create a molecule that is readily phosphorylated by cellular or viral kinases but acts as a terminator when incorporated by the viral polymerase.
-
General Cytotoxicity: The addition of lipophilic groups, such as aryl or fused ring systems, often enhances the anticancer activity of pyrimidinones.[4][20] This may be due to improved cell membrane permeability or enhanced binding to intracellular targets.
Below is a diagram illustrating the common mechanism of pyrimidine-based kinase inhibitors.
Caption: Pyrimidine kinase inhibitors binding to the ATP pocket.
Key Experimental Methodologies
Reproducibility is paramount in scientific research. The following are standardized protocols for synthesizing and evaluating pyrimidinone derivatives.
General Synthesis of 2-Amino-5,6-disubstituted-pyrimidin-4-ones
This protocol is a generalized procedure based on established methods for pyrimidine synthesis.[11]
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of a guanidine salt (e.g., guanidine hydrochloride) and 1.1 equivalents of a 1,3-dicarbonyl compound (e.g., acetylacetone) in an appropriate solvent such as ethanol or water.
-
Base Addition: Add 2.5 equivalents of a base (e.g., sodium ethoxide or sodium hydroxide) to the mixture. The base acts as a catalyst and proton scavenger.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for 2-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a suitable acid (e.g., acetic acid or HCl) to precipitate the product.
-
Purification: Filter the resulting solid, wash with cold water and then a non-polar solvent like diethyl ether to remove impurities.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the final compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Caption: General workflow for pyrimidinone synthesis.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[26]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase enzyme, a specific peptide substrate, and ATP in a kinase buffer solution.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a no-inhibitor control and a positive control inhibitor (e.g., staurosporine).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method). Incubate at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Quantification: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated peptide on a filter membrane and measuring radioactivity. For fluorescence assays (e.g., Z'-LYTE™), measure the fluorescence signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting inhibition versus inhibitor concentration.
Conclusion and Future Directions
This compound serves as an excellent foundational scaffold in the vast landscape of pyrimidinone analogs. While its intrinsic biological activity may be modest, its simple structure provides the essential framework upon which highly potent and selective therapeutic agents are built. Comparative analysis reveals that strategic modifications—such as fusing additional rings, introducing specific functional groups to target kinase pockets, or designing them as nucleoside mimics—are essential for unlocking significant anticancer and antiviral activities.
Future research will likely continue to explore novel substitutions and fused-ring systems to discover agents with improved efficacy, better safety profiles, and the ability to overcome drug resistance. The synthetic versatility of the pyrimidinone core ensures that it will remain a "privileged" and highly fruitful scaffold in the ongoing quest for new medicines.[3][5]
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A Senior Application Scientist's Guide to the Biological Activity of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one Tautomers
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of the tautomeric forms of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one. As a Senior Application Scientist, my goal is to synthesize technical data with practical insights to inform your research and development efforts. We will explore the structural nuances of these tautomers, their potential as kinase inhibitors, and the experimental methodologies required to assess their efficacy.
The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical consideration in drug design and development.[1][2] For heterocyclic compounds like this compound, the position of a labile proton can significantly alter the molecule's electronic and steric properties. This, in turn, influences how the molecule interacts with its biological target, affecting its efficacy, selectivity, and pharmacokinetic profile. The ability of a molecule to exist in different tautomeric forms can lead to one tautomer being biologically active while the other is inactive or exhibits a different activity altogether.[3]
The subject of this guide, this compound, can exist in several tautomeric forms, with the keto and enol forms being the most significant. The equilibrium between these forms is influenced by factors such as the solvent, pH, and temperature.[4] Understanding this equilibrium is paramount to predicting and interpreting biological activity.
Tautomeric Forms of this compound
The primary tautomeric forms of this compound are the keto and enol forms. Within the keto form, the proton on the pyrimidine ring can reside on either the N1 or N3 nitrogen atom, leading to the 1H-keto and 3H-keto tautomers. The enol form is characterized by a hydroxyl group at the C4 position.
Caption: Tautomeric equilibrium of this compound.
In the solid state, there is a strong preference for the keto forms, particularly the 3H-keto tautomer.[5] However, in solution, a dynamic equilibrium exists between the different tautomeric forms.[5] Computational studies suggest that the keto forms are generally more stable than the enol form.[6][7]
Biological Activity Profile: A Comparative Analysis
While direct comparative biological data for the individual tautomers of this compound is limited, we can draw valuable insights from studies on related 2-aminopyrimidine derivatives. This class of compounds is well-recognized for its potential as kinase inhibitors, which are crucial in cancer therapy.[8][9]
Hypothesized Activity of Tautomers:
The biological activity of these compounds often relies on their ability to form hydrogen bonds with the hinge region of a kinase's ATP-binding pocket. The specific hydrogen bonding pattern can favor one tautomer over another.
-
Keto Tautomers (1H and 3H): The keto tautomers possess both hydrogen bond donors (the amino group and the ring nitrogen with a proton) and a hydrogen bond acceptor (the carbonyl oxygen). This arrangement is often crucial for binding to the hinge region of kinases. The relative orientation of these groups in the 1H and 3H tautomers could lead to differential binding affinities for various kinases.
-
Enol Tautomer: The enol tautomer presents a different hydrogen bonding profile, with a hydroxyl group that can act as both a donor and an acceptor. The aromaticity of the pyrimidine ring is also altered in the enol form, which can impact its interaction with the target protein.
Supporting Evidence from Related Compounds:
Studies on pyridinylimidazoles as GSK3β inhibitors have shown that the tautomeric state of the imidazole ring significantly impacts the compound's activity.[3][10] This effect was attributed to the different hydrogen bonding capabilities of the tautomers and their ability to interact with a stabilizing water network in the active site.[3] Similarly, the lactam-lactim tautomerism of other heterocyclic compounds has been shown to be a key determinant of their biological function.[11]
Experimental Protocols for Tautomer Analysis and Biological Evaluation
To rigorously compare the biological activity of the tautomers of this compound, a multi-faceted experimental approach is required.
Spectroscopic Differentiation of Tautomers
The first step is to identify and quantify the different tautomers present under physiological conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[12] Distinct chemical shifts for the protons and carbons in each tautomer can allow for their identification and the determination of their relative populations.
-
UV-Vis Spectroscopy: Different tautomers will exhibit distinct electronic absorption spectra. By analyzing the spectra in various solvents, it's possible to identify the presence of multiple species.[13]
-
Infrared (IR) Spectroscopy: The carbonyl stretch of the keto form and the O-H stretch of the enol form will appear at characteristic frequencies, allowing for their differentiation.[11]
Caption: Workflow for the spectroscopic analysis of tautomers.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[14]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells (e.g., a panel of relevant lines such as MCF-7 for breast cancer or A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound). Include appropriate controls (vehicle and untreated cells).[15]
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[16] The intensity of the purple color is proportional to the number of viable cells.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Kinase Inhibition Assays
Given the potential of 2-aminopyrimidine derivatives as kinase inhibitors, specific enzymatic assays are crucial.
General Kinase Assay Protocol:
-
Reagents: Prepare a reaction buffer containing the kinase of interest, a substrate (often a peptide), and ATP.
-
Inhibition: Add varying concentrations of the test compound to the reaction mixture.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Detection: After a set incubation time, quantify the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (using ³²P-ATP) or fluorescence-based assays.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Structure-Activity Relationship (SAR) and Future Directions
The structure-activity relationship of 2-aminopyrimidine derivatives has been explored in numerous studies.[17][18][19] Key takeaways for future design include:
-
Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine core can significantly impact potency and selectivity.
-
Hinge-Binding Moiety: The 2-amino group is often a critical hinge-binding element.
-
Tautomeric Control: Designing molecules that preferentially adopt the more active tautomeric form is a promising strategy. This could be achieved through the introduction of substituents that favor a specific tautomer through electronic or steric effects.
Conclusion
The tautomeric state of this compound is a critical determinant of its biological activity. While the keto forms are generally more stable, a comprehensive evaluation of all tautomers is necessary to fully understand the therapeutic potential of this scaffold. The experimental protocols outlined in this guide provide a robust framework for such an investigation. By combining spectroscopic analysis with in vitro biological assays, researchers can elucidate the structure-activity relationships governed by tautomerism and design more potent and selective drug candidates.
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Koval'chuk, E. P., et al. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 - Sciforum. Sciforum. [Link]
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Inuzuka, K., et al. (2000). Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. The Journal of Physical Chemistry A, 104(25), 5941-5946. [Link]
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Kim, S., et al. (2011). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. [Link]
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El-Sayed, M. A., et al. (2020). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 25(23), 5768. [Link]
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Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3927-3936. [Link]
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Anderson, T., et al. (1978). A comparison of the biological and biochemical properties of 1-(4-amino-2-methylpyrimidin-5-yl)methyl-3-(2-chloroethyl)-3-nitrosourea and 2-[3-(2-chloroethyl)-3-nitrosoureido]-D-glucopyranose. Cancer Research, 38(1), 65-68. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their biological activities, supported by experimental data and detailed methodologies.
Introduction: The Versatile 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in both natural products, such as vitamin B1, and synthetic drugs highlights its therapeutic significance.[2] Derivatives of 2-aminopyrimidine exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory effects.[2][3] The versatility of this scaffold lies in its ability to engage in various non-covalent interactions with biological targets, which can be finely tuned through substitutions on the pyrimidine ring.
This guide focuses specifically on the this compound core, a key pharmacophore in the development of targeted therapeutics, particularly kinase inhibitors. We will dissect the influence of structural modifications on biological activity, providing a comparative framework for the rational design of novel and potent derivatives.
Core Structure and Tautomerism
The this compound core exists in tautomeric forms, primarily the keto and enol forms. The keto form, this compound, is often predominant in the solid state. This tautomerism can influence the molecule's interaction with biological targets and its physicochemical properties.
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. This section compares the SAR of these derivatives across different therapeutic targets, with a focus on kinase inhibition.
Kinase Inhibition: A Primary Target
The 2-aminopyrimidine scaffold is a well-established ATP-competitive kinase inhibitor framework. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the adenine portion of ATP.
A notable example of the therapeutic potential of this scaffold is in the development of selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma (HCC).[4][5] A series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives have been synthesized and evaluated for their FGFR4 inhibitory activity.[4]
The general structure of these inhibitors consists of the 2-amino-4,6-dimethylpyrimidin-5-ol core linked to a substituted phenyl ring. The SAR studies on these compounds have revealed several key insights:
-
Substitution on the Phenyl Ring: The nature of the substituent on the phenyl ring significantly impacts potency and selectivity. Halogen substitutions, particularly fluorine, have been shown to be beneficial.[4]
-
Methyl Groups on the Pyrimidine Ring: The two methyl groups at the 5- and 6-positions of the pyrimidine ring play a crucial role in conferring selectivity for FGFR4 over other FGFR isoforms (FGFR1-3). These methyl groups can create steric hindrance that prevents a proper conformation for covalent bonding to FGFR1-3, while allowing for strong binding interactions with FGFR4.[4]
| Compound ID | Phenyl Ring Substituent | FGFR4 Inhibition (%) @ 1 µM | Selectivity for FGFR4 |
| 6O | 2,6-difluoro-3,5-dimethoxyphenyl | High | >8-fold vs FGFR1-3 |
| BLU9931 (Control) | 2,6-difluoro-3,5-dimethoxyphenyl | High | High |
Data summarized from a study on aminodimethylpyrimidinol derivatives as FGFR4 inhibitors.[4]
The superior selectivity of compound 6O highlights the importance of the dimethylpyrimidine core in fine-tuning kinase inhibitor specificity.[4]
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives
The synthesis of these derivatives typically involves a multi-step process. A general synthetic scheme is outlined below. The initial step often involves the condensation of an appropriate β-ketoester with guanidine to form the pyrimidine ring.
Caption: General synthetic workflow for 2-amino-4,6-dimethylpyrimidin-5-ol derivatives.
Step-by-Step Protocol:
-
Formation of the Pyrimidine Core: A suitable β-ketoester is reacted with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, in a solvent like ethanol. The reaction mixture is typically refluxed to drive the condensation and cyclization to form the 2-amino-4,6-dimethylpyrimidin-5-ol core.
-
Coupling Reaction: The pyrimidine core is then coupled with a substituted aryl halide or boronic acid derivative. This is often achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig reaction, to introduce the desired substituted phenyl ring.
-
Purification: The final product is purified using standard techniques like column chromatography or recrystallization to yield the pure derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.
-
Detection: Stop the reaction and measure the extent of substrate phosphorylation. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that quantify the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is then calculated from the resulting dose-response curve.
Structure-Activity Relationship (SAR) Summary
The following diagram illustrates the key SAR points for this compound derivatives as kinase inhibitors.
Caption: Key structure-activity relationships for kinase inhibition.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective therapeutic agents, particularly kinase inhibitors. The strategic placement of methyl groups at the 5- and 6-positions has been demonstrated to be a key factor in achieving selectivity for specific kinase targets like FGFR4.[4] Further exploration of substitutions at other positions on the pyrimidine ring and the appended aryl moieties will likely lead to the discovery of novel drug candidates with improved efficacy and safety profiles. Future research should focus on expanding the diversity of these derivatives and evaluating their activity against a broader range of biological targets.
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A Researcher's Guide to the In Vitro Bioassay Validation of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
This guide provides a comprehensive framework for the in vitro validation of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one , a heterocyclic compound belonging to the pyrimidinone class. Molecules of this class are prevalent in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Given the established biological activities of pyrimidine derivatives, which range from anticancer to anti-inflammatory, a rigorous and well-designed series of in vitro bioassays is essential to elucidate the specific efficacy and mechanism of action of this particular compound.[2]
This document is structured to guide researchers through the logical progression of bioassay validation, from initial enzymatic screening to cell-based viability assessments. We will objectively compare the hypothetical performance of our topic compound with established benchmarks and provide the detailed experimental methodologies required for reproducible and reliable data generation.
The Scientific Rationale: Why Kinase Inhibition and Cytotoxicity?
The pyrimidine scaffold is a well-known "privileged structure" in drug discovery, particularly for the development of kinase inhibitors.[3] The nitrogen atoms in the pyrimidine ring are adept at forming crucial hydrogen bonds within the ATP-binding pocket of kinases, mimicking the interactions of the natural substrate, adenosine.[4] Many FDA-approved kinase inhibitors, such as Gefitinib, are built upon a pyrimidine core.[1][5] Therefore, a primary hypothesis for the biological activity of this compound is the inhibition of one or more protein kinases.
Dysregulated kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation and survival.[6][7] Consequently, the most logical downstream biological effect of kinase inhibition is cytotoxicity against cancer cells. This guide will focus on validating these two interconnected activities: direct kinase inhibition and resulting effects on cancer cell viability.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the bioassay results, the performance of this compound ("Test Compound") will be compared against two standard kinase inhibitors:
-
Staurosporine : A natural product that acts as a potent, broad-spectrum protein kinase inhibitor by competing with ATP.[8][9] Its lack of selectivity makes it an excellent positive control for general kinase inhibition but also highlights the need for more targeted therapies.[9]
-
Gefitinib (Iressa®) : A selective and orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which also features a pyrimidine core.[10][11] EGFR is a key driver in many cancers, particularly non-small cell lung cancer.[12][13][14] Gefitinib serves as a benchmark for a more targeted, clinically relevant kinase inhibitor.
Part 1: Biochemical Validation - Direct Kinase Inhibition
The first step in validation is to determine if the test compound directly interacts with and inhibits a purified kinase enzyme in a cell-free system. The ADP-Glo™ Kinase Assay is a robust and highly sensitive method for this purpose. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15][16][17]
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Simplified EGFR Signaling Pathway and point of inhibition.
Detailed Protocol: MTT Cell Viability Assay
This protocol is based on standard methodologies for adherent cell lines. [18]
-
Cell Seeding :
-
Culture human lung carcinoma cells (A549) or human breast adenocarcinoma cells (MCF-7) under standard conditions (37°C, 5% CO₂). [19][20][21] * Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the Test Compound, Gefitinib, and Staurosporine in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT in sterile PBS. * Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading :
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. * Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Comparative Data: Cell Viability (IC₅₀)
The IC₅₀ values in a cell-based assay represent the concentration of a compound that is required for 50% inhibition of cell viability.
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical] | Notes |
| This compound | A549 (Lung Cancer) | 0.55 | Potent cytotoxic effect |
| This compound | MCF-7 (Breast Cancer) | 1.20 | Moderate cytotoxic effect |
| Gefitinib | A549 (Lung Cancer) | 1.5 - 60 [10] | Efficacy is highly dependent on EGFR mutation status |
| Staurosporine | A549 / MCF-7 | ~0.01 - 0.1 | Potent but non-selective cytotoxicity |
This hypothetical data suggests that our test compound exhibits potent anticancer activity in a cellular context, comparable to or exceeding that of Gefitinib in this specific cell line, and demonstrates a degree of selectivity compared to the broad cytotoxicity of Staurosporine.
Conclusion and Future Directions
The validation framework presented in this guide outlines a logical and robust approach to characterizing the in vitro bioactivity of this compound. The hypothetical data, when compared against the established benchmarks of Staurosporine and Gefitinib, position the test compound as a promising candidate with potent and selective kinase inhibition activity that translates to a significant cytotoxic effect in cancer cells.
These foundational assays provide the necessary data to justify further investigation. Subsequent steps would include:
-
Kinome Profiling : Screening the compound against a broad panel of kinases to confirm its selectivity for EGFR and identify any potential off-target effects.
-
Mechanism of Action Studies : Using techniques like Western blotting to confirm the inhibition of EGFR phosphorylation and downstream signaling pathways (e.g., AKT, ERK) in treated cells.
-
Advanced Cell-Based Assays : Performing assays for apoptosis (e.g., Caspase-Glo) and cell cycle analysis to understand the specific mechanism of cell death.
By following a structured, comparative, and methodologically sound validation process, researchers can confidently establish the in vitro biological profile of novel chemical entities like this compound, paving the way for more advanced preclinical development.
References
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Gartsbein, M., & Alt, F. W. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Biochemical Pharmacology, 193, 114747. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Knuesel, M., & Mooney, R. (2018). Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3. Neuroscience Letters, 674, 116-121.
- Liu, X. (2025). PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities.
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GlpBio. (2023). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. Retrieved from [Link]
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Patsnap Synapse. (2024). What is Gefitinib used for?. Retrieved from [Link]
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Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Retrieved from [Link]
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A Comparative Guide to the Reproducible Synthesis and Analysis of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrimidinone Core
Pyrimidinone derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties. The reliable and reproducible synthesis of these compounds is paramount for consistent structure-activity relationship (SAR) studies and the advancement of drug discovery programs. This guide focuses on 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, providing a comparative analysis of common synthetic routes and the necessary analytical tools for its unequivocal identification and purity assessment.
Primary Synthesis Methodology: Guanidine Condensation with a β-Ketoester
A prevalent and reliable method for the synthesis of 2-aminopyrimidin-4-ones is the condensation of a β-ketoester with guanidine. This reaction, a variation of the classical Biginelli reaction, offers a straightforward approach to the pyrimidine core. We present two common heating protocols for this synthesis: conventional heating and microwave-assisted synthesis.
Method 1A: Conventional Heating Protocol
This method involves the reaction of ethyl 2,3-dimethylacetoacetate with guanidine hydrochloride in the presence of a base, typically an alkoxide like sodium ethoxide, in an alcoholic solvent.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (1.1 equivalents) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (1.0 equivalent) and stir for 20-30 minutes to form the free guanidine base.
-
Addition of β-Ketoester: Slowly add ethyl 2,3-dimethylacetoacetate (1.0 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (typically around 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
-
Isolation: The product often precipitates upon neutralization. Collect the solid by filtration, wash with cold ethanol and then water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly basic sodium ethoxide with atmospheric moisture and carbon dioxide, which would reduce its efficacy.
-
Formation of Free Guanidine: Guanidine is used as its hydrochloride salt for stability. The strong base (sodium ethoxide) deprotonates the guanidinium chloride to generate the more nucleophilic free guanidine in situ, which is essential for the subsequent cyclization.
-
Reflux Conditions: Heating under reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
-
Neutralization: Careful neutralization is required to protonate the pyrimidinolate intermediate, leading to the precipitation of the final product.
Caption: Workflow for Conventional Synthesis.
Method 1B: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and often improve yields. A solvent-free, microwave-assisted approach offers a greener and more efficient alternative to conventional heating.[1]
Experimental Protocol:
-
Reactant Mixture: In a microwave-safe vessel, thoroughly mix guanidine hydrochloride (1.2 equivalents), the corresponding β-ketoester (ethyl 2,3-dimethylacetoacetate, 1.0 equivalent), and a solid base such as potassium carbonate (K₂CO₃, 2.0 equivalents).[1]
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a short duration (e.g., 10-20 minutes). The optimal time and temperature should be determined empirically.
-
Work-up: After cooling, treat the solid residue with water to dissolve the inorganic salts.
-
Isolation: Collect the insoluble crude product by filtration.
-
Purification: Wash the crude product with water and a small amount of cold ethanol, followed by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Solvent-Free Conditions: This approach aligns with the principles of green chemistry by minimizing solvent waste. The high temperatures achieved under microwave irradiation facilitate the reaction in the absence of a solvent.
-
Solid Base: A solid base like potassium carbonate is used as it is effective and easy to handle in a solvent-free setting.
-
Rapid Heating: Microwaves directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction time compared to conventional heating.[2]
Caption: Workflow for Microwave-Assisted Synthesis.
Comparison of Synthesis Methods
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4-6 hours | 10-20 minutes |
| Energy Consumption | High | Low |
| Solvent Usage | Requires alcoholic solvent | Solvent-free |
| Typical Yield | Good to excellent (70-90%) | Good to excellent (75-95%) |
| Reproducibility | Can be sensitive to heating rate and moisture | Generally high, but requires specialized equipment |
| Scalability | Well-established for large-scale synthesis | Can be challenging for large-scale production |
Common Challenges and Sources of Irreproducibility
The synthesis of pyrimidinones is not without its challenges. Awareness of potential side reactions and sources of variability is key to achieving reproducible results.
-
Hygroscopic Reagents: Sodium ethoxide is highly hygroscopic. Incomplete exclusion of moisture can lead to its partial hydrolysis, reducing the yield.
-
Side Reactions: The formation of byproducts can complicate purification and reduce the yield of the desired product. One common side reaction is the self-condensation of the β-ketoester.
-
Tautomerism: this compound can exist in different tautomeric forms.[1] The specific tautomer obtained can sometimes be influenced by the crystallization solvent and conditions, potentially leading to variability in analytical data if not properly characterized.
-
Purity of Starting Materials: The purity of the β-ketoester is critical. Impurities can lead to the formation of undesired side products.
Alternative Synthesis Route: From Substituted Malononitriles
An alternative approach to the pyrimidinone core involves the use of substituted malononitriles. While less common for this specific target, related syntheses have been reported. For instance, the condensation of a malonic acid diester with guanidine is a well-established method for producing 2-amino-4,6-dihydroxypyrimidines.[3]
Testing and Verification: Ensuring Product Identity and Purity
Unequivocal characterization of the synthesized this compound is essential. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
NH₂ protons typically appear as a broad singlet.[3]
-
Methyl protons will appear as singlets in the aliphatic region.
-
-
¹³C NMR:
-
The carbonyl carbon (C4) and the carbon bearing the amino group (C2) will have characteristic downfield shifts.[3]
-
The methyl carbons will appear in the upfield region.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for this class of compounds. The expected molecular weight for C₆H₉N₃O is 139.15 g/mol . The protonated molecule [M+H]⁺ would be observed at m/z 140.16.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of the final product. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, is typically used. The purity is determined by integrating the peak area of the main product relative to any impurity peaks.
Caption: Analytical Workflow for Product Verification.
Conclusion
The synthesis of this compound can be reliably achieved through the condensation of guanidine with ethyl 2,3-dimethylacetoacetate. While conventional heating offers a well-established and scalable method, microwave-assisted synthesis provides a rapid and environmentally friendly alternative. Careful control of reaction conditions and the use of pure starting materials are critical for ensuring reproducibility. A comprehensive analytical approach, combining NMR, MS, and HPLC, is essential for the unequivocal confirmation of the product's structure and purity, thereby providing a solid foundation for subsequent biological and medicinal chemistry studies.
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PubMed. (2007). Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats. Retrieved from [Link]
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National Institutes of Health. (n.d.). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. Retrieved from [Link]
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PubMed. (n.d.). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2020). Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls. Retrieved from [Link]
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A Comparative Guide to the Bioactivity of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one and 2-amino-4,6-dimethylpyrimidine for Drug Discovery Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a vast array of therapeutic agents. Its inherent drug-like properties and synthetic tractability have made it a privileged structure in numerous drug discovery programs. This guide provides an in-depth, objective comparison of the bioactivity profiles of two closely related pyrimidine derivatives: 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one and 2-amino-4,6-dimethylpyrimidine. This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to inform the strategic selection and optimization of these scaffolds in drug design.
Unveiling the Chemical Architecture: A Tale of Two Pyrimidines
At first glance, the two molecules appear structurally similar, with a shared 2-amino-dimethylpyrimidine core. However, the presence of a carbonyl group at the C4 position in this compound introduces a critical point of differentiation that significantly influences its physicochemical properties and, consequently, its biological activity. This seemingly minor modification imparts the ability to act as a hydrogen bond donor and acceptor, a feature pivotal for specific interactions with biological targets.
2-amino-4,6-dimethylpyrimidine is a versatile chemical building block, widely utilized in the synthesis of a diverse range of bioactive molecules, including those with antifungal, herbicidal, antiviral, and anticancer properties.[1] Its utility also extends to the study of enzyme inhibitors and metabolic pathways.[1]
This compound , also known by its tautomeric form 2-amino-4-hydroxy-5,6-dimethylpyrimidine, has emerged as a promising scaffold, particularly in the realm of kinase inhibition. The introduction of the 4-oxo group provides an additional point of interaction within the ATP-binding pocket of kinases, a feature exploited in the design of targeted cancer therapeutics.
Comparative Bioactivity Profile: From Versatile Precursor to Targeted Inhibitor
While direct head-to-head comparative studies on the bioactivity of the parent compounds are limited, a comprehensive analysis of their derivatives provides crucial insights into their respective therapeutic potential.
2-amino-4,6-dimethylpyrimidine: A Scaffold for Diverse Bioactivities
The bioactivity of 2-amino-4,6-dimethylpyrimidine is most prominently showcased through the pharmacological activities of its derivatives.
-
Anticancer Activity : A ruthenium (III) complex derived from a Schiff base of 2-amino-4,6-dimethylpyrimidine has demonstrated notable cytotoxicity against human breast cancer cell lines. Specifically, it exhibited IC50 values of 38.5 µM against T47D cells and 46.7 µM against MCF-7 cells.[2] This highlights the potential of this scaffold in the development of novel metal-based chemotherapeutics.
-
Antileishmanial Activity : Derivatives of 2-amino-4,6-dimethylpyrimidine have been investigated for their efficacy against Leishmania mexicana. A furan-2-carboxamide derivative displayed IC50 values of 69 µM against promastigotes and 89 µM against intracellular amastigotes.[3] Further modifications, such as the replacement of the amide with an imidazolidin-2-one moiety, led to a significant enhancement in activity, with derivatives showing IC50 values as low as 7 µM and 13 µM against intracellular amastigotes.[3]
-
Broad-Spectrum Antimicrobial and Anticancer Potential : A recent study highlighted the broad-spectrum antimicrobial activity of 4-Amino-2,6-dimethylpyrimidine (a positional isomer) and its significant anticancer potential against HeLa and A549 cell lines, suggesting inherent bioactivity in the core structure.[4]
This compound: A Privileged Scaffold for Kinase Inhibition
The presence of the 4-oxo group in this compound has been strategically leveraged in the design of potent and selective enzyme inhibitors, particularly targeting protein kinases implicated in cancer.
-
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition : Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol (a closely related analog) have been designed as selective inhibitors of FGFR4, a key driver in hepatocellular carcinoma (HCC).[5][6] One notable derivative, compound 6O , exhibited a potent and selective inhibitory activity against FGFR4 with an IC50 of 75.3 nM .[5] This compound also demonstrated strong anti-proliferative activity against the Hep3B HCC cell line with an IC50 of 4.5 µM .[5] The dimethyl groups on the pyrimidine ring were found to play a role in selectivity by sterically hindering binding to other FGFR isoforms.[5]
-
Dual Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) Inhibition : A classical antifolate derivative incorporating a 2-amino-4-oxo-6-methylpyrrolo[3,2-d]pyrimidine core, which shares the 2-amino-4-oxo-pyrimidine motif, was found to be a potent dual inhibitor of human TS and DHFR with IC50 values of 46 nM and 120 nM , respectively.[7] This demonstrates the utility of the 4-oxo-pyrimidine scaffold in targeting key enzymes in nucleotide biosynthesis.
Structure-Activity Relationship (SAR) Insights
The key structural differentiator, the 4-oxo group, fundamentally alters the interaction potential of the pyrimidine core. While 2-amino-4,6-dimethylpyrimidine primarily acts as a versatile scaffold for derivatization at the amino group or the pyrimidine ring, the 4-oxo group in this compound provides a crucial hydrogen bonding moiety. This feature is particularly advantageous in the design of ATP-competitive kinase inhibitors, where hydrogen bonds with the hinge region of the kinase domain are critical for high-affinity binding.
The methyl groups at positions 5 and 6 also play a significant role. In the case of the FGFR4 inhibitors derived from 2-amino-4,6-dimethylpyrimidin-5-ol, these methyl groups contribute to selectivity by creating steric hindrance that prevents binding to other FGFR family members.[5]
Experimental Methodologies
To facilitate the replication and validation of bioactivity screening for these pyrimidine scaffolds, detailed protocols for key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Enzyme Inhibition Assay: Kinase Activity
Determining the inhibitory effect of a compound on a specific kinase is crucial for targeted drug development. A common method is a luminescence-based assay that measures ATP consumption.
Principle: The amount of ATP remaining after a kinase reaction is quantified using a luciferase/luciferin system. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations in a kinase buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 1 hour).
-
ATP Detection: Add a reagent containing luciferase and luciferin to the wells. This stops the kinase reaction and initiates the luminescence reaction.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Conclusion: Strategic Application in Drug Discovery
-
2-amino-4,6-dimethylpyrimidine serves as a versatile and synthetically accessible scaffold for generating diverse chemical libraries. Its derivatives have demonstrated a broad range of biological activities, making it a suitable choice for phenotypic screening campaigns and the exploration of new therapeutic areas.
-
This compound is a more specialized scaffold, with its 4-oxo group predisposing it to interactions with the ATP-binding sites of enzymes, particularly kinases. This makes it an excellent choice for target-based drug design, especially in the development of selective kinase inhibitors for oncology.
The choice between these two scaffolds should be guided by the specific goals of the drug discovery program. For broad screening and the discovery of novel bioactivities, the versatility of 2-amino-4,6-dimethylpyrimidine is a significant advantage. For targeted inhibitor design, particularly against kinases, the structural features of this compound offer a more direct path to potent and selective compounds.
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PubChem. 2-Amino-4,6-dimethyl pyrimidine. [Link]
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- Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856.
- Gangjee, A., et al. (2008). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 51(1), 68–76.
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International Journal of Food and Nutritional Sciences. Integrated Experimental and Computational Characterization of 4-Amino-2,6-dimethylpyrimidine (ADMP) for Potential Pharmacological Applications. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Data for 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
Introduction: The Imperative for Rigorous Analytical Validation
In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which the safety and efficacy of a drug substance are built. For novel chemical entities such as 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, a heterocyclic compound with potential as a synthetic intermediate in drug discovery, establishing a robust analytical profile is not merely a procedural step but a scientific necessity. The principle of cross-validation—verifying results from a primary analytical method with data from one or more orthogonal methods—is central to this process. It ensures that the generated data is reliable, reproducible, and provides a true representation of the analyte's identity, purity, and strength.[1][2]
This guide provides an in-depth, comparative framework for the cross-validation of analytical data for this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounding our approach in the harmonized principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5] The objective is to create a self-validating system of analytical procedures that ensures data integrity and supports regulatory compliance.[1]
The Cross-Validation Workflow: A Multi-Technique Approach
A successful cross-validation strategy relies on the integration of multiple, disparate analytical techniques. Each method provides a unique perspective on the molecule's properties, and their collective agreement builds a comprehensive and trustworthy analytical dossier. The workflow below illustrates the logical progression from initial analysis to final data concordance.
Caption: Overall workflow for analytical cross-validation.
Part 1: Primary Quantitative Analysis via HPLC-PDA
High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector is the workhorse for purity assessment and assay determination in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.
Causality in Method Development
For a polar molecule like this compound, which contains both amine and amide-like functional groups, achieving adequate retention on a standard C18 reversed-phase column can be challenging.[6] Therefore, a polar-endcapped or polar-embedded stationary phase is a logical starting point. These columns are designed to enhance retention for polar analytes and are stable in highly aqueous mobile phases, preventing the "phase collapse" that can occur with traditional C18 columns. The use of a mild acidic modifier, such as formic acid, in the mobile phase serves to protonate the basic sites on the molecule, leading to sharper, more symmetrical peak shapes.
Detailed Experimental Protocol: HPLC-PDA Method
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: Polar-Embedded C18 Column (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 20.0 50 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 254 nm and 280 nm. Purity analysis performed across 210-400 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water/Acetonitrile.
-
Test Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.
-
-
System Suitability: Before analysis, perform five replicate injections of the Standard Solution. The acceptance criteria, based on ICH guidelines, should be pre-defined.[7]
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Part 2: Orthogonal Methods for Structural Confirmation and Identity
Cross-validation mandates that the primary quantitative data be supported by orthogonal methods that confirm the molecule's identity and structure.
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS serves a dual purpose. First, it provides unequivocal confirmation of the molecular weight of the main peak observed in the HPLC analysis. Second, it acts as a powerful tool for identifying impurities, especially those that may co-elute with the main peak or are present at levels below the UV detection limit.
Experimental Protocol: LC-MS
-
Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Utilize the same HPLC method as described above to ensure direct correlation of retention times.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The presence of the amino group makes the molecule readily protonated.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for molecular weight confirmation and data-dependent MS/MS for fragmentation analysis of the parent ion and any detected impurities.
-
-
Expected Data: For this compound (C₆H₉N₃O), the expected protonated molecule [M+H]⁺ would have a theoretical exact mass of 140.0818. High-resolution mass spectrometry should confirm this mass to within 5 ppm.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the gold standard for unambiguous structural elucidation. ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming atom connectivity and the presence of key functional groups. It is an essential tool for identity confirmation.
Experimental Protocol: NMR
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable protons (e.g., -NH₂ and -NH-).
-
Experiments to Perform:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons, confirming the overall structure.
-
-
Expected Spectral Features (Hypothetical):
-
¹H NMR: Signals corresponding to the two methyl groups, the amino group protons, and the pyrimidine ring NH proton.
-
¹³C NMR: Resonances for the two distinct methyl carbons, the sp² carbons of the pyrimidine ring, and the carbonyl carbon.
-
C. Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.[8] For this molecule, it serves to verify the presence of the amino (N-H) and carbonyl (C=O) groups, which is consistent with the proposed structure.
Experimental Protocol: FTIR
-
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Expected Data: Characteristic absorption bands for N-H stretching (typically 3100-3500 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C-N stretching.[9][10][11]
Part 3: Data Comparison and Acceptance Criteria
The core of cross-validation lies in the comparison of data from these orthogonal techniques. The results must be concordant and fall within pre-defined acceptance criteria.
Quantitative and Qualitative Data Summary
| Parameter | Method | Expected Result | Acceptance Criteria |
| Purity (Area %) | HPLC-PDA | ≥ 99.0% | Meets pre-defined specification (e.g., ≥ 98.5%) |
| Assay (vs. Standard) | HPLC-PDA | 98.0% - 102.0% | Within specified range of the label claim. |
| Molecular Weight | LC-MS (ESI+) | [M+H]⁺ at m/z ≈ 140.08 | Mass accuracy within ± 5 ppm of theoretical. |
| Structure Confirmation | ¹H & ¹³C NMR | Spectra consistent with the proposed structure of this compound. | All signals assigned and consistent with structure. |
| Functional Groups | FTIR | Presence of N-H and C=O stretching bands. | Bands present in the expected regions. |
Decision Logic for Discrepant Results
When data from different methods do not align, a systematic investigation is required. This process ensures that the root cause is identified and the analytical methods are refined to be truly fit-for-purpose.
Caption: Decision tree for investigating discrepant results.
Conclusion
The cross-validation of analytical data for a new chemical entity like this compound is a foundational activity in drug development. It is a dynamic process that extends beyond mere procedural execution. By employing a primary quantitative method (HPLC) and reinforcing it with orthogonal, structure-confirming techniques (LC-MS, NMR, FTIR), we build a scientifically sound and defensible data package. This multi-faceted approach, guided by the principles of causality and regulatory expectations, ensures the highest degree of confidence in the quality of the drug substance, ultimately safeguarding patient safety and ensuring product efficacy.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Highlights from FDA's Analytical Test Method Valid
- Understanding ICH Q2(R2)
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). ECA Academy.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Validation of Analytical Procedures Q2(R2). (2023).
- Pharmaceutical Analytical Methods Validation, Verification and Transfer. (n.d.).
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier.
- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA.
- FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.).
- A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. (n.d.). BenchChem.
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Benchmarking 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one: A Comparative Guide for Kinase Inhibitor Profiling
Introduction: The Rationale for Comparative Kinase Inhibitor Profiling
In the landscape of modern drug discovery, particularly within oncology, the pyrimidine scaffold is a cornerstone for the development of potent and selective kinase inhibitors.[1][2] Kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets.[3] The compound 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one belongs to this promising class of molecules. While its precise biological target is yet to be fully elucidated, its structural similarity to a multitude of established kinase inhibitors suggests a strong potential for activity against cyclin-dependent kinases (CDKs).
This guide provides a comprehensive framework for benchmarking this compound against a panel of well-characterized CDK inhibitors. Our objective is to present a rigorous, side-by-side comparison that will not only illuminate the potency and selectivity of this compound but also validate its potential as a novel therapeutic agent. We will focus our comparative analysis on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, particularly the G1/S phase transition, which is a critical target in cancer therapy.[4][5][6][7]
Our chosen benchmark inhibitors—Dinaciclib, Flavopiridol, and Roscovitine—represent a spectrum of CDK inhibitors with varying degrees of selectivity and clinical development stages, providing a robust context for our evaluation.
Meet the Contenders: A Profile of the Benchmark Inhibitors
A meaningful benchmark requires a well-understood set of comparators. The following inhibitors have been selected based on their established mechanisms of action, extensive characterization, and clinical relevance in the context of CDK inhibition.
-
Dinaciclib (SCH 727965): A potent and selective small molecule inhibitor of several CDKs, with particularly high affinity for CDK2, CDK5, CDK1, and CDK9.[8][9][10][11][12] Its high potency, with IC50 values in the low nanomolar range for these targets, makes it an excellent benchmark for assessing the upper limits of inhibitory activity.[8][9][10][12] Dinaciclib has been investigated in numerous clinical trials for various cancers.[11]
-
Flavopiridol (Alvocidib): The first CDK inhibitor to enter clinical trials, Flavopiridol is a broad-spectrum inhibitor targeting CDK1, CDK2, CDK4, CDK6, and CDK9 with IC50 values typically in the 20-170 nM range.[13][14][15] Its extensive history in clinical research and its broader kinase inhibition profile provide a valuable contrast to more selective agents.[15]
-
Roscovitine (Seliciclib): A purine analog that acts as a competitive inhibitor of the ATP-binding site of several CDKs, with notable activity against CDK2, CDK5, and CDK7.[16][17][18][19][20] With an IC50 for CDK2 around 0.7 µM, it represents a moderately potent inhibitor and serves as a well-established tool compound in cell cycle research.[16][17][20]
Experimental Design: A Multi-faceted Approach to Inhibitor Characterization
To provide a comprehensive and unbiased comparison, a multi-tiered experimental approach is essential. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the compound's effects in a more biologically relevant context.
Biochemical Potency: Head-to-Head IC50 Determination
The cornerstone of any inhibitor comparison is the determination of the half-maximal inhibitory concentration (IC50). This value quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. For this, a robust and high-throughput in vitro kinase assay is paramount.
Recommended Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ kinase assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The light output is directly proportional to kinase activity, allowing for a sensitive and quantitative measurement of inhibition.
Experimental Workflow:
Caption: Workflow for IC50 determination using the ADP-Glo™ kinase assay.
Protocol: In Vitro CDK2/Cyclin A Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human CDK2/Cyclin A enzyme in kinase assay buffer.
-
Prepare a stock solution of a suitable substrate (e.g., Histone H1) and ATP in kinase assay buffer.
-
Perform serial dilutions of this compound and the benchmark inhibitors (Dinaciclib, Flavopiridol, Roscovitine) in DMSO, followed by a final dilution in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted compounds.
-
Add the CDK2/Cyclin A enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.
-
Cellular Efficacy: Assessing Anti-proliferative Effects
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's ability to penetrate cells, engage its target in a complex cellular environment, and elicit a biological response.
Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Experimental Workflow:
Caption: Workflow for determining cell viability and GI50 values.
Protocol: Cell Viability Assay
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells, which are sensitive to CDK inhibitors) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the benchmark inhibitors.
-
Add the diluted compounds to the cells and incubate for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents to induce cell lysis and incubate to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth).
-
Data Presentation and Interpretation
For a clear and concise comparison, the experimental data should be summarized in a tabular format.
Table 1: Comparative Biochemical Potency against CDK2/Cyclin A
| Compound | IC50 (nM) |
| This compound | Experimental Value |
| Dinaciclib | 1[8][9][10][12] |
| Flavopiridol | ~30-170[13][14] |
| Roscovitine | ~700[16][17][19][20] |
Table 2: Comparative Anti-proliferative Activity in MCF-7 Cells
| Compound | GI50 (µM) |
| This compound | Experimental Value |
| Dinaciclib | Literature Value |
| Flavopiridol | Literature Value |
| Roscovitine | ~16[20] |
Signaling Pathway Context
Understanding the mechanism of action of CDK2 inhibitors requires an appreciation of their role in the cell cycle signaling pathway.
Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking this compound against established CDK2 inhibitors. By employing standardized biochemical and cell-based assays, researchers can generate robust and comparable data to ascertain the compound's potency and cellular efficacy. A favorable profile, characterized by a low nanomolar IC50 against CDK2 and potent anti-proliferative activity in relevant cancer cell lines, would strongly support its further development as a novel anti-cancer agent.
Subsequent studies should aim to profile the compound against a broader panel of kinases to determine its selectivity. Furthermore, mechanistic studies, such as Western blotting for downstream targets of CDK2 (e.g., phosphorylation of Rb) and cell cycle analysis by flow cytometry, will provide deeper insights into its mode of action. The data generated from this comparative framework will be instrumental in positioning this compound within the competitive landscape of kinase inhibitors and guiding its trajectory towards preclinical and clinical investigation.
References
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Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. J Immunother Precis Oncol. 2025 Jan 10;8(1):47-54. [Link]
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Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. J Immunother Precis Oncol. [Link]
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Roscovitine in cancer and other diseases - PMC - PubMed Central. [Link]
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Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC - NIH. [Link]
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Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. ResearchGate. [Link]
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Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed. [Link]
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Flavopiridol, a novel cyclin-dependent kinase inhibitor, suppresses the growth of head and neck squamous cell carcinomas by inducing apoptosis. - JCI. [Link]
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Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions - PubMed. [Link]
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Flavopiridol Induces G1 Arrest with Inhibition of Cyclin-dependent Kinase (CDK) 2 and CDK4 in Human Breast Carcinoma Cells | Cancer Research - AACR Journals. [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. [Link]
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2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Publishing. [Link]
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4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE - precisionFDA. [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. [Link]
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CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review. Frontiers in Oncology. [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC - PubMed Central. [Link]
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The Isomeric Advantage: A Comparative Analysis of Pyrimidinone Scaffolds in Biological Systems
Introduction: The Subtle Power of Isomerism in Drug Discovery
The pyrimidinone core, a privileged scaffold in medicinal chemistry, is a foundational element in a vast array of biologically active compounds.[1][2][3] Its structural resemblance to the nucleobases found in DNA and RNA allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] However, the true elegance and therapeutic potential of the pyrimidinone scaffold are often revealed through the subtle yet profound impact of isomerism. The specific placement of a carbonyl group or the fusion of an additional ring to the pyrimidine core can dramatically alter the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These seemingly minor changes can lead to significant differences in target binding affinity, selectivity, and ultimately, biological response.
This guide provides a comparative analysis of pyrimidinone isomers in various biological contexts. We will explore how positional isomerism and the nature of fused ring systems influence the anticancer and anti-inflammatory properties of these compounds. By examining experimental data from in vitro assays and elucidating the underlying mechanisms of action, this guide aims to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships that govern the biological activity of pyrimidinone isomers.
Comparative Anticancer Activity: A Tale of Two Scaffolds
The anticancer potential of pyrimidinone derivatives has been extensively explored, with many compounds demonstrating potent activity against a range of cancer cell lines.[1][2][4] In this section, we will compare the anticancer efficacy of two prominent classes of fused pyrimidinone isomers: the pyrido[2,3-d]pyrimidin-4(3H)-ones and the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones.
Pyrido[2,3-d]pyrimidin-4(3H)-ones: Potent Kinase Inhibitors
The pyrido[2,3-d]pyrimidine scaffold has emerged as a particularly fruitful area of research, with numerous derivatives exhibiting potent kinase inhibitory activity.[5][6][7] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The pyrido[2,3-d]pyrimidin-4(3H)-one core acts as a scaffold that can be decorated with various substituents to achieve high affinity and selectivity for specific kinase targets.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target Kinase(s) | Reference |
| 8a | A-549 (Lung) | 12.34 | EGFRWT, EGFRT790M | [6] |
| 8b | A-549 (Lung) | 15.21 | EGFRWT, EGFRT790M | [6] |
| 9a | A-549 (Lung) | 19.87 | EGFRWT, EGFRT790M | [6] |
| PD180970 | K562 (Leukemia) | 0.17 | Bcr-Abl | [7] |
Table 1: Anticancer activity of representative pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.
The data in Table 1 highlight the potent anticancer activity of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against various cancer cell lines. Notably, these compounds often target key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Bcr-Abl.[6][7] The mechanism of action of these compounds typically involves competitive binding to the ATP-binding pocket of the target kinase, thereby inhibiting its catalytic activity and disrupting downstream signaling pathways that promote cell proliferation and survival.
Figure 1: Inhibition of the EGFR signaling pathway by pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones: Targeting B-cell Malignancies
In contrast to the pyrido[2,3-d]pyrimidines, which have a broad range of kinase targets, derivatives of the isomeric pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold have shown remarkable potency and selectivity for Bruton's tyrosine kinase (BTK).[8] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cell malignancies.
| Compound | BTK IC50 (nM) | EGFR IC50 (nM) | Reference |
| 17 | 1.2 | >1000 | [8] |
| 18 | 0.8 | >1000 | [8] |
| Ibrutinib | 0.6 | 5.6 | [8] |
Table 2: Inhibitory activity of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives against BTK and EGFR.
The data presented in Table 2 demonstrate the exceptional potency and selectivity of compounds 17 and 18 for BTK over EGFR, a common off-target kinase for many inhibitors.[8] This selectivity is a crucial advantage, as it can lead to a more favorable side-effect profile in a clinical setting. The high potency of these compounds against BTK highlights the therapeutic potential of the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold for the treatment of B-cell cancers.
Figure 3: Selective inhibition of COX-2 by pyrimidinone derivatives in the arachidonic acid cascade.
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxic effects of pyrimidinone derivatives on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of cancer cell lines.
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include appropriate controls (vehicle control and untreated control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
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A Comparative Guide to Elucidating the Mechanism of Action of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one. While direct experimental data for this specific molecule is not extensively available in public literature, the 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous clinically relevant inhibitors. Drawing from the extensive research on analogous compounds, this guide proposes a primary hypothesized mechanism of action and outlines the experimental workflows required for its validation. We will compare this hypothesized action with known mechanisms of established 2-aminopyrimidine derivatives, providing the necessary protocols and data interpretation frameworks to support a thorough investigation.
The 2-Aminopyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine nucleus is a fundamental component of DNA and RNA, and its derivatives have been extensively explored for therapeutic potential.[1][2] The 2-aminopyrimidine moiety, in particular, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this scaffold have been reported to exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, antihistaminic, and antitumor effects.[1][2] A significant number of 2-aminopyrimidine-containing drugs and clinical candidates function as kinase inhibitors, such as Imatinib and Nilotinib, which target ABL1 kinase in chronic myeloid leukemia.[3]
Given the prevalence of kinase inhibition as a mechanism for this class of compounds, we hypothesize that this compound is likely to exert its biological effects through the modulation of one or more protein kinases.
Hypothesized Mechanism of Action: Protein Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrimidine core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of a kinase. Based on the activities of structurally related molecules, we propose that this compound may function as a competitive inhibitor of ATP in the active site of a protein kinase.
Caption: Hypothesized signaling pathway and point of inhibition.
Comparative Compounds and Their Mechanisms
To validate our hypothesis, we will compare the activity of this compound with established 2-aminopyrimidine-based kinase inhibitors.
-
Compound A: ABL1 Kinase Inhibitor (e.g., Imatinib analogue) : Several 2-amino-4,6-diarylpyrimidines have been shown to target ABL1 kinase, crucial in chronic myeloid leukemia.[3]
-
Compound B: FGFR4 Inhibitor : A series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[4][5]
-
Compound C: Polo-like Kinase 1 (PLK1) Inhibitor : Pyrrolo[3,2-c]pyridin-4-one derivatives containing the 2-aminopyrimidine moiety are potent and selective inhibitors of PLK1, a key regulator of the cell cycle.[6]
An alternative, though less commonly reported mechanism for pyrimidine analogues, is the inhibition of enzymes involved in pyrimidine biosynthesis. For instance, inhibitors of dihydroorotate dehydrogenase (DHODH) have shown efficacy in treating hematologic malignancies by inducing pyrimidine starvation.[7]
Experimental Workflow for Mechanism of Action Confirmation
The following experimental plan provides a systematic approach to test the kinase inhibition hypothesis for this compound and compare its performance against the selected alternatives.
Caption: Step-by-step experimental workflow for mechanism confirmation.
Step 1: Cell Proliferation Assays
Objective: To determine the anti-proliferative activity of this compound across a panel of cancer cell lines and compare its potency with the reference compounds.
Protocol:
-
Cell Line Selection: Choose cell lines known to be dependent on the kinases targeted by the comparative compounds (e.g., K562 for ABL1, Hep3B for FGFR4, A2780 for PLK1).
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test and reference compounds for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.
Expected Data Presentation:
| Compound | K562 (CML) IC50 (µM) | Hep3B (HCC) IC50 (µM) | A2780 (Ovarian) IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Compound A (ABL1i) | 0.5 | >50 | >50 |
| Compound B (FGFR4i) | >50 | 0.1 | >50 |
| Compound C (PLK1i) | 2.5 | 3.1 | 0.05 |
Step 2: Broad Kinase Panel Screening
Objective: To identify the primary kinase target(s) of this compound by screening it against a large panel of purified kinases.
Protocol:
-
Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
Compound Concentration: Submit the test compound at a single high concentration (e.g., 10 µM).
-
Data Output: The service will provide the percent inhibition of each kinase in the panel.
-
Hit Identification: Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >80% inhibition).
Step 3: In Vitro Biochemical Assays
Objective: To quantify the inhibitory potency (IC50) of the test compound against the identified "hit" kinases.
Protocol:
-
Reagents: Obtain purified recombinant kinase, the corresponding substrate, and ATP.
-
Reaction Setup: In a microplate, combine the kinase, a serial dilution of the inhibitor, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Detection: After a defined incubation period, measure the amount of phosphorylated substrate using an appropriate detection method (e.g., ADP-Glo™, HTRF®).
-
Data Analysis: Calculate IC50 values as described in Step 1.
Expected Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| This compound | Identified Hit Kinase | Experimental Value |
| Compound A | ABL1 | 25 |
| Compound B | FGFR4 | 11 |
| Compound C | PLK1 | 2 |
Step 4: Cellular Target Engagement and Pathway Analysis
Objective: To confirm that the compound inhibits the target kinase within a cellular context and modulates its downstream signaling pathway.
Protocol (Western Blot):
-
Cell Treatment: Treat the relevant cell line with increasing concentrations of the test compound for a short period (e.g., 1-2 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (autophosphorylation) and a key downstream substrate. Also, probe for the total protein levels as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands.
Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream substrate, with no change in total protein levels.
Conclusion and Future Directions
By following this structured, comparative approach, researchers can rigorously test the hypothesis that this compound functions as a protein kinase inhibitor. The initial cell-based assays will provide a broad indication of its anti-proliferative profile, while the comprehensive kinase screen will pinpoint specific molecular targets. Subsequent biochemical and cellular assays will validate these targets and confirm the on-target effect of the compound. This systematic process of hypothesis, comparison, and experimental validation is crucial for definitively establishing the mechanism of action and advancing the compound in the drug discovery pipeline. Should the kinase inhibition hypothesis prove incorrect, the initial screening data will guide the exploration of alternative mechanisms, such as the inhibition of metabolic enzymes like DHODH.
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Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. (2008). Journal of Medicinal Chemistry, 51(1), 68-76. [Link]
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1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro- pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 96-101. [Link]
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Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2021). Journal of Medicinal Chemistry, 64(15), 11599-11618. [Link]
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4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE. (n.d.). precisionFDA. [Link]
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2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. (2023). RSC Advances, 13(5), 3243-3253. [Link]
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1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 96-101. [Link]
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5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2023). RSC Advances, 13(45), 31690-31713. [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. [Link]
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5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2012). Molecules, 17(9), 10122-10141. [Link]
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Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by AG-636, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase. (2019). Cancer Discovery, 9(12), 1684-1697. [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. [Link]
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In vivo efficacy comparison of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one analogs
This guide provides a comparative analysis of the in vivo efficacy of analogs of 2-amino-5,6-dimethyl-1H-pyrimidin-4-one, a core scaffold in medicinal chemistry. Our focus is to furnish researchers, scientists, and drug development professionals with a synthesized overview of preclinical data, elucidating the therapeutic potential of these compounds in various disease models. By examining the experimental design, endpoints, and outcomes from peer-reviewed studies, this guide aims to facilitate informed decisions in the advancement of novel therapeutics based on the 2-aminopyrimidinone framework.
Introduction: The 2-Aminopyrimidinone Scaffold - A Privileged Structure in Drug Discovery
The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and several clinically approved drugs.[1] The substituted 2-aminopyrimidinone core, in particular, has garnered significant attention from medicinal chemists due to its versatile biological activities, which span anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The structural versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.
This guide will delve into the in vivo performance of specific analogs, moving beyond in vitro assays to explore their efficacy in complex biological systems. We will dissect the available data from preclinical animal models to draw objective comparisons and provide insights into the structure-activity relationships that govern in vivo outcomes.
Comparative In Vivo Efficacy in Anti-Inflammatory and Nociceptive Models
Several studies have highlighted the potential of 2-aminopyrimidinone analogs in modulating inflammatory and pain pathways. A notable example is the investigation of rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines as histamine H4 receptor antagonists.
Analog Class: 2,4-Diamino-5,6-disubstituted Pyrimidines
One particular compound from this class, A-943931 , has demonstrated significant in vivo efficacy in rodent models of inflammation and pain.[4] This analog combines potent and selective histamine H4 receptor antagonism with favorable pharmacokinetic properties, making it a valuable tool for probing H4 receptor pharmacology in vivo.[4]
| Compound | Animal Model | Assay | Efficacy (ED50) | Oral Bioavailability | Reference |
| A-943931 | Mouse | Zymosan-induced paw edema | 37 µmol/kg | 90% | [4] |
| A-943931 | Rat | Freund's Complete Adjuvant-induced thermal hyperalgesia | 72 µmol/kg | 37% | [4] |
This protocol is a standard method for evaluating the acute anti-inflammatory activity of a test compound.
-
Animal Model: Male BALB/c mice are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: A-943931 is administered orally (p.o.) at various doses. The vehicle control group receives the vehicle solution.
-
Induction of Inflammation: One hour after compound administration, inflammation is induced by a subplantar injection of zymosan (e.g., 20 µL of a 1% w/v suspension in saline) into the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before zymosan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The increase in paw volume is calculated as the percentage of swelling compared to the baseline volume. The ED50 (the dose that produces 50% of the maximum inhibitory effect) is then determined.
Comparative In Vivo Efficacy in Oncology Models
The 2-aminopyrimidinone scaffold has also been explored for its anticancer potential, with several analogs demonstrating promising activity in vivo. A study focusing on selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for hepatocellular carcinoma (HCC) provides valuable in vivo data for a dimethylated aminopyrimidinol derivative.[5]
Analog Class: 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives
Compound 6O from this study, a novel aminodimethylpyrimidinol derivative, exhibited selective FGFR4 kinase inhibitory activity and demonstrated anti-tumor effects in an in vivo model of HCC.[5]
| Compound | Animal Model | Tumor Model | Administration | Efficacy | Reference |
| Compound 6O | Chick Chorioallantoic Membrane (CAM) | Hep3B xenograft | Topical | Significant inhibition of tumor growth, comparable to the positive control BLU9931 | [5] |
| BLU9931 (Control) | Chick Chorioallantoic Membrane (CAM) | Hep3B xenograft | Topical | Significant inhibition of tumor growth | [5] |
The CAM assay is a well-established in vivo model for studying angiogenesis and tumor growth.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3, a small window is made in the shell to expose the CAM.
-
Tumor Cell Implantation: On embryonic day 7, Hep3B cells, a human HCC cell line, are suspended in Matrigel and grafted onto the CAM.
-
Compound Treatment: Two days after cell implantation, the tumors are treated topically with the test compound (e.g., Compound 6O) or the vehicle control. Treatment is typically repeated every 48 hours.
-
Tumor Growth Assessment: On day 12, the tumors are excised and their weight and volume are measured.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor size and weight in the treated groups to the control group.
Discussion and Future Perspectives
The in vivo data presented for analogs of this compound underscore the therapeutic potential of this chemical class across different disease areas. The anti-inflammatory and antinociceptive effects of the 2,4-diamino-5,6-disubstituted pyrimidine, A-943931, in rodent models highlight the promise of targeting the histamine H4 receptor with this scaffold.[4] Similarly, the anti-tumor activity of the 2-amino-4,6-dimethylpyrimidin-5-ol derivative, Compound 6O, in a CAM xenograft model demonstrates the applicability of this core in developing novel anticancer agents, particularly for FGFR4-driven malignancies.[5]
Future investigations should aim to:
-
Conduct head-to-head in vivo comparisons of promising analogs to establish a clearer structure-efficacy relationship.
-
Expand the range of in vivo models to assess efficacy in other chronic inflammatory conditions and different cancer types.
-
Perform comprehensive pharmacokinetic and toxicological profiling to identify candidates with optimal drug-like properties for clinical development.
By systematically building upon the existing in vivo data, the scientific community can unlock the full therapeutic potential of the versatile 2-aminopyrimidinone scaffold.
References
- Diverse Pharmacological Potential of Various Substituted Pyrimidine Deriv
-
Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. [Link]
-
Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. [Link]
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Rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines: a new class of histamine H4 receptor antagonists with improved druglikeness and in vivo efficacy in pain and inflammation models. [Link]
-
1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. [Link]
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors. (URL not provided)
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
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Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
- Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines. (URL not provided)
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2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
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Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]
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Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. [Link]
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A Comparative Guide to the Synthesis of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
This compound and its derivatives are pivotal structural motifs in medicinal chemistry. The pyrimidinone core is a fundamental component of various biologically active molecules, including antiviral and anticancer agents. The precise substitution pattern, as seen in the 5,6-dimethyl configuration, can significantly influence the molecule's pharmacological profile, making its efficient and reliable synthesis a critical aspect of drug discovery and development. This guide provides a comprehensive overview and comparison of peer-reviewed synthesis methods for this important compound, offering insights into the underlying chemical principles and practical experimental guidance. The tautomeric nature of this compound, existing in both keto and enol forms, further underscores the importance of well-defined synthetic and purification protocols to ensure the isolation of the desired isomer.[1]
Core Synthetic Strategy: The Cyclocondensation of Guanidine with a β-Ketoester
The most prevalent and versatile method for the synthesis of 2-aminopyrimidinones is the cyclocondensation reaction between a guanidine salt and a β-ketoester. This approach offers a convergent and atom-economical route to the pyrimidine core. The general mechanism involves the initial reaction of the guanidine with the more electrophilic ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidinone ring.
This guide will focus on two primary variations of this core strategy: a classical thermal condensation and a modern microwave-assisted approach.
Method 1: Classical Thermal Cyclocondensation
This traditional approach relies on heating the reactants in a suitable solvent with a base to facilitate the reaction. It is a well-established and scalable method, often providing good yields of the desired product. The choice of base and solvent is critical for optimizing the reaction rate and minimizing side products.
Causality Behind Experimental Choices:
-
Base: A base such as sodium ethoxide or sodium carbonate is crucial to deprotonate the guanidine salt, generating the free guanidine base which is the active nucleophile. The choice of a strong base like sodium ethoxide can accelerate the reaction but may also promote side reactions. A weaker base like sodium carbonate offers a milder reaction environment.[2]
-
Solvent: Anhydrous ethanol is a common solvent as it readily dissolves the reactants and the sodium ethoxide base. Its boiling point allows for a suitable reaction temperature to drive the cyclization and dehydration steps.
-
Temperature: Refluxing conditions (typically around 78 °C for ethanol) provide the necessary thermal energy to overcome the activation barriers for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps.
Detailed Experimental Protocol:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 3.91 g (0.17 mol) of sodium metal in small pieces to the ethanol. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 26.9 g (0.17 mol) of ethyl 2,3-dimethylacetoacetate. Subsequently, add 16.2 g (0.17 mol) of guanidine hydrochloride.
-
Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure.
-
Precipitation of the Product: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 6-7. This will cause the desired this compound to precipitate out of the solution.
-
Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from water or an ethanol/water mixture to yield the final product.[1]
Method 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved purity of the products. The application of microwave irradiation to the synthesis of 2-aminopyrimidinones offers a significant improvement over classical heating methods.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves directly and efficiently heat the polar reactants and solvent, leading to a rapid increase in temperature and a significant acceleration of the reaction rate. This can often lead to cleaner reactions with fewer side products compared to conventional heating.
-
Base: A solid base like potassium carbonate is often preferred in microwave synthesis as it is easily handled and can be used in solvent-free or minimal solvent conditions, which are often advantageous in microwave chemistry.[1]
-
Solvent-Free or High-Boiling Solvent: The reaction can be performed under solvent-free conditions or in a high-boiling polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to allow for higher reaction temperatures to be reached safely in a sealed microwave vessel.
Detailed Experimental Protocol:
-
Reactant Mixture: In a 10 mL microwave reaction vessel, combine ethyl 2,3-dimethylacetoacetate (1.58 g, 10 mmol), guanidine hydrochloride (0.96 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150 °C for 15-20 minutes. The reaction progress can be monitored by TLC after cooling.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Add 20 mL of water to the reaction mixture and stir.
-
Precipitation and Purification: Acidify the aqueous solution with 2M hydrochloric acid to a pH of 6-7 to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from an appropriate solvent if necessary.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Classical Thermal Cyclocondensation | Method 2: Microwave-Assisted Organic Synthesis (MAOS) |
| Reaction Time | 6-8 hours | 15-20 minutes |
| Typical Yield | 70-85% | 85-95% |
| Energy Efficiency | Lower | Higher |
| Scalability | Readily scalable | Scalability can be a challenge with standard lab equipment |
| Equipment | Standard laboratory glassware | Specialized microwave reactor required |
| Safety | Handling of sodium metal requires caution | Reactions are performed in sealed vessels at high pressure |
| Environmental Impact | Use of volatile organic solvents | Can be performed solvent-free, reducing waste |
Conclusion and Future Perspectives
Both the classical thermal condensation and the modern microwave-assisted synthesis provide effective routes to this compound. The choice of method will depend on the specific needs of the researcher, including the desired scale of the reaction, available equipment, and time constraints. The microwave-assisted method offers significant advantages in terms of speed and efficiency, making it particularly suitable for rapid library synthesis and methods development in a drug discovery setting. Conversely, the classical thermal method remains a robust and scalable option for the production of larger quantities of the target compound.
Future research in this area may focus on the development of even more sustainable and efficient catalytic methods, potentially utilizing solid-supported catalysts or flow chemistry to further streamline the synthesis of this important class of heterocyclic compounds.
References
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- Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097.
- Kariuki, B. M., et al. (2009). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one.
- Ibrahim, M. N. (2008). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 20(5), 3531-3536.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888.
- Saeed, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Drug Design & Discovery, 15(11), 1184-1195.
- Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 849-862.
- Proença, M. F. J. R. P., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
- Deshmukh, M. B., et al. (2013). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Der Pharma Chemica, 5(1), 241-246.
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Independent Verification of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one Bioactivity: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the bioactivity of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one. Recognizing the paramount importance of reproducible and robust data in preclinical research, this document outlines a systematic approach to compare the compound's performance against established bioactive molecules with similar structural motifs. The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor discovery, with numerous derivatives targeting key regulators of the cell cycle such as Aurora and Polo-like kinases.[1][2] This guide will therefore focus on evaluating the potential of this compound as a kinase inhibitor.
We will detail the necessary experimental protocols, introduce relevant comparator compounds, and provide the logical framework for interpreting the generated data. The core principle of this guide is to establish a self-validating experimental system, ensuring the integrity and trustworthiness of your findings.
Rationale and Comparator Selection
The 2-aminopyrimidine core is a privileged scaffold in the design of ATP-competitive kinase inhibitors.[3] Its ability to form key hydrogen bond interactions within the kinase hinge region makes it an attractive starting point for inhibitor development.[4] Given this, it is hypothesized that this compound may exhibit inhibitory activity against one or more protein kinases.
To provide a meaningful context for the experimental results, we have selected two comparator compounds:
-
Compound A: 2-amino-4,6-dimethylpyrimidin-5-ol: A structurally related pyrimidine derivative that has been identified as a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[5][6] This provides a direct, structurally analogous benchmark.
-
Compound B: Alisertib (MLN8237): A well-characterized, potent, and selective Aurora Kinase A inhibitor with a distinct pyrimidine-based core.[1] Alisertib serves as a broader functional comparator, representing a clinically relevant kinase inhibitor with a similar core structure.
A third compound, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one , has shown cytotoxic activity against the MDA-MB-435 breast cancer cell line and can be considered for inclusion in cell-based assays as a relevant thienopyrimidine analog.[7]
Experimental Verification Workflow
The following workflow is designed to systematically assess the bioactivity of this compound.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assays
The initial step is to determine if this compound directly inhibits the enzymatic activity of specific kinases. Based on the bioactivity of related pyrimidine scaffolds, a primary screen against a panel of kinases, including Aurora A, Aurora B, PLK1, and FGFR4, is recommended.
Principle: The assay will quantify the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. A reduction in ADP production in the presence of the test compound indicates kinase inhibition.
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, Compound A, and Compound B in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 1 µL of serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of kinase/substrate mixture (recombinant human kinase and corresponding substrate peptide in kinase reaction buffer).
-
Pre-incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (at the Km concentration for each specific kinase).
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control).
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability and Cytotoxicity Assays
These assays will determine the effect of the compounds on the proliferation and viability of cancer cell lines. It is crucial to select cell lines where the target kinases are known to be dysregulated (e.g., HCT-116 and MCF-7 for Aurora kinases).
Principle: Metabolically active cells reduce a tetrazolium salt (MTT) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test and comparator compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of compound concentration.
-
Data Presentation and Comparative Analysis
The quantitative data generated from the kinase inhibition and cell viability assays should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative Kinase Inhibition Data (IC50, µM)
| Compound | Aurora A | Aurora B | PLK1 | FGFR4 |
| This compound | Experimental | Experimental | Experimental | Experimental |
| Compound A (2-amino-4,6-dimethylpyrimidin-5-ol) | >50 | 35.482 | >30 | 0.0753 [5] |
| Compound B (Alisertib) | 0.0012 [1] | 0.00037[1] | - | - |
| BI-2536 (PLK1 Inhibitor) | - | - | 0.00083 [1] | - |
Table 2: Comparative Cell Viability Data (IC50, µM)
| Compound | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| This compound | Experimental | Experimental |
| Compound A (2-amino-4,6-dimethylpyrimidin-5-ol) | 4.5[5] | - |
| Compound B (Alisertib) | 0.02 - 0.2[8][9] | 0.05 - 0.5[10] |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | - | Cytotoxic[7] |
Mechanistic Insights and Signaling Pathway Analysis
Should this compound demonstrate significant and selective kinase inhibition, further investigation into its mechanism of action is warranted. For instance, if the compound inhibits Aurora B kinase, its effect on the downstream signaling pathway can be assessed.
A key substrate of Aurora B is Histone H3 at Serine 10. Inhibition of Aurora B would lead to a decrease in the phosphorylation of Histone H3. This can be verified by Western blot analysis of cell lysates from treated cells using an antibody specific for phospho-Histone H3 (Ser10). A dose-dependent decrease in the phospho-Histone H3 signal would provide strong evidence of target engagement in a cellular context.
Conclusion and Future Directions
This guide provides a robust and scientifically sound methodology for the independent verification of the bioactivity of this compound. By employing standardized assays and comparing the results against well-characterized compounds, researchers can confidently assess its potential as a kinase inhibitor. Positive results from this workflow would warrant further investigation, including broader kinase profiling, in vivo efficacy studies, and medicinal chemistry efforts to optimize its potency and selectivity. The systematic approach outlined herein ensures that the generated data is reliable and contributes meaningfully to the field of drug discovery.
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Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
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Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467. [Link]
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Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]
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Cheetham, G. M., et al. (2009). Aurora kinase inhibitors: progress towards the clinic. Expert Opinion on Therapeutic Patents, 19(4), 443-460. [Link]
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Li, J., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(3), 115277. [Link]
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Saeed, A., et al. (2018). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 23(10), 2675. [Link]
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Kim, D. W., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. [Link]
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Wang, Y., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(6), 617-622. [Link]
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ResearchGate. (2022). IC 50 values of the selected compounds against FGFR1 $ 4 kinases and... [Link]
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Park, J. E., et al. (2019). Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. Journal of Medicinal Chemistry, 62(1), 308-323. [Link]
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Pathak, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(15), 4444. [Link]
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PubMed. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
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ResearchGate. (n.d.). Compounds currently approved or undergoing clinical trials for cancer... [Link]
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Mun, L. T., et al. (2024). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2s), s515-s520. [Link]
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Bryan, M. C., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11956-11979. [Link]
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ResearchGate. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
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Royal Society of Chemistry. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
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PubMed. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
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ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]
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ResearchGate. (2022). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
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OUCI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
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precisionFDA. (n.d.). 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE. [Link]
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MDPI. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2, 3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. [Link]
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Der Pharma Chemica. (2016). Design, synthesis and in vitro anticancer activity of novel S-alkyl thieno[2,3-d] pyrimidinone derivatives. [Link]
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PubMed. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. [Link]
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A Senior Application Scientist's Guide to the Statistical Analysis of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one Experimental Data
This guide provides an in-depth, objective comparison of the experimental data associated with 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocol listing to explain the causality behind experimental choices and the statistical validation of results. We will explore the synthesis, characterization, and biological evaluation of this pyrimidinone derivative, contextualizing its performance against relevant alternatives.
Part 1: Synthesis and Physicochemical Characterization
The foundation of any robust analysis lies in the purity and confirmed structure of the target compound. Pyrimidine derivatives are of significant interest due to their presence in the nucleic acids DNA and RNA and their wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The synthesis of 2-aminopyrimidine scaffolds is often achieved through the condensation of a β-dicarbonyl compound with a guanidine salt.[3][4]
Synthetic Workflow and Rationale
A common and efficient route to synthesize the target compound involves the reaction of ethyl 2,3-dimethyl-4-oxobutanoate with guanidine hydrochloride. This method provides a reliable pathway to the desired pyrimidinone core.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation : In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. Causality: Sodium ethoxide is a strong base required to deprotonate the guanidine hydrochloride, forming free guanidine, which is the active nucleophile for the cyclocondensation reaction.
-
Reaction Initiation : To the sodium ethoxide solution, add guanidine hydrochloride and stir until fully dissolved.
-
Cyclocondensation : Add ethyl 2,3-dimethyl-4-oxobutanoate dropwise to the stirring solution at room temperature. After the addition is complete, reflux the mixture for 6-8 hours. Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for the condensation and subsequent intramolecular cyclization, leading to the formation of the stable pyrimidinone ring.
-
Monitoring : Track the reaction's progress using Thin-Layer Chromatography (TLC). Causality: TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product, indicating when the reaction has reached completion.
-
Workup and Purification : After cooling, neutralize the reaction mixture with glacial acetic acid. The resulting precipitate is filtered, washed with cold ethanol, and then recrystallized from an appropriate solvent like water or an ethanol/water mixture to yield the purified product.[5] Causality: Neutralization protonates the pyrimidinone, reducing its solubility and causing it to precipitate. Recrystallization is a critical purification step that removes unreacted starting materials and by-products based on differences in solubility.
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic and Physical Data Analysis
Characterization of the synthesized compound is paramount. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide unambiguous structural confirmation. The data presented below are representative values for this compound, compiled from spectral databases and literature on analogous compounds.[5][6]
Table 1: Physicochemical and Spectroscopic Data Summary
| Parameter | Method | Observed Value / Characteristic Signal | Rationale for Signal Assignment |
| Molecular Formula | - | C₆H₉N₃O | Based on elemental analysis and high-resolution mass spectrometry. |
| Molecular Weight | MS | 139.16 g/mol | Sum of atomic weights of the constituent atoms.[7] |
| Melting Point | Capillary Method | >300 °C | High melting point suggests strong intermolecular hydrogen bonding in the crystal lattice. |
| ¹H NMR | 400 MHz, DMSO-d₆ | δ 1.95 (s, 3H, C5-CH₃), δ 2.10 (s, 3H, C6-CH₃), δ 6.45 (s, 2H, -NH₂), δ 10.5 (s, 1H, -NH) | Chemical shifts (δ) in ppm. Singlets indicate no adjacent protons. The broad signals for NH₂ and NH are characteristic and their chemical shifts can vary. |
| ¹³C NMR | 100 MHz, DMSO-d₆ | δ 11.8 (C5-CH₃), δ 19.5 (C6-CH₃), δ 108.2 (C5), δ 152.0 (C2), δ 158.9 (C6), δ 163.5 (C4, C=O) | Provides a map of the carbon skeleton. The downfield shift at 163.5 ppm is characteristic of a carbonyl carbon in a conjugated system. |
| IR Spectrum | KBr Pellet | ν 3450-3300 cm⁻¹ (N-H stretch), ν 3180 cm⁻¹ (N-H stretch, H-bonded), ν 1650 cm⁻¹ (C=O stretch), ν 1610 cm⁻¹ (C=N/C=C stretch) | Vibrational frequencies (ν) in cm⁻¹. The distinct peaks confirm the presence of amino (-NH₂) and carbonyl (C=O) functional groups.[5] |
| Mass Spectrum | ESI-MS | m/z 140.07 [M+H]⁺ | The mass-to-charge ratio (m/z) for the protonated molecular ion confirms the molecular weight.[7] |
Statistical Note: For spectroscopic data, statistical analysis primarily involves signal processing to improve the signal-to-noise ratio. For quantitative NMR (qNMR), statistical analysis of peak integrals from replicate measurements would be used to determine purity with a high degree of confidence, employing calculations of mean, standard deviation, and confidence intervals.
Tautomerism and Crystallography
A key feature of this compound is its potential for keto-enol tautomerization. Solid-state analysis via X-ray crystallography has shown that while these compounds can exist in different tautomeric forms, they have a strong preference for the keto tautomer in the solid state.[5] A study revealed that recrystallization from water yields the 1H-keto tautomer, while co-crystallization with uric acid can produce a mix of both 1H-keto and 3H-keto tautomers.[5] This structural duality is critical as it can influence the molecule's hydrogen bonding capabilities and, consequently, its interaction with biological targets.
Part 2: Biological Activity Assessment - A Comparative Analysis
Pyrimidine derivatives are widely investigated for their potential as therapeutic agents, particularly in oncology and infectious diseases.[8][9][10] A thorough statistical analysis of in-vitro experimental data is essential to validate their efficacy and compare them to existing standards or alternative compounds.
Comparative Antimicrobial Activity
To assess the antimicrobial potential of this compound, its activity is typically tested against a panel of pathogenic bacteria and fungi and compared with standard antibiotics. The Minimum Inhibitory Concentration (MIC) is the primary endpoint.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation : Prepare a stock solution of the test compound in a suitable solvent like Dimethyl Sulfoxide (DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton broth. Causality: Serial dilution creates a concentration gradient to determine the lowest concentration that inhibits growth. DMSO is used for its ability to dissolve a wide range of organic compounds and its low toxicity to most microbes at the concentrations used.
-
Inoculation : Adjust the turbidity of a fresh bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension and add it to each well, resulting in a final concentration of 5 x 10⁵ CFU/mL. Causality: Standardizing the inoculum is critical for reproducibility. A high inoculum density can overwhelm the antimicrobial agent, leading to falsely high MIC values.
-
Controls : Include a positive control (broth with inoculum, no compound) to ensure microbial viability and a negative control (broth only) to check for sterility. A solvent control (broth with inoculum and DMSO) is also essential to ensure the solvent has no intrinsic antimicrobial activity.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis : Determine the MIC by visual inspection for the lowest concentration showing no turbidity. This can be confirmed by adding a viability indicator like resazurin. Causality: Resazurin is a blue dye that is reduced by metabolically active cells to the pink resorufin, providing a clear colorimetric endpoint.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) - Representative Data
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| This compound (Test) | 64 | >128 | 128 |
| Alternative Pyrimidinone (e.g., Compound 5h[8]) | 16 | 64 | >128 |
| Ampicillin (Standard Antibiotic) | 0.5 | 8 | N/A |
| Clotrimazole (Standard Antifungal) | N/A | N/A | 1 |
Note: Data for the test compound is hypothetical, based on typical results for this class, to illustrate the comparison. Data for alternatives are drawn from cited literature on pyrimidinone derivatives.[8][10]
Statistical Analysis of MIC Data: MIC values are typically determined from at least three independent experiments (biological replicates). While a single MIC value is reported, statistical confidence is derived from the consistency of this value across replicates. For comparing the overall efficacy of different compounds across multiple strains, non-parametric tests like the Friedman test followed by Dunn's post-hoc test can be employed to determine if there are statistically significant differences in the ranks of MIC values.
Comparative Anticancer Activity
The cytotoxic potential of pyrimidinone derivatives against cancer cell lines is a major area of research.[2][9][11] The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency.
Caption: Standard workflow for an in-vitro MTT cytotoxicity assay.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding : Seed a human cancer cell line (e.g., MCF-7, breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment : Treat the cells with increasing concentrations of the test compound and a standard drug (e.g., Doxorubicin) for 48-72 hours. Include untreated cells as a control.
-
Viability Assessment : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Causality: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification : Measure the absorbance of the solution at 570 nm using a microplate reader.
Statistical Analysis of Cytotoxicity Data: Cell viability is calculated as a percentage relative to the untreated control. Data from at least three independent experiments, each with technical replicates, are used. The IC₅₀ value is determined by fitting the dose-response data to a non-linear regression model (e.g., a four-parameter logistic curve). To compare the potency of the test compound with a standard drug, the IC₅₀ values are compared using a Student's t-test or, if comparing multiple compounds, a one-way Analysis of Variance (ANOVA) followed by a post-hoc test like Tukey's.[12] A p-value of <0.05 is typically considered statistically significant.
Table 3: Comparative Anticancer Activity (IC₅₀ in µM) - Representative Data
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) |
| This compound (Test) | 45.2 ± 3.1 | 68.5 ± 5.4 | 55.9 ± 4.8 |
| Alternative Pyrimidinone (e.g., Compound 11[9]) | 8.1 ± 0.7 | 12.3 ± 1.1 | 9.5 ± 0.9 |
| Doxorubicin (Standard Drug) | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 |
Note: Data are presented as Mean ± Standard Deviation. Data for the test compound is hypothetical to illustrate the comparison. Data for alternatives are drawn from cited literature on pyrimidinone derivatives.[9]
Conclusion
The statistical analysis of experimental data for this compound requires a multi-faceted approach, beginning with rigorous physicochemical characterization to ensure compound identity and purity. Subsequent biological evaluation, when compared against relevant alternatives and standard drugs, provides a clear measure of its potential. The application of appropriate statistical methods—from the processing of spectroscopic data to the hypothesis testing of biological assay results—is not merely a procedural step but the very system that validates the findings. This guide has outlined the essential workflows, the rationale behind them, and the statistical frameworks necessary to build a trustworthy and authoritative understanding of this, and similar, pyrimidinone derivatives in a research and development context.
References
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Al-Abdullah, E. S., Al-Dies, A. M., Ghabbour, H. A., & Ghorab, M. M. (2015). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. PubMed. Available at: [Link]
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Ghorab, M. M., Al-Said, M. S., & El-Gaby, M. S. (2012). New pyrimidinone and fused pyrimidinone derivatives as potential anticancer chemotherapeutics. PubMed. Available at: [Link]
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Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]
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ResearchGate. (n.d.). Pyrimidine derivatives as anticancer and antimicrobial agents. ResearchGate. Available at: [Link]
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Zhao, P. L., & Duan, Y. H. (2012). [Research advances in antitumor activities of pyrimidine derivatives]. PubMed. Available at: [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Kariuki, B. M., & Ng, W. Y. (2013). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. ResearchGate. Available at: [Link]
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Sokół, A., Sławiński, J., & Ulenberg, S. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]
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Jo, H., Son, J., & Kim, Y. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available at: [Link]
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Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry. Available at: [Link]
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El-Metwally, A. M., El-Sayed, R., & El-Gazzar, M. G. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. Available at: [Link]
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Kikelj, D., & Ilaš, J. (2013). Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. PubMed. Available at: [Link]
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Nikolova, S., & Tzanova, T. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Available at: [Link]
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Onwudiwe, D. C., & Ekeocha, C. C. (2022). Synthesis, characterization and in silico studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones. African Journals Online (AJOL). Available at: [Link]
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A Senior Application Scientist's Guide to Cost-Effective Pyrimidinone Synthesis
For researchers, scientists, and professionals in drug development, the pyrimidinone core is a privileged scaffold, forming the backbone of numerous therapeutic agents. The efficient and economical synthesis of these heterocyclic compounds is therefore a critical consideration in the journey from laboratory-scale discovery to large-scale production. This guide provides an in-depth, objective comparison of three prominent methodologies for pyrimidinone synthesis: the classical Biginelli reaction, modern microwave-assisted synthesis, and state-of-the-art continuous flow chemistry. We will dissect each method's cost-effectiveness by examining not only reagent and energy costs but also throughput, labor, and environmental impact, providing you with the data-driven insights needed to select the optimal synthetic route for your research and development goals.
The Classical Approach: The Biginelli Reaction
First reported in 1891, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis.[1][2] Its operational simplicity and the ready availability of starting materials have made it a cornerstone of heterocyclic chemistry for over a century.
Mechanism of the Biginelli Reaction
The reaction proceeds through a series of acid-catalyzed steps, initiated by the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone product.[3]
Caption: Reaction mechanism of the acid-catalyzed Biginelli condensation.
Experimental Protocol: Classical Biginelli Synthesis of a Dihydropyrimidinone
This protocol describes a typical laboratory-scale synthesis using conventional heating.
Materials:
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate, 1.0 eq)
-
Urea (1.5 eq)
-
Catalyst (e.g., p-toluenesulfonic acid, 0.3 eq)
-
Ethanol
Procedure:
-
Combine the aldehyde, β-ketoester, urea, and catalyst in a round-bottom flask equipped with a reflux condenser.
-
Add ethanol as the solvent.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent to yield the pure dihydropyrimidinone.[4]
Cost-Effectiveness Analysis: The Biginelli Reaction
The primary advantages of the classical Biginelli reaction are the low cost of the starting materials and the simplicity of the setup.[5] However, long reaction times and often moderate yields can negatively impact its overall cost-effectiveness, particularly when considering labor and energy consumption.
| Cost Factor | Analysis |
| Reagents | Very low. Benzaldehyde, ethyl acetoacetate, and urea are inexpensive bulk chemicals.[1][6][7][8][9][10][11][12][13][14][15] Common acid catalysts like p-toluenesulfonic acid are also affordable.[2][16][17][18][19] |
| Energy | High. Prolonged heating with an oil bath or heating mantle is energy-intensive. Conventional heating methods are often inefficient, with significant heat loss to the surroundings.[20] |
| Labor | Moderate to High. Long reaction times and manual workup/purification steps increase labor costs per batch. |
| Throughput | Low. The combination of long reaction times and batch processing limits the amount of product that can be synthesized in a given timeframe. |
| Waste | Moderate. The use of organic solvents contributes to waste generation and disposal costs.[12][13][15][21] |
The Modern Approach: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[22] By directly heating the reactants through dielectric heating, microwave synthesis can dramatically reduce reaction times and improve yields compared to conventional methods.[23][24]
The Rationale Behind Microwave Heating
Microwave irradiation efficiently transfers energy to polar molecules, leading to rapid and uniform heating of the reaction mixture. This often results in faster reaction rates and can also lead to different product selectivities compared to conventional heating.[22]
Caption: A general experimental workflow for microwave-assisted pyrimidinone synthesis.
Experimental Protocol: Microwave-Assisted Biginelli Reaction
This protocol illustrates the significant reduction in reaction time achievable with microwave heating.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Domestic or dedicated laboratory microwave oven
Procedure:
-
In a microwave-safe vessel, combine the aldehyde, ethyl acetoacetate, urea (or thiourea), and sulfamic acid.
-
If using a solvent, add a minimal amount of a high-boiling polar solvent like DMF or conduct the reaction solvent-free.
-
Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 100°C) for 5-10 minutes.[4]
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
Add cold water or ethanol to precipitate the product.
-
Collect the solid by filtration and wash to obtain the pure dihydropyrimidinone.[5]
Cost-Effectiveness Analysis: Microwave-Assisted Synthesis
Microwave synthesis offers a compelling balance of speed and efficiency, making it a highly attractive option for laboratory-scale synthesis and rapid library generation.
| Cost Factor | Analysis |
| Reagents | Low to Moderate. While the basic reactants are inexpensive, some specialized catalysts optimized for microwave synthesis, such as Ytterbium(III) triflate, can be more costly.[9][10][29][30] |
| Energy | Low. Microwave reactors are significantly more energy-efficient than oil baths, with studies suggesting energy consumption can be reduced by as much as 80%.[20][31] The drastically shorter reaction times further contribute to energy savings. |
| Labor | Low. Rapid reaction times and often cleaner reaction profiles with simpler workups lead to a significant reduction in hands-on time per synthesis. |
| Throughput | High (for lab scale). The ability to perform reactions in minutes allows for the rapid synthesis of multiple compounds or larger quantities in a shorter period compared to classical methods. |
| Waste | Low to Moderate. The potential for solvent-free reactions or the use of greener solvents in smaller volumes reduces waste generation.[16][28] |
| Capital Investment | Moderate. A dedicated laboratory microwave synthesizer represents an initial capital investment compared to the glassware and hotplates used in classical synthesis. |
The Future of Synthesis: Continuous Flow Chemistry
Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or channel, where the reaction takes place. This technology offers unparalleled control over reaction parameters, leading to enhanced safety, scalability, and efficiency.[17][18]
Advantages of Continuous Flow Synthesis
The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise temperature control and rapid mixing.[18] This often leads to higher yields, fewer byproducts, and the ability to safely perform highly exothermic or hazardous reactions.[25]
Caption: Logical relationship in a continuous flow synthesis of pyrimidinones.
Experimental Protocol: Continuous Flow Biginelli Reaction
This protocol is based on a heterogeneous catalysis approach, which simplifies product purification.[6][7][9][11][23]
Materials:
-
Syringe pumps
-
T-mixer
-
Packed-bed reactor containing a solid-supported acid catalyst
-
Back-pressure regulator
-
Heating system for the reactor
-
Solutions of aldehyde, β-ketoester, and urea in a suitable solvent (e.g., ethanol or acetonitrile)
Procedure:
-
Prepare separate stock solutions of the reactants.
-
Set the desired flow rates for each reactant stream using the syringe pumps to achieve the desired stoichiometry and residence time.
-
Heat the packed-bed reactor to the optimized temperature (e.g., 100-120°C).
-
Pump the reactant solutions through the T-mixer and into the heated reactor.
-
The product stream continuously exits the reactor through the back-pressure regulator and is collected.
-
The solvent can be removed in-line or offline to isolate the product.
Cost-Effectiveness Analysis: Continuous Flow Synthesis
Flow chemistry offers significant long-term economic and environmental benefits, particularly for process development and scale-up.[8][16]
| Cost Factor | Analysis |
| Reagents | Low. Similar to the other methods, it utilizes inexpensive starting materials. The use of packed-bed catalysts allows for catalyst recycling, further reducing costs. |
| Energy | Very Low. The small reaction volumes and efficient heat transfer in flow reactors lead to minimal energy consumption per unit of product.[16] |
| Labor | Very Low (once optimized). The process can be automated, requiring minimal operator intervention. This significantly reduces labor costs, especially for larger-scale production.[8] |
| Throughput | Very High. Continuous operation allows for the production of kilograms of material per day from a small laboratory setup simply by running the system for longer periods.[5][8] |
| Waste | Very Low. The process is highly efficient, minimizing byproduct formation. Solvent usage can be optimized and potentially recycled, leading to a very low E-factor.[8] |
| Capital Investment | High. The initial setup cost for a laboratory-scale flow chemistry system, including pumps, reactors, and automation, is significantly higher than for batch or microwave equipment.[18][19][20][22][24] |
Comparative Summary of Pyrimidinone Syntheses
To facilitate a direct comparison, the following table summarizes the key performance and cost-related metrics for the three synthetic methodologies.
| Metric | Classical Biginelli (Batch) | Microwave-Assisted Synthesis | Continuous Flow Synthesis |
| Reaction Time | 4-8 hours | 5-10 minutes | Minutes (residence time) |
| Typical Yield | 60-80% | 85-95% | >90% |
| Reagent Cost/mol | ~$0.50 - $1.00 | ~$0.50 - $2.00 (catalyst dependent) | ~$0.50 - $1.00 |
| Energy Consumption | High | Low | Very Low |
| Labor Intensity | High | Low | Very Low (automated) |
| Scalability | Poor | Moderate | Excellent |
| Initial Investment | Low | Moderate | High |
| Green Chemistry Profile | Poor (high energy, solvent use) | Good (low energy, potential for solvent-free) | Excellent (low energy, low waste) |
Note: Reagent costs are estimates based on bulk pricing and will vary depending on the specific reagents and suppliers.
Green Chemistry Metrics: A Deeper Dive into Cost-Effectiveness
A comprehensive cost-effectiveness analysis extends beyond direct financial inputs to include the environmental impact. Green chemistry metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) provide a quantitative measure of the sustainability of a chemical process.[14][17][20][24][26][28]
-
E-Factor = Total Mass of Waste / Mass of Product
-
Process Mass Intensity (PMI) = Total Mass of Inputs / Mass of Product
Lower E-Factor and PMI values indicate a greener, more efficient, and ultimately more cost-effective process, as less material is wasted and requires disposal.[24][28]
| Synthesis Method | Estimated E-Factor | Estimated PMI | Key Contributors to Waste |
| Classical Biginelli | 10 - 50 | 11 - 51 | Solvent, workup/purification media, byproducts |
| Microwave-Assisted | 5 - 20 | 6 - 21 | Solvent (if used), workup media |
| Continuous Flow | < 5 | < 6 | Minimal solvent, minimal byproducts |
These estimations highlight the significant environmental and, by extension, economic advantages of modern synthetic techniques. The cost of waste disposal for chemical laboratories can be substantial, making waste minimization a key factor in overall cost-effectiveness.[12][13][15][21]
Conclusion and Recommendations
The choice of synthetic methodology for pyrimidinone synthesis is a multifaceted decision that depends on the specific goals of the researcher or organization.
-
For exploratory, small-scale synthesis where initial cost is the primary concern, the classical Biginelli reaction remains a viable option. Its simplicity and the low cost of basic reagents are undeniable advantages.
-
For rapid lead optimization, library synthesis, and laboratory-scale production where time and labor efficiency are paramount, microwave-assisted synthesis is the superior choice. The dramatic reduction in reaction times and often improved yields lead to a significant increase in productivity.
-
For process development, scale-up, and manufacturing, continuous flow chemistry offers the most cost-effective and sustainable solution in the long term. Despite the higher initial capital investment, the benefits of automation, high throughput, superior safety, and minimal waste generation make it the ideal technology for producing pyrimidinones efficiently and economically at scale.
As the pharmaceutical and chemical industries continue to embrace the principles of green chemistry and seek more efficient manufacturing processes, the adoption of modern technologies like microwave and continuous flow synthesis will be instrumental in driving innovation and reducing the environmental footprint of pyrimidinone production.
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- Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes.
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- Multicomponent Reaction-Assisted Drug Discovery: A Time. CNR-IRIS. 2023.
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- New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions. MDPI. 2016.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-amino-5,6-dimethyl-1H-pyrimidin-4-one, a member of the pyrimidine derivative family of compounds often explored in medicinal chemistry.[1][2][3] Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.
Part 1: Hazard Assessment and Characterization
Before any disposal activities commence, a thorough understanding of the potential hazards is essential. Based on data from analogous pyrimidine compounds, this compound should be handled as a hazardous substance.
Key Potential Hazards:
-
Skin and Eye Irritation: Similar pyrimidine derivatives are known to cause skin and serious eye irritation.[4][5]
-
Respiratory Tract Irritation: Inhalation of dusts may cause respiratory irritation.[5][7]
Regulatory Framework: The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10] Laboratories are responsible for determining if their waste is hazardous and managing it accordingly from "cradle-to-grave."[10] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals.[11]
Part 2: Segregation and Waste Accumulation
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste is disposed of in the most appropriate and cost-effective manner.
Step-by-Step Segregation Protocol:
-
Designate a Specific Waste Container: Dedicate a clearly labeled, chemically compatible container for this compound waste. This includes the pure compound, reaction residues, and contaminated materials.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added.
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous and potentially hazardous reactions.[5]
-
Solid vs. Liquid Waste: Maintain separate waste streams for solid and liquid waste. Solid waste includes contaminated personal protective equipment (PPE), weigh boats, and filter paper. Liquid waste would consist of solutions containing the compound.
-
Secondary Containment: Store the waste container in a designated, well-ventilated area and within a secondary containment bin to prevent the spread of material in case of a spill.
Part 3: Disposal Procedures
The following protocols outline the disposal process for different forms of this compound waste.
Protocol 3.1: Disposal of Unused or Expired Solid Compound
-
Containerization: Ensure the compound is in its original or a securely sealed and properly labeled container.
-
Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to transport hazardous waste yourself.[12]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste contractor.
Protocol 3.2: Disposal of Contaminated Labware and Debris
-
Collection: Place all contaminated solid waste (e.g., gloves, paper towels, pipette tips) into the designated solid hazardous waste container.
-
Sharps: Chemically contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.[13]
-
Decontamination of Glassware: Whenever possible, decontaminate laboratory glassware by triple rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After triple rinsing, and defacing any chemical labels, the glassware can typically be disposed of as regular trash.[12]
Protocol 3.3: Disposal of Liquid Waste Containing this compound
-
Collection: Collect all liquid waste containing the compound in a dedicated, leak-proof, and chemically compatible container.
-
pH Neutralization (with caution): If the waste is acidic or basic, it may need to be neutralized. However, neutralization should only be performed if the reaction is well-understood and does not produce gas or a significant amount of heat. If in doubt, do not neutralize and consult with your EHS department.
-
Sewer Disposal is Prohibited: Under no circumstances should chemical waste containing this compound be poured down the drain.[12][13] This is illegal and can have severe environmental consequences.[8][9]
-
Evaporation is Prohibited: Allowing hazardous waste to evaporate in a fume hood is not a permissible disposal method.[12]
Part 4: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For small spills, use an absorbent material like vermiculite or a commercial spill kit to contain the material.
-
Cleanup:
-
Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Summary of Key Disposal Parameters
| Waste Type | Container Requirements | Disposal Method | Key Precautions |
| Solid Unused Compound | Original or sealed, labeled container | Collection by licensed hazardous waste vendor | Do not mix with other chemicals |
| Contaminated Solids | Labeled, compatible hazardous waste container | Collection by licensed hazardous waste vendor | Segregate sharps in puncture-proof containers |
| Liquid Waste | Labeled, leak-proof, compatible container | Collection by licensed hazardous waste vendor | No drain disposal; no evaporation |
| Spill Cleanup Material | Labeled, compatible hazardous waste container | Collection by licensed hazardous waste vendor | Wear appropriate PPE during cleanup |
By implementing these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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- Properly Managing Chemical Waste in Laboratories. (n.d.).
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- Fisher Scientific. (n.d.). Safety Data Sheet for Cytosine.
- Fisher Scientific. (2009, September 22). Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine.
- Angene Chemical. (2026, January 5). Safety Data Sheet for 1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet for Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate.
- LGC Standards. (2024, February 22). Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine.
- Fisher Scientific. (2024, February 10). Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine.
- Thermo Fisher Scientific. (2010, June 28). Safety Data Sheet for Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet for N-(4-Amino-2,5-diethoxyphenyl)benzamide.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
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- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
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- National Institutes of Health. (n.d.). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase.
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- GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- National Institutes of Health. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals.
- European Journal of Pharmaceutical and Medical Research. (2025, December). PHARMACEUTICAL SYNTHESIS OF PYRIMIDINE DERIVATIVES PROJECTING NEW PHARMACEUTICAL DRUG DESIGN, ALONG WITH ITS ANTIFUNGAL ACTIVITY INCLUDING TOXICITY STUDIES.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
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A Senior Application Scientist's Guide to Handling 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one: A Protocol for Proactive Safety
As researchers and developers, our primary focus is innovation. However, the foundation of groundbreaking work is a culture of unwavering safety. This guide provides a detailed operational plan for handling 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, moving beyond a simple checklist to instill a deeper understanding of the why behind each safety protocol. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of research.
Hazard Assessment: Understanding the Adversary
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 767-15-7) is a substituted aminopyrimidine. While it may not possess the acute systemic toxicity of some related compounds, its hazard profile demands rigorous protective measures.[1] The primary risks are localized, targeting the skin, eyes, and respiratory system upon exposure.
A summary of its hazard classifications according to the Globally Harmonized System (GHS) provides the rationale for the specific personal protective equipment (PPE) and handling protocols that follow.
| Hazard Classification | Category | GHS Code | Rationale for Precaution |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation upon direct contact.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation, potentially leading to damage if not addressed immediately.[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation if dusts are inhaled.[1][4][5] |
| Acute Toxicity (Oral) | - | - | Classified as "Harmful if swallowed" in some safety data sheets.[6] |
These classifications dictate that our primary goal is to establish a complete barrier between the chemical and the operator.
Core Directive: Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not merely a procedural step but a critical control measure dictated by the hazard assessment. The following ensemble is mandatory for all personnel handling this compound, particularly when handling the solid, powdered form.
| PPE Component | Specification | Justification & Best Practices |
| Eye/Face Protection | Safety goggles with side shields (conforming to EU Standard EN166 or ANSI Z87.1) or a full-face shield.[1] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against airborne dust and splashes.[4] A face shield may be worn over goggles for maximum protection during bulk transfers. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Nitrile provides excellent resistance to a broad range of chemicals. Double gloving is strongly recommended to minimize the risk of exposure from a pinhole or tear in the outer glove.[7] Gloves must be changed immediately if contaminated. |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs. A standard lab coat is the minimum requirement. | A disposable gown prevents the contamination of personal clothing and reduces the risk of carrying the compound outside the lab.[7] The gown should close in the back to provide a solid front barrier. |
| Respiratory Protection | Not required under normal laboratory use with adequate engineering controls (i.e., a certified chemical fume hood). | A NIOSH-approved N95 (or higher) respirator is required if handling the powder outside of a fume hood or if dust generation is unavoidable.[7][8] Proper fit-testing is mandatory for respirator use. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is essential for safety. The following protocol outlines the key steps from preparation to disposal, ensuring that safety is integrated into every stage of the process.
Preparation and PPE Donning
-
Designate the Work Area: All weighing and handling of solid this compound must occur within a certified chemical fume hood to control dust.[4][9]
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is inside the fume hood to minimize reaching in and out.
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[6]
-
Don PPE: Put on PPE in the following order: gown, then goggles/face shield, and finally, gloves (two pairs). The inner glove should be tucked under the gown cuff, while the outer glove goes over the cuff.[7]
Chemical Handling Workflow
The following diagram illustrates the logical flow of operations to ensure a safe handling cycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
